molecular formula C9H12O B1347058 2,5-Dimethylbenzyl alcohol CAS No. 53957-33-8

2,5-Dimethylbenzyl alcohol

Cat. No.: B1347058
CAS No.: 53957-33-8
M. Wt: 136.19 g/mol
InChI Key: LEBQTCCCNMTXSF-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl alcohol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dimethylphenyl)methanol
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InChI

InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEBQTCCCNMTXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20202246
Record name 2,5-Dimethylbenzyl alcohol
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Molecular Weight

136.19 g/mol
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CAS No.

53957-33-8
Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-dimethylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzyl Alcohol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses. Its structural features, comprising a benzene ring substituted with two methyl groups and a hydroxymethyl group, make it a target of interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details relevant to researchers in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
CAS Number 53957-33-8[1][2]
Boiling Point 233 °C[1]
Flash Point 107.2 °C[1]
IUPAC Name (2,5-dimethylphenyl)methanol[2]
Solubility Difficult to mix with water.[3]
Storage Store at 10°C - 25°C in a well-sealed container, away from strong oxidizing agents.[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. The most common and practical laboratory-scale methods involve the reduction of a corresponding carbonyl compound, such as 2,5-dimethylbenzaldehyde, or a carboxylic acid derivative.

Method 1: Reduction of 2,5-Dimethylbenzaldehyde using Sodium Borohydride

A widely used and chemoselective method for the synthesis of primary alcohols is the reduction of aldehydes using sodium borohydride (NaBH₄). This reagent is favored for its mild reaction conditions and high selectivity for aldehydes and ketones.[4]

Experimental Protocol:

  • Dissolution: Dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH). The typical concentration is around 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This typically takes a few hours at room temperature.[4]

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1N HCl) at 0 °C.[4]

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde Dissolution Dissolve aldehyde in solvent 2_5_dimethylbenzaldehyde->Dissolution NaBH4 Sodium Borohydride Addition Add NaBH4 NaBH4->Addition Solvent Methanol or Ethanol Solvent->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Stirring Stir at RT Addition->Stirring Quenching Quench with aq. NH4Cl or 1N HCl Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H2O & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Column_Chromatography Column Chromatography (if necessary) Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.

Method 2: Grignard Reaction with Formaldehyde

An alternative synthetic route involves the use of a Grignard reagent. This method is a powerful tool for carbon-carbon bond formation.[5] In this case, 2,5-dimethylphenylmagnesium bromide would be reacted with formaldehyde to yield the desired primary alcohol.[6]

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-2,5-dimethylbenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with Formaldehyde: Add the freshly prepared Grignard reagent dropwise to a solution of formaldehyde in anhydrous ether at 0 °C.

  • Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is then extracted with an organic solvent, washed, dried, and purified as described in the previous method.

Reaction Pathway:

G 2_5_dimethylbromobenzene 2,5-Dimethylbromobenzene Grignard 2,5-Dimethylphenyl- magnesium bromide 2_5_dimethylbromobenzene->Grignard + Mg in ether Mg Mg Intermediate Alkoxide Intermediate Grignard->Intermediate + HCHO Formaldehyde Formaldehyde (HCHO) Product This compound Intermediate->Product + H3O+ (work-up)

Caption: Grignard reaction pathway for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural analog, 2,5-dimethoxybenzyl alcohol, serves as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antispasmodic drugs.[7] This suggests that this compound could also be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

The primary utility of this compound in a research and development setting includes:

  • Intermediate in Organic Synthesis: It is used as a precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be easily converted to other functional groups, and the aromatic ring can undergo further substitution reactions.

  • Solvent: Due to its chemical nature, it can be used as a solvent in certain organic reactions.[1]

  • Standard for Analytical Chemistry: It has been used as a self-indicating standard for the determination of organolithium reagents.[3]

Spectral Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum would show characteristic peaks for the aromatic protons, the two methyl groups, the methylene protons of the CH₂OH group, and the hydroxyl proton.
¹³C NMR The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the two non-equivalent methyl carbons, the aromatic carbons, and the carbon of the CH₂OH group.
IR Spectroscopy The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, as well as characteristic peaks for C-H and C=C bonds of the aromatic ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).

Conclusion

This compound is a readily synthesizable compound with well-defined physical and chemical properties. The reduction of 2,5-dimethylbenzaldehyde with sodium borohydride offers a reliable and straightforward method for its preparation in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its role as a versatile synthetic intermediate suggests its potential as a valuable building block for the discovery and development of new chemical entities with therapeutic potential. This guide provides the necessary technical information for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzyl alcohol (CAS No: 53957-33-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][4]
Appearance Clear colorless to pale yellow liquid[1][2]
Melting Point 40-42 °C[3]
Boiling Point 232-234 °C[3]
Density 1.011 g/mL at 25 °C[3]
Flash Point 107 °C (224 °F)[3]
Water Solubility Difficult to mix[2][3]
pKa (Predicted) 14.0 ± 0.10[2]
Refractive Index 1.536 @ 20 °C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.[5]

  • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, filling it to a height of 2-3 mm.[6]

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

  • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[6]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6] A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid samples like this compound, the boiling point can be efficiently determined using the Thiele tube method, which requires a small sample volume.[7]

Apparatus:

  • Thiele tube

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A few milliliters of this compound are placed into the small test tube.

  • A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a heating fluid, such as mineral oil.[9]

  • The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[10]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Density Determination (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer, a flask with a precise volume.[11]

Apparatus:

  • Pycnometer (specific volume, e.g., 10 mL or 25 mL)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark.

  • The exterior of the pycnometer is carefully dried, and it is weighed again.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[11]

Water Solubility Determination (OECD 105 Flask Method)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[1][3]

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)

  • pH meter

Procedure:

  • An excess amount of this compound is added to a known volume of water in a glass flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12] A preliminary test can determine the time needed to achieve saturation.[1]

  • After equilibration, the mixture is allowed to stand to let undissolved material settle.

  • The aqueous phase is separated from the undissolved solid by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method.[2]

  • The water solubility is reported as the average of at least three replicate determinations.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[13]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

  • Standardized acidic and basic titrants

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent like methanol if the compound has low water solubility.

  • The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed.

  • The solution is titrated with a standardized base (e.g., NaOH) of known concentration, added in small increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[14] This can be found from the inflection point of the titration curve.[13]

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.

Physicochemical_Characterization_Workflow start Start: Compound Synthesis and Purification identity Identity Confirmation (e.g., NMR, MS) start->identity purity Purity Assessment (e.g., HPLC, GC) identity->purity physical_state Physical State and Appearance purity->physical_state solubility Solubility Profile purity->solubility dissociation Dissociation Constant (pKa) purity->dissociation lipophilicity Lipophilicity (LogP) purity->lipophilicity stability Stability Assessment purity->stability thermal Thermal Properties physical_state->thermal density Density physical_state->density mp Melting Point thermal->mp bp Boiling Point thermal->bp report Final Report and Data Compilation mp->report bp->report density->report aq_sol Aqueous Solubility (e.g., OECD 105) solubility->aq_sol org_sol Organic Solvent Solubility solubility->org_sol aq_sol->report org_sol->report dissociation->report lipophilicity->report stability->report

Physicochemical Characterization Workflow

References

Spectroscopic Profile of 2,5-Dimethylbenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylbenzyl alcohol (CAS No: 53957-33-8), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is an aromatic alcohol with the molecular formula C₉H₁₂O.[1] Accurate characterization of this compound is crucial for its application in research and industry. This guide presents its ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data, providing a foundational reference for its identification and quality control.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15s1HAr-H
~7.00d1HAr-H
~6.95d1HAr-H
4.65s2H-CH₂OH
2.30s3HAr-CH₃
2.25s3HAr-CH₃
~1.60s1H-OH

Note: Predicted chemical shifts and multiplicities are based on spectral data from similar compounds and spectroscopic databases. The broadness of the -OH peak can vary.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~138.0Ar-C (quaternary)
~135.5Ar-C (quaternary)
~130.2Ar-CH
~129.8Ar-CH
~127.5Ar-CH
~125.0Ar-C (quaternary)
~64.5-CH₂OH
~21.0Ar-CH₃
~19.0Ar-CH₃

Note: Predicted chemical shifts are based on established values for substituted benzene derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained from a neat sample.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1610, 1500Medium-WeakC=C stretch (aromatic ring)
~1020StrongC-O stretch (primary alcohol)
~810StrongC-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
136~40[M]⁺ (Molecular Ion)
118100[M - H₂O]⁺
91~80[C₇H₇]⁺ (Tropylium ion)
93~75[M - CH₃ - H₂O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using electron ionization (EI).

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of 2,5-Dimethylbenzyl Alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzyl alcohol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for solubility determination, a qualitative assessment of expected solubility based on physicochemical principles, and an introduction to predictive models that can be employed for theoretical estimation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][2][3][4]
Molecular Weight 136.19 g/mol [1][2]
Appearance Clear colorless liquid[5]
Boiling Point 233 °C[2]
pKa 14.0 (Predicted)[5]
LogP (XLogP3-AA) 1.8[1]

Qualitative Solubility Profile

Based on its molecular structure, this compound is a substituted aromatic alcohol. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to its potential solubility in polar solvents. However, the benzene ring and the two methyl groups create a significant nonpolar character. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the organic solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of both the solute and the solvent to engage in hydrogen bonding, this compound is expected to be miscible or highly soluble in short-chain alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors for the hydroxyl group of the alcohol.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl groups of this compound will facilitate its dissolution in nonpolar solvents. While some sources describe its solubility as "difficult in mix," it is generally expected to be more soluble in organic solvents than in water[5][6].

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. The following are detailed protocols for commonly used methods.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a syringe filter, e.g., 0.45 µm PTFE) or centrifuged.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification.

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

    • UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent does not interfere with the measurement.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the specific solvent at the experimental temperature. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

Workflow for the Shake-Flask Method

G Shake-Flask Method Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep_supersat Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (24-72 hours) prep_supersat->equilibration separation Phase Separation (Filtration or Centrifugation) equilibration->separation quantification Analyze Saturated Solution (e.g., HPLC, GC, UV-Vis) separation->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for determining solubility using the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Experimental Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent as described in the shake-flask method (Step 1 and 2).

  • Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant after allowing the excess solid to settle.

  • Solvent Evaporation: Place the collected saturated solution in a pre-weighed, empty container (e.g., an evaporating dish or a beaker). Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

  • Mass Determination: Once the solvent has been fully evaporated, weigh the container with the dried solute.

  • Calculation:

    • Mass of the solute = (Mass of the container with dried solute) - (Mass of the empty container).

    • Solubility = (Mass of the solute) / (Volume or mass of the solvent used).

Workflow for the Gravimetric Method

G Gravimetric Method Workflow cluster_prep Preparation cluster_sample Sampling cluster_evap Evaporation cluster_weigh Weighing cluster_calc Calculation prep_sat Prepare Saturated Solution sampling Collect Known Volume/Mass of Supernatant prep_sat->sampling evaporation Evaporate Solvent sampling->evaporation weighing Weigh Dried Solute evaporation->weighing calculation Calculate Solubility weighing->calculation

Caption: Workflow for determining solubility using the gravimetric method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models are valuable tools in early-stage drug development for screening and prioritizing compounds.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces[7][8][9].

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall activity coefficient[10][11][12][13][14].

  • Hansen Solubility Parameters (HSP): This method characterizes solutes and solvents by three parameters: a dispersion component, a polar component, and a hydrogen-bonding component. The principle is that substances with similar Hansen parameters are likely to be miscible[15][16][17][18].

It is important to note that these models provide estimations, and their accuracy can vary depending on the complexity of the molecule and the solvent system. Experimental validation is always recommended.

Conclusion

References

commercial availability of 2,5-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability of 2,5-Dimethylbenzyl Alcohol

For researchers, scientists, and professionals in drug development, understanding the commercial landscape of key chemical intermediates is crucial for project planning and execution. This guide provides a comprehensive overview of the commercial availability, properties, synthesis, and applications of this compound (CAS No. 53957-33-8).

Commercial Availability

This compound is readily available from several chemical suppliers in various quantities and purities. It is typically offered as a research-grade chemical. Below is a summary of offerings from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Biosynth FD70591-Custom
Thermo Scientific Chemicals L01624.03≥97.0% (GC)1 g, 5 g
Sigma-Aldrich ---
Conier Chem&Pharma Limited --Inquire for details

Data is subject to change and should be verified with the supplier.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental work.

PropertyValueSource
CAS Number 53957-33-8[1][2][3]
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][2]
IUPAC Name (2,5-dimethylphenyl)methanol[2][3]
Appearance Clear, colorless to pale yellow liquid[1][3][4][5]
Boiling Point 232 - 234 °C at 760 mmHg[1][4]
Flash Point 107 °C (224.6 °F)[1][4]
Refractive Index 1.5335 - 1.5385 at 20°C[3]
Storage Store at 10°C - 25°C in a dry, cool, and well-ventilated place.[1][4]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis and has specific applications in various research areas.

  • Organic Synthesis: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its aromatic ring and hydroxyl group provide reactive sites for a variety of chemical transformations.

  • Perfumery: The compound is utilized in the manufacturing of perfumes.[1]

  • Analytical Chemistry: It is employed as a self-indicating standard for the determination of organolithium reagents.[3]

  • Drug Development Analogs: While direct applications in drug development are not extensively documented, its isomers and related structures, such as 2,6-dimethylbenzyl alcohol and 2,5-dimethoxybenzyl alcohol, are used as intermediates in the synthesis of pharmaceuticals, including analgesics, antispasmodics, and novel antihistamines.[6][7][8] The structural motif is also explored in the development of treatments for neurological disorders and in oncology research.[7]

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dimethylbenzaldehyde

This protocol describes a general method for the synthesis of this compound by the reduction of the corresponding aldehyde using sodium borohydride.

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in methanol (5 mL per gram of aldehyde).

  • Cool the solution in an ice bath with magnetic stirring.

  • Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2,5-Dimethylbenzaldehyde in Methanol B Cool solution in ice bath A->B C Add NaBH4 slowly B->C D Stir at room temperature C->D E Quench with NH4Cl (aq) D->E F Extract with Diethyl Ether E->F G Dry organic layer (MgSO4) F->G H Concentrate in vacuo G->H I Column Chromatography (optional) H->I J J I->J Pure this compound

Caption: General workflow for the synthesis of this compound.

Metabolism

In biological systems, this compound is known to be metabolized. The metabolic pathway involves oxidation to the corresponding aldehyde and then to a carboxylic acid.[1]

G A This compound B 5-Methylbenzaldehyde A->B Metabolism C 2-Methoxy-5-methylbenzaldehyde B->C Further Metabolism D Benzoic Acid (Final Product) C->D

Caption: Metabolic pathway of this compound.

Safety and Handling

It is imperative to follow standard laboratory safety procedures when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Ensure adequate ventilation.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If on skin, wash with soap and water. Seek medical attention if symptoms persist.[4][9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

2,5-Dimethylbenzyl Alcohol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, presents a versatile platform for a range of research and development applications. While its primary industrial use lies in the fragrance industry and as a solvent, its chemical functionality as a benzyl alcohol derivative opens avenues for its exploration as a key intermediate in organic synthesis, a building block for novel materials, and a scaffold for biologically active molecules. This technical guide provides a comprehensive overview of the known properties and potential research applications of this compound, supported by experimental methodologies and comparative data from structurally related compounds. The information presented herein aims to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 53957-33-8
Appearance Colorless to pale yellow liquid[1]
Boiling Point 233 °C[1]
Flash Point 107.2 °C[1]
Solubility Difficult to mix with water.
Storage Store at 10°C - 25°C in a well-sealed container.[1]

Potential Research Applications

The potential research applications of this compound can be broadly categorized into its use as a chemical intermediate and its potential biological activities, largely inferred from studies on analogous compounds.

Chemical Intermediate in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of organic molecules. Its hydroxyl group and substituted aromatic ring provide reactive sites for numerous transformations.

A primary application of benzyl alcohols is their oxidation to the corresponding aldehydes, which are crucial intermediates in fine chemical and pharmaceutical synthesis. The catalytic oxidation of this compound to 2,5-dimethylbenzaldehyde is a key potential application. Various catalytic systems, particularly those employing palladium, have been shown to be effective for the selective oxidation of benzyl alcohol and its derivatives.

Experimental Protocol: Catalytic Oxidation of this compound

This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols using a polymer-supported palladium catalyst.

Materials:

  • This compound

  • Polymer-supported palladium catalyst (Pd-pol)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), K₂CO₃ (1.0 mmol), and the Pd-pol catalyst (0.5 mol% of Pd).

  • Add deionized water (5 mL) to the vessel.

  • Heat the reaction mixture to 100°C with vigorous stirring under an air atmosphere (1 atm).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylbenzaldehyde.

  • Purify the product by column chromatography or distillation if necessary.

Hydrazones are a class of organic compounds with diverse biological activities and applications in medicinal chemistry. This compound can be converted to its corresponding aldehyde, which can then be reacted with hydrazines to form hydrazone derivatives. A known derivative is 2,5-Dimethylbenzyl-2,5-dimethylbenzal hydrazone.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl-2,5-dimethylbenzal Hydrazone

This protocol is based on a literature procedure for the synthesis of the named hydrazone.

Materials:

  • 2,5-Dimethylbenzaldehyde (synthesized from this compound)

  • Hydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Water

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2,5-dimethylbenzaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydrazine sulfate and sodium acetate in water.

  • Add the hydrazine solution to the aldehyde solution.

  • Heat the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the hydrazone.

  • Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol.

  • Dry the purified crystals to obtain 2,5-dimethylbenzyl-2,5-dimethylbenzal hydrazone.

The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives to produce a wide range of esters. These esters may have applications in the fragrance industry or as intermediates in further synthetic routes.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl Esters

This is a general procedure for the synthesis of benzyl esters using 2-benzyloxypyridine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 2-Chloropyridine

  • Potassium hydroxide

  • Toluene

  • Magnesium oxide (MgO)

  • Methyl triflate

  • Reaction vessel with a reflux condenser

Procedure:

  • Preparation of 2-(2,5-Dimethylbenzyloxy)pyridine: Heat a mixture of this compound, 2-chloropyridine, and solid potassium hydroxide at reflux in toluene for 1 hour. Isolate the product after workup.

  • Esterification: In a separate reaction vessel, mix the alcohol to be esterified (1.0 equiv), the prepared 2-(2,5-dimethylbenzyloxy)pyridine (2.0 equiv), and MgO (2.0 equiv) in toluene.

  • Cool the mixture in an ice bath and add methyl triflate (2.0 equiv) dropwise.

  • Replace the ice bath with a heating mantle and warm the reaction to 90°C for 24 hours.

  • After cooling, perform an appropriate workup to isolate the desired 2,5-dimethylbenzyl ester.

Potential Biological Activities

While specific biological data for this compound is limited, the activities of benzyl alcohol and its substituted derivatives suggest potential areas for investigation. It is crucial to note that the following are proposed applications based on analogy and require experimental validation.

Benzyl alcohol and its derivatives are known to possess antimicrobial properties. This suggests that this compound could be investigated as a potential antibacterial or antifungal agent.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • This compound

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

The cytotoxic potential of any compound intended for biological applications must be evaluated. Studies on benzyl alcohol have shown dose-dependent cytotoxicity against various cell lines. Investigating the cytotoxicity of this compound is a necessary first step in assessing its potential for drug development.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A patent has disclosed the use of substituted benzyl alcohols, including 1-ethyl-2',5'-dimethylbenzyl alcohol, as pre-emergent herbicides, particularly for the control of grassy weeds. This suggests that this compound itself could possess herbicidal properties.

Experimental Protocol: Pre-emergent Herbicidal Activity Assay

This is a general protocol for assessing the pre-emergent herbicidal activity of a compound.

Materials:

  • Seeds of a target weed species (e.g., crabgrass - Digitaria sanguinalis)

  • Pots or trays with a suitable soil mixture

  • This compound

  • A suitable solvent and surfactant for formulation

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Prepare a formulation of this compound at various concentrations in a suitable solvent with a surfactant to ensure even application.

  • Fill pots or trays with the soil mixture and sow the seeds of the target weed species at a uniform depth.

  • Apply the different concentrations of the test compound formulation to the soil surface. Include a control group treated only with the solvent and surfactant.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Water the pots or trays as needed.

  • After a set period (e.g., 2-3 weeks), assess the herbicidal effect by counting the number of emerged seedlings and evaluating their growth (e.g., height, biomass) compared to the control group.

  • Calculate the percentage of inhibition for each concentration.

Potential Signaling Pathway Involvement

Direct evidence for the interaction of this compound with specific signaling pathways is currently unavailable. However, based on studies of structurally related phenolic compounds like hydroxybenzyl alcohol isomers, the PI3K/Akt signaling pathway is a plausible target for investigation. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

PI3K_Akt_Pathway

Figure 1. The PI3K/Akt signaling pathway and potential points of modulation by this compound.

Experimental Protocol: Investigating PI3K/Akt Pathway Modulation

This protocol outlines a general approach to assess whether this compound affects the PI3K/Akt signaling pathway using Western blotting to detect protein phosphorylation.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to an appropriate confluency and treat them with various concentrations of this compound for a specified time. Include untreated and vehicle controls.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the phosphorylated form of a key pathway protein (e.g., phospho-Akt).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH) to normalize the data.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target protein.

Conclusion

This compound is a readily available chemical with significant, yet largely unexplored, potential in various research domains. Its utility as a chemical intermediate for the synthesis of aldehydes, hydrazones, and esters is a clear and immediate area of application. Furthermore, based on the known biological activities of structurally similar compounds, it represents a promising scaffold for the investigation of novel antimicrobial, and herbicidal agents. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to delve into the multifaceted applications of this compound, potentially leading to novel discoveries in synthetic chemistry, materials science, and drug development. Further research is warranted to validate these potential applications and to elucidate the specific mechanisms of action.

References

Theoretical Examination of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, serves as a key intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] Understanding its physicochemical properties, reactivity, and metabolic fate is crucial for its application in drug design and development, as well as for assessing its toxicological profile. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, with a focus on its molecular properties, synthesis, characterization, and metabolic pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol [2]
CAS Number 53957-33-8[2]
IUPAC Name (2,5-dimethylphenyl)methanol[2]
Boiling Point 233 °C[1]
Flash Point 107.2 °C[1]
Appearance Colorless to pale yellow liquid[1]
Refractive Index (at 20°C) 1.5335-1.5385[3]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and ObservationsReference
¹H NMR (in CDCl₃) Data available, full spectrum accessible through a free account.[4]
Mass Spectrometry (GC-MS) Molecular Weight: 136.194 g/mol .[5]
FTIR Spectroscopy Neat; Instrument: Bruker Tensor 27 FT-IR.[2]
Raman Spectroscopy FT-Raman; Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2]

Theoretical Studies: Insights from Computational Chemistry

While specific theoretical studies exclusively focused on this compound are limited in the public domain, computational methods such as Density Functional Theory (DFT) provide a powerful tool to predict its electronic structure, reactivity, and spectroscopic properties. Studies on analogous substituted benzyl alcohols can offer valuable insights.

Theoretical calculations for a substituted benzyl alcohol, such as 2,6-dichlorobenzyl alcohol, have been used to determine its optimized molecular structure, vibrational frequencies, and electronic properties.[6] These studies often involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP).

  • HOMO-LUMO Analysis: The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack.

Conformational analysis of benzyl alcohol has been performed using STO-3G MO computations to understand the rotational barriers and stable conformations.[7] Such studies are critical for understanding receptor-ligand interactions in drug development.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound. The following protocols are based on established methods for similar compounds.

Synthesis of this compound

A common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

Protocol: Reduction of 2,5-Dimethylbenzaldehyde

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylbenzaldehyde in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The molar ratio of NaBH₄ to the aldehyde is typically around 1.1:1.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (around 3000-2850 cm⁻¹), and C-O stretch (around 1050 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use an inert gas like helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap analyzer can be used to scan a mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the retention time of the compound from the gas chromatogram and analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be compared with library data for confirmation.

Signaling Pathways and Workflows

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, primarily through oxidation. One reported pathway involves its conversion to the corresponding aldehyde and then to an acid.[1] Another study on the metabolism of benzyl alcohol in Pseudomonas putida suggests a pathway involving oxidation to benzaldehyde and then to benzoic acid, which is further metabolized via the catechol ortho-cleavage pathway.[8][9] A plausible metabolic pathway is depicted below.

Metabolic_Pathway 2,5-Dimethylbenzyl_alcohol This compound 5-Methylbenzaldehyde 5-Methylbenzaldehyde 2,5-Dimethylbenzyl_alcohol->5-Methylbenzaldehyde Oxidation (ADH) Glucuronide_conjugate Glucuronide Conjugate 2,5-Dimethylbenzyl_alcohol->Glucuronide_conjugate Glucuronidation (UGT) Benzoic_acid_derivative Substituted Benzoic Acid 5-Methylbenzaldehyde->Benzoic_acid_derivative Oxidation (ALDH) Final_Metabolite Final Metabolite (e.g., Benzoic Acid) Benzoic_acid_derivative->Final_Metabolite Further Metabolism

Caption: Plausible metabolic pathway of this compound.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound in a research laboratory.

Experimental_Workflow start Start: Synthesis Planning synthesis Chemical Synthesis (e.g., Reduction of Aldehyde) start->synthesis workup Reaction Work-up (Quenching, Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization ftir FTIR Spectroscopy characterization->ftir Structural Information nmr NMR Spectroscopy characterization->nmr Structural Confirmation ms Mass Spectrometry characterization->ms Molecular Weight Confirmation end End: Pure Compound ftir->end nmr->end ms->end

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound. The presented data on its physicochemical properties, spectroscopic characteristics, and plausible metabolic pathways are valuable for researchers in medicinal chemistry and drug development. While specific computational studies on this isomer are not widely available, the methodologies and insights from related compounds offer a strong foundation for future theoretical investigations. The detailed experimental protocols serve as a practical guide for its synthesis and characterization. Further research into the quantum chemical properties and biological activities of this compound is warranted to fully elucidate its potential in various scientific and industrial applications.

References

The Discovery and History of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, has found utility in various chemical syntheses. This document provides a comprehensive overview of its discovery and historical development. Due to the absence of a singular, celebrated discovery, its history is traced through the evolution of synthetic methodologies applicable to its structure. This guide details the plausible historical synthetic routes, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for key preparative methods.

Introduction

This compound, also known as 2,5-dimethylbenzenemethanol, is an organic compound with the chemical formula C₉H₁₂O. It is a colorless to pale yellow liquid at room temperature and is used as an intermediate in organic synthesis and in the manufacturing of perfumes.[1] While the specific historical moment of its first synthesis is not prominently documented in readily available literature, its preparation falls within the scope of well-established reactions for the synthesis of substituted benzyl alcohols developed in the late 19th and early 20th centuries. This guide will explore the likely historical methods for its synthesis, such as the Grignard reaction and the Cannizzaro reaction, which were pivotal in the preparation of aromatic alcohols during that era.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₂O[2][3]
Molecular Weight 136.19 g/mol [2][3]
CAS Number 53957-33-8[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 233 °C[1]
Flash Point 107.2 °C[1]
IUPAC Name (2,5-dimethylphenyl)methanol[4]

Historical Synthesis Methodologies

The discovery of new organic compounds in the late 19th and early 20th centuries was often a direct result of the development of new synthetic reactions. The synthesis of this compound would have been achievable through several methods that became standard in organic chemistry laboratories during this period.

The Grignard Reaction (Post-1900)

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for the formation of carbon-carbon bonds. This reaction would have been a prime candidate for the targeted synthesis of this compound.

The logical pathway for the synthesis of this compound via a Grignard reaction is depicted below.

grignard_synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2_5_dimethylbromobenzene 2,5-Dimethylbromobenzene Grignard_reagent 2,5-Dimethylphenyl- magnesium bromide 2_5_dimethylbromobenzene->Grignard_reagent  + Mg, dry ether Mg Magnesium (Mg) Formaldehyde Formaldehyde (HCHO) 2_5_dimethylbenzyl_alcohol This compound Grignard_reagent->2_5_dimethylbenzyl_alcohol  + HCHO, then H₃O⁺ MgBrOH Mg(OH)Br

Grignard Synthesis of this compound

The following protocol is a representation of how the synthesis of this compound might have been carried out in the early 20th century using the Grignard reaction.

Materials:

  • 2,5-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Formaldehyde (or paraformaldehyde)

  • Hydrochloric acid (dilute)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2,5-dimethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied. Once the reaction has started, continue the addition of the 2,5-dimethylbromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (2,5-dimethylphenylmagnesium bromide).

  • Reaction with Formaldehyde: Cool the flask containing the Grignard reagent in an ice bath. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the stirred solution, or add a solution of formaldehyde in anhydrous ether. A vigorous reaction will occur. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, stir the mixture at room temperature for one hour.

  • Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide intermediate. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine the ether extracts and wash them with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ether solution over anhydrous sodium sulfate.

  • Purification: Remove the diethyl ether by distillation. The remaining crude this compound can be purified by vacuum distillation.

The Cannizzaro Reaction (Mid-19th Century and Onward)

The Cannizzaro reaction, discovered by Stanislao Cannizzaro in 1853, provides a method for the disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[2] This reaction could have been used to synthesize this compound from 2,5-dimethylbenzaldehyde.

The pathway for the synthesis of this compound via the Cannizzaro reaction is illustrated below.

cannizzaro_reaction cluster_reactants Reactants cluster_products Products 2_5_dimethylbenzaldehyde1 2,5-Dimethylbenzaldehyde 2_5_dimethylbenzyl_alcohol This compound 2_5_dimethylbenzaldehyde1->2_5_dimethylbenzyl_alcohol  + NaOH, H₂O, heat 2_5_dimethylbenzaldehyde2 2,5-Dimethylbenzaldehyde sodium_2_5_dimethylbenzoate Sodium 2,5-dimethylbenzoate 2_5_dimethylbenzaldehyde2->sodium_2_5_dimethylbenzoate  + NaOH, H₂O, heat NaOH Sodium Hydroxide (NaOH)

Cannizzaro Reaction for this compound Synthesis

The following protocol outlines a plausible historical method for the synthesis of this compound using the Cannizzaro reaction.

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Sodium hydroxide or Potassium hydroxide (concentrated solution)

  • Diethyl ether

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction: In a flask, mix 2,5-dimethylbenzaldehyde with a concentrated aqueous or alcoholic solution of sodium hydroxide. The mixture is then stirred vigorously and may be heated to initiate and complete the reaction. The reaction involves the disproportionation of the aldehyde.

  • Work-up: After the reaction is complete, cool the mixture. Add water to dissolve the sodium salt of the carboxylic acid (sodium 2,5-dimethylbenzoate). Extract the aqueous mixture with diethyl ether to separate the this compound.

  • Isolation of Alcohol: Wash the ether extract with water and dry it over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude this compound.

  • Isolation of Carboxylic Acid (Optional): The aqueous layer from the extraction can be acidified with hydrochloric acid to precipitate 2,5-dimethylbenzoic acid, which can then be collected by filtration.

  • Purification: The crude this compound can be purified by vacuum distillation.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available in the public domain that links this compound to specific biological signaling pathways. Its primary applications appear to be in the realm of chemical synthesis.

Conclusion

The history of this compound is intrinsically linked to the development of fundamental synthetic reactions in organic chemistry. While a specific date of discovery is not prominent, its synthesis was made possible by the advent of powerful methods like the Grignard and Cannizzaro reactions. This guide provides a framework for understanding the historical context and the practical methodologies that would have been employed for its preparation, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further investigation into historical chemical archives, such as the Beilstein Handbook of Organic Chemistry, may provide a more definitive first account of its synthesis.

References

The Synthetic Versatility of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dimethylbenzyl alcohol is a versatile and readily available starting material in organic synthesis, serving as a key building block for a diverse array of molecules. Its substituted aromatic ring and reactive hydroxyl group offer multiple avenues for functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Key Synthetic Transformations of this compound

This compound can be readily transformed into a variety of important synthetic intermediates, including aldehydes, halides, esters, and ethers. It can also be employed in carbon-carbon bond-forming reactions such as Friedel-Crafts alkylation.

Oxidation to 2,5-Dimethylbenzaldehyde

The oxidation of this compound to its corresponding aldehyde, 2,5-dimethylbenzaldehyde, is a fundamental transformation that provides a crucial intermediate for various subsequent reactions, including the synthesis of heterocycles and other complex molecules. A common and efficient method for this oxidation is the use of pyridinium chlorochromate (PCC).[1][2]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), Celite® or silica gel.

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® or silica gel to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Concentrate the filtrate under reduced pressure to afford the crude 2,5-dimethylbenzaldehyde.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Oxidation:

Oxidizing AgentSolventReaction TimeTemperatureYield (%)Reference
PCCDCM2-4 hRoom Temp.High[1][2]
MnO₂Dichloromethane2-4 hRoom Temp.~90%[3]

Spectroscopic Data for 2,5-Dimethylbenzaldehyde:

  • ¹H NMR: Spectral data is available for 2,5-dimethylbenzaldehyde.[4]

  • ¹³C NMR: Spectral data is available for 2,5-dimethylbenzaldehyde.

  • IR: Infrared spectroscopy data is available.[5]

  • MS: Mass spectrometry data is available.[5]

Conversion to 2,5-Dimethylbenzyl Halides

The conversion of this compound to the corresponding benzyl bromide or chloride provides a reactive electrophile for a variety of nucleophilic substitution reactions. A common method for this transformation is the Appel reaction, using triphenylphosphine and a carbon tetrahalide.[6][7]

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl Bromide via Appel Reaction

  • Materials: this compound, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add carbon tetrabromide (1.2 equivalents) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2,5-dimethylbenzyl bromide by column chromatography on silica gel.

Quantitative Data for Halogenation:

ReagentsSolventReaction TimeTemperatureYield (%)Reference
PPh₃/CBr₄THF1-3 h0 °C to RTHigh[6][8]
PBr₃Diethyl ether--78 to 20 °C82% (for 2,6-dimethylbenzyl bromide)
Esterification Reactions

This compound readily undergoes esterification with carboxylic acids under acidic catalysis (Fischer esterification) to form a variety of esters, which have applications in fragrance, flavor, and pharmaceutical industries.[9][10][11]

Experimental Protocol: Fischer Esterification to Synthesize 2,5-Dimethylbenzyl Acetate

  • Materials: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), an excess of glacial acetic acid (e.g., 5 equivalents), and a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting 2,5-dimethylbenzyl acetate by vacuum distillation.

Quantitative Data for Esterification:

Carboxylic AcidCatalystReaction TimeTemperatureYield (%)Reference
Acetic AcidH₂SO₄Several hoursRefluxHigh[9][10]
Benzoic AcidH₂SO₄20 hReflux-[12]

Physical and Spectroscopic Data for 2,5-Dimethylbenzyl Acetate:

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • ¹H NMR, ¹³C NMR, IR, MS: Specific data for 2,5-dimethylbenzyl acetate is not detailed in the provided search results, but general characteristics can be inferred from similar compounds.[4][14][15]

Friedel-Crafts Alkylation

This compound can act as an electrophile in Friedel-Crafts alkylation reactions to introduce the 2,5-dimethylbenzyl moiety onto aromatic rings. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[5][16][17][18]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

  • Materials: this compound, benzene (or another aromatic substrate), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) or a strong acid (e.g., H₂SO₄).

  • Procedure:

    • To a stirred solution of the aromatic substrate (e.g., benzene) and a catalytic amount of the Lewis acid at 0 °C, slowly add this compound.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully adding water or a dilute acid solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the product by column chromatography or distillation.

Quantitative Data for Friedel-Crafts Alkylation:

Aromatic SubstrateCatalystReaction TimeTemperatureYield (%)
1,4-DimethoxybenzeneH₂SO₄3 minIce bath6.25%

2,5-Dimethylbenzyl Group in Protecting Group Chemistry

The 2,5-dimethylbenzyl group can be utilized as a protecting group for alcohols and other functional groups in multi-step organic synthesis. Its stability under various reaction conditions and selective removal make it a valuable tool for complex molecule construction.[1][19][20] The introduction of a benzyl-type protecting group is typically achieved via a Williamson ether synthesis. Cleavage of the benzyl ether can be accomplished through various methods, including catalytic hydrogenolysis.[21]

Workflow for Protection and Deprotection:

G Alcohol R-OH Protected_Alcohol R-O-CH2-Ar (Ar = 2,5-dimethylphenyl) Alcohol->Protected_Alcohol NaH, 2,5-dimethylbenzyl bromide Deprotected_Alcohol R-OH Protected_Alcohol->Deprotected_Alcohol H2, Pd/C

Caption: General workflow for the protection of an alcohol as a 2,5-dimethylbenzyl ether and its subsequent deprotection.

Applications in Drug Development: Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial and antifungal activities.[22] For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[22] The 2,5-dimethylphenyl moiety is a common structural feature in many antimicrobial compounds.[22]

Potential Mechanism of Action (Hypothetical Signaling Pathway):

While the precise signaling pathways for many 2,5-dimethylbenzyl derivatives are still under investigation, a plausible mechanism for their antimicrobial action could involve the inhibition of key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell growth.

G cluster_bacterium Bacterial Cell DHFR Dihydrofolate Reductase (DHFR) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Cell_Growth Cell Growth and Replication Nucleotide_Synthesis->Cell_Growth Derivative 2,5-Dimethylbenzyl Derivative Derivative->DHFR Inhibition

Caption: Hypothetical mechanism of antimicrobial action via inhibition of dihydrofolate reductase (DHFR).

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its accessibility and the reactivity of its functional groups allow for the efficient synthesis of a wide range of derivatives with applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding of its key transformations and potential applications, serving as a resource for chemists and researchers in the field. Further exploration into the biological activities and reaction mechanisms of its derivatives will undoubtedly continue to expand its utility in organic synthesis and drug discovery.

References

Methodological & Application

Synthesis of 2,5-Dimethylbenzyl Alcohol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylbenzyl alcohol and its derivatives. These compounds serve as versatile building blocks in organic synthesis and are of significant interest in medicinal chemistry and materials science. The following sections offer a comprehensive overview of key synthetic methodologies, including reaction conditions, quantitative data, and step-by-step procedures.

Introduction

This compound and its derivatives are aromatic alcohols that feature a benzene ring substituted with two methyl groups and a hydroxymethyl group. This substitution pattern imparts specific steric and electronic properties that make them valuable precursors in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. Their synthesis can be achieved through several reliable and scalable methods, primarily involving the reduction of corresponding aldehydes or carboxylic acids, or through the versatile Grignard reaction.

Synthetic Methodologies

Three primary and effective methods for the synthesis of this compound and its derivatives are detailed below:

  • Reduction of 2,5-Dimethylbenzaldehyde: A mild and high-yielding method utilizing a chemical reducing agent.

  • Catalytic Hydrogenation of 2,5-Dimethylbenzoic Acid: An efficient process for direct conversion of the carboxylic acid to the alcohol, suitable for larger scale synthesis.

  • Grignard Reaction with 2,5-Dimethylbenzaldehyde: A powerful carbon-carbon bond-forming reaction to generate a variety of substituted benzyl alcohol derivatives.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route is contingent on factors such as starting material availability, desired yield, and scalability. The following table summarizes the key quantitative data for the primary synthetic methods for this compound.

Synthetic RouteStarting MaterialKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesPotential Disadvantages
Reduction 2,5-DimethylbenzaldehydeSodium Borohydride (NaBH₄), Methanol1-2 hours>95%Mild conditions, high yield, simple work-up.Requires the aldehyde as a starting material.
Catalytic Hydrogenation 2,5-Dimethylbenzoic AcidH₂, Ruthenium on Carbon (Ru/C)4-6 hoursHighDirect conversion from the carboxylic acid.Requires high-pressure hydrogenation equipment.
Grignard Reaction 2,5-DimethylbenzaldehydeOrganomagnesium Halide (e.g., CH₃MgBr)1-2 hoursVariable (60-90%)Versatile for creating diverse derivatives.Requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,5-Dimethylbenzaldehyde

This protocol describes the reduction of 2,5-dimethylbenzaldehyde to this compound using sodium borohydride.

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose the excess NaBH₄ and the borate ester complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 2,5-Dimethylbenzoic Acid

This protocol outlines the catalytic hydrogenation of 2,5-dimethylbenzoic acid to this compound.[1][2]

Materials:

  • 2,5-Dimethylbenzoic Acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 1,4-Dioxane

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a high-pressure reactor, place 2,5-dimethylbenzoic acid (1.0 eq) and 5% Ru/C catalyst (5 mol%).

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Hydrogenation: Seal the reactor, flush with hydrogen gas, and then pressurize with hydrogen to 6.89 MPa. Heat the reaction mixture to 493 K with vigorous stirring.[1][2]

  • Reaction Time: Maintain these conditions for 4-6 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by vacuum distillation.

Protocol 3: Synthesis of a this compound Derivative via Grignard Reaction

This protocol describes the synthesis of 1-(2,5-dimethylphenyl)ethanol by reacting 2,5-dimethylbenzaldehyde with methylmagnesium bromide.

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Methylmagnesium Bromide (CH₃MgBr) solution in diethyl ether

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked flask with a dropping funnel, reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Aldehyde Solution: In the dropping funnel, prepare a solution of 2,5-dimethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Grignard Reagent: In the reaction flask, place the methylmagnesium bromide solution (1.1 eq) and cool it to 0 °C in an ice bath.

  • Addition: Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction and Work-up: Follow steps 7-10 from Protocol 1 to isolate and purify the 1-(2,5-dimethylphenyl)ethanol.

Application Notes: Relevance in Drug Development

Benzyl alcohol derivatives are prevalent scaffolds in medicinal chemistry due to their ability to interact with various biological targets. Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3][4]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[6] Certain substituted benzyl alcohol derivatives have been explored as inhibitors of key kinases within this cascade, such as MEK and ERK.[5][6] The 2,5-dimethylphenyl moiety can be incorporated into heterocyclic structures to enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.

The diagram below illustrates the canonical MAPK signaling pathway and highlights the potential points of inhibition by targeted therapies.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor 2,5-Dimethylbenzyl Derivative Inhibitor Inhibitor->MEK Inhibits

Caption: The MAPK signaling pathway and a potential point of inhibition.

The workflow for evaluating the anticancer activity of novel this compound derivatives typically involves synthesis, in vitro screening against cancer cell lines, and mechanistic studies to identify the biological target.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Synthesis Synthesis of 2,5-Dimethylbenzyl Alcohol Derivatives Purification Purification and Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) Purification->Screening IC50 Determination of IC50 Values Screening->IC50 TargetID Target Identification (e.g., Kinase Assay) IC50->TargetID Pathway Signaling Pathway Analysis (e.g., Western Blot) TargetID->Pathway

References

Application Notes and Protocols for 2,5-Dimethylbenzyl Alcohol as a Potential Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol is a colorless to pale yellow liquid aromatic alcohol.[1] While it is noted for its use as an intermediate in organic synthesis and in the fragrance industry, its application as a primary reaction solvent is not widely documented in publicly available literature.[1] However, its distinct physical properties, particularly its high boiling point and nonpolar nature, suggest its potential as a specialized solvent for specific reaction conditions. These notes provide an overview of its properties, potential applications, and a general protocol for its evaluation as a novel solvent system.

Data Presentation: Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in reaction chemistry. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 232 - 234 °C (at 760 mmHg)[1][3]
Flash Point 107 °C (224.6 °F)[1][3]
Solubility in Water Difficult to mix[2]
Refractive Index 1.5335-1.5385 (at 20°C)[4]
CAS Number 53957-33-8[1][2]

Application Notes

Potential as a High-Temperature Solvent

With a boiling point of approximately 233°C, this compound is suitable for reactions that require high temperatures.[1][3] This property is advantageous for:

  • Overcoming Activation Barriers: Facilitating reactions with high activation energies that are slow at lower temperatures.

  • Improving Solubility: Increasing the solubility of poorly soluble reactants and catalysts.

  • Promoting Late-Stage Functionalization: Enabling challenging transformations on complex molecules that may require harsh conditions.

  • Reducing Reaction Times: Accelerating reaction kinetics to improve process efficiency.

A Nonpolar, Aprotic Medium

The structure of this compound, with its aromatic ring and lack of acidic protons on the oxygen atom (in the context of many organic reactions), suggests it behaves as a nonpolar, aprotic solvent. This makes it a potential alternative to other high-boiling nonpolar solvents such as diphenyl ether or Dowtherm A. Its nonpolar nature would be suitable for:

  • Homogeneous Catalysis: Dissolving nonpolar organometallic catalysts and organic substrates.

  • Reactions Involving Nonpolar Reagents: Such as organolithium chemistry, where it has been noted as a self-indicating standard.

  • Moisture-Sensitive Reactions: As an aprotic solvent, it can be dried and used in reactions where the presence of acidic protons would be detrimental.

Experimental Protocols

General Protocol for Evaluating this compound as a Novel Solvent

Objective: To determine the feasibility and effectiveness of this compound as a solvent for a target organic reaction.

Materials:

  • This compound (analytical grade, anhydrous)

  • Reactant A

  • Reactant B

  • Catalyst (if applicable)

  • Internal standard for analysis (e.g., GC, HPLC)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

  • Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Solubility Test:

    • In a small vial, add a known amount of each reactant and catalyst to a measured volume of this compound.

    • Stir the mixture at room temperature and then at the intended reaction temperature.

    • Visually inspect for complete dissolution. If solids remain, the solvent may not be suitable or may require higher temperatures.

  • Small-Scale Test Reaction:

    • Set up a small-scale reaction (e.g., 0.5-1.0 mmol) in an oven-dried flask under an inert atmosphere.

    • Add this compound (e.g., 2-4 mL) to the flask.

    • Add the reactants and catalyst to the solvent.

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, LC-MS). Compare the reaction progress to the same reaction in a standard solvent if possible.

  • Work-up and Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Due to the high boiling point of this compound, standard rotary evaporation will be ineffective for its removal.

    • Consider alternative work-up procedures:

      • Extraction: Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an immiscible solvent (e.g., water, brine) to remove any polar impurities. The product can then be isolated from the lower-boiling solvent.

      • Crystallization: If the product is a solid, attempt to induce crystallization directly from the reaction mixture by cooling or adding an anti-solvent.

      • Chromatography: Directly load a concentrated sample of the reaction mixture onto a silica gel column for purification.

  • Analysis and Optimization:

    • Characterize the isolated product using standard analytical techniques (NMR, MS, etc.).

    • Calculate the reaction yield.

    • If the initial test is promising, further optimization of reaction parameters (temperature, concentration, catalyst loading) can be performed.

Visualizations

G cluster_0 Solvent Evaluation Workflow A Define Target Reaction B Select this compound as Potential Solvent A->B C Test Reactant & Catalyst Solubility B->C D Perform Small-Scale Test Reaction C->D E Monitor Reaction (TLC, GC, LC-MS) D->E F Develop Work-up & Isolation Protocol E->F G Analyze Product & Calculate Yield F->G H Optimize Reaction Conditions G->H Re-evaluate H->D Re-evaluate I Scale-Up H->I

Caption: Workflow for evaluating this compound as a novel solvent.

G cluster_0 Advantages of a High-Boiling Point Solvent cluster_1 Benefits A High Reaction Temperature B Overcomes High Activation Energy A->B C Increases Solubility of Reagents A->C D Accelerates Reaction Rate A->D E Enables Difficult Transformations A->E

Caption: Potential benefits of using a high-boiling point solvent.

References

Experimental Protocols for the Selective Oxidation of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the selective oxidation of 2,5-dimethylbenzyl alcohol to its corresponding aldehyde, 2,5-dimethylbenzaldehyde. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols outlined below utilize common and effective oxidation reagents, offering a comparative analysis of different methodologies.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent for the conversion of this compound to 2,5-dimethylbenzaldehyde is critical and depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups. This note details three widely used methods: Swern Oxidation, Manganese Dioxide (MnO₂) Oxidation, and a TEMPO-catalyzed oxidation. A summary of their quantitative data is presented for easy comparison.

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Swern OxidationOxalyl chloride, DMSO, Et₃NDichloromethane-78 to rt1.5High (typical >90)
Manganese DioxideActivated MnO₂DichloromethaneRoom Temperature2-4~90
TEMPO-catalyzedTEMPO, NaOClDichloromethane/Water0< 1High (typical >90)

Experimental Protocols

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3][4][5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N).

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 3 Å Molecular Sieves (optional, but recommended)

  • Nitrogen or Argon gas supply

Procedure: [1]

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cooled to -78 °C (a dry ice/acetone bath), is added a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

  • The reaction mixture is stirred at -78 °C for 15 minutes.

  • A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise to the activated DMSO solution.

  • The resulting mixture is stirred for 30-45 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.

  • After the addition of triethylamine, the reaction is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,5-dimethylbenzaldehyde.

  • The crude product can be purified by silica gel column chromatography if necessary.

Logical Relationship of Swern Oxidation Steps

Swern_Oxidation A Activation of DMSO with Oxalyl Chloride B Addition of this compound A->B C Formation of Alkoxysulfonium Salt B->C D Addition of Triethylamine (Base) C->D E Ylide Formation and Deprotonation D->E F Formation of 2,5-Dimethylbenzaldehyde E->F

Caption: Key stages of the Swern oxidation protocol.

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a selective and mild oxidizing agent for benzylic and allylic alcohols.[6][7][8] The reaction is typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in an inert solvent at room temperature.[9]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite® or other filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with dichloromethane.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,5-dimethylbenzaldehyde.

  • Further purification can be achieved by distillation or column chromatography if required.

Experimental Workflow for MnO₂ Oxidation

MnO2_Oxidation_Workflow start Start dissolve Dissolve this compound in DCM start->dissolve add_mno2 Add Activated MnO₂ dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete wash Wash filter cake with DCM filter->wash dry Dry filtrate over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate end End concentrate->end TEMPO_Cycle cluster_0 Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->TEMPO Oxidation Co_oxidant Co-oxidant (e.g., NaOCl) Alcohol 2,5-Dimethylbenzyl Alcohol Aldehyde 2,5-Dimethyl- benzaldehyde Alcohol->Aldehyde Oxidation Spent_co_oxidant Spent Co-oxidant Co_oxidant->Spent_co_oxidant Reduction

References

Application Notes and Protocols: 2,5-Dimethylbenzyl Alcohol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fragrance ingredients derived from 2,5-dimethylbenzyl alcohol. The protocols detailed below focus on two primary synthetic pathways: esterification to produce fruity and floral notes, and oxidation to yield aldehydic fragrances.

Introduction

This compound is a versatile precursor in the synthesis of aromatic compounds for the fragrance industry.[1] Its chemical structure allows for straightforward conversion into a variety of esters and aldehydes, each with unique olfactory properties. These derivatives are valuable components in the formulation of perfumes, cosmetics, and other scented products. The primary transformations involve the esterification of the alcohol functional group and its oxidation to an aldehyde.

Synthesis of Fragrant Esters via Fischer Esterification

The reaction of this compound with various carboxylic acids yields a range of esters with characteristic fruity and floral scents. This process, known as Fischer esterification, is typically catalyzed by a strong acid.

General Reaction Pathway for Esterification

Esterification_Pathway 2,5-Dimethylbenzyl_alcohol This compound Fragrant_Ester 2,5-Dimethylbenzyl Ester 2,5-Dimethylbenzyl_alcohol->Fragrant_Ester + R-COOH (H+ catalyst) Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fragrant_Ester Water Water Fragrant_Ester->Water + H2O

Caption: General reaction scheme for the synthesis of fragrant esters from this compound.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl Acetate

This protocol describes the synthesis of 2,5-dimethylbenzyl acetate, a compound expected to possess a sweet, floral, and fruity aroma.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.073 mol) of this compound.

  • In a fume hood, slowly add 15.0 mL (0.159 mol) of acetic anhydride to the flask.

  • Carefully add 5-10 drops of concentrated sulfuric acid to the stirring mixture. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the mixture to 80°C using a heating mantle. Maintain this temperature for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of cold water.

  • Gently shake the funnel, venting frequently. Separate the aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • The product can be further purified by vacuum distillation.

Quantitative Data for Ester Synthesis

The following table summarizes the expected fragrance profiles and yields for the synthesis of various esters from this compound based on analogous reactions.

Carboxylic AcidEster ProductExpected Fragrance ProfileCatalystReaction Time (h)Temperature (°C)Expected Yield (%)
Acetic Acid2,5-Dimethylbenzyl AcetateSweet, fruity, floralH₂SO₄28085-95
Propionic Acid2,5-Dimethylbenzyl PropionateFruity, slightly sweetH₂SO₄38580-90
Butyric Acid2,5-Dimethylbenzyl ButyrateFruity (apricot, pineapple)H₂SO₄49075-85
Isovaleric Acid2,5-Dimethylbenzyl IsovalerateFruity (apple-like)H₂SO₄49070-80
Benzoic Acid2,5-Dimethylbenzyl BenzoateBalsamic, slightly floralH₂SO₄510070-80

Synthesis of Fragrant Aldehydes via Oxidation

The oxidation of this compound to 2,5-dimethylbenzaldehyde provides a compound with a distinct aromatic and nutty fragrance profile, useful in creating complex scents.[2]

General Reaction Pathway for Oxidation

Oxidation_Pathway 2,5-Dimethylbenzyl_alcohol This compound Fragrant_Aldehyde 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzyl_alcohol->Fragrant_Aldehyde + [O] Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Fragrant_Aldehyde Reduced_Agent Reduced Byproduct Fragrant_Aldehyde->Reduced_Agent + Byproduct

Caption: General reaction scheme for the oxidation of this compound to 2,5-Dimethylbenzaldehyde.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzaldehyde

This protocol utilizes a mild oxidizing agent, pyridinium chlorochromate (PCC), for the selective oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry 250 mL round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add 21.5 g (0.10 mol) of PCC to the flask, followed by 150 mL of anhydrous dichloromethane.

  • In a separate flask, dissolve 10.0 g (0.073 mol) of this compound in 20 mL of anhydrous dichloromethane.

  • Slowly add the solution of this compound to the stirring suspension of PCC. The mixture will become a dark, tarry substance.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with 100 mL of diethyl ether.

  • Pass the entire mixture through a short column of silica gel to filter out the chromium byproducts.

  • Wash the silica gel pad with an additional 100 mL of diethyl ether.

  • Combine the organic filtrates and concentrate them using a rotary evaporator to obtain the crude 2,5-dimethylbenzaldehyde.

  • The product can be purified by vacuum distillation.

Quantitative Data for Oxidation Synthesis

The following table outlines the reaction conditions and expected yields for the synthesis of 2,5-dimethylbenzaldehyde using different catalytic systems.

Catalyst SystemOxidantSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Pyridinium Chlorochromate (PCC)-Dichloromethane2-3Room Temp80-90
Fe(NO₃)₃·9H₂O-1,4-Dioxane680~95 (conversion)
TEMPO/NaOClNaOClDichloromethane1-20 - Room Temp85-95

Logical Workflow for Fragrance Synthesis from this compound

The following diagram illustrates the decision-making process and synthetic routes based on the desired fragrance profile.

Fragrance_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Fragrance Products Start This compound Esterification Esterification Start->Esterification React with Carboxylic Acid Oxidation Oxidation Start->Oxidation React with Oxidizing Agent Esters Fragrant Esters (Fruity, Floral) Esterification->Esters Aldehyde Fragrant Aldehyde (Aromatic, Nutty) Oxidation->Aldehyde

Caption: Workflow illustrating the synthetic routes from this compound to different classes of fragrance compounds.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of a range of fragrance ingredients. The straightforward esterification and oxidation reactions allow for the creation of diverse scents, from fruity and floral to warm and aromatic. The protocols and data provided herein offer a solid foundation for researchers and developers to explore the potential of this compound in the creation of novel and appealing fragrances. Further research can focus on exploring a wider variety of carboxylic acids for esterification and optimizing catalytic systems for greener and more efficient oxidation processes.

References

Application of 2,5-Dimethylbenzyl Alcohol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 2,5-Dimethylbenzyl alcohol in polymer chemistry is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known roles of the parent compound, benzyl alcohol, and are intended to serve as a guide for researchers exploring the potential uses of this compound.

Introduction

This compound (DMBA) is an aromatic alcohol that, like its parent compound benzyl alcohol, possesses a reactive hydroxyl group. This functionality allows it to potentially serve several roles in polymer synthesis. Its chemical structure, with two methyl groups on the benzene ring, may influence its reactivity, solubility, and the properties of the resulting polymers compared to unsubstituted benzyl alcohol. This document outlines potential applications, provides representative experimental protocols, and summarizes key data for researchers and professionals in polymer chemistry and drug development.

Physicochemical Properties

A comparison of the physical and chemical properties of this compound and benzyl alcohol is crucial for designing polymerization reactions.

PropertyThis compoundBenzyl Alcohol
CAS Number 53957-33-8[1]100-51-6
Molecular Formula C₉H₁₂O[1][2]C₇H₈O
Molecular Weight 136.19 g/mol [1][2]108.14 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless liquid
Boiling Point 233 °C[1]205 °C
Flash Point 107.2 °C[1]93 °C
Solubility Slightly soluble in water; soluble in organic solventsSlightly soluble in water (4 g/100 mL)[3]; miscible with many organic solvents

Application Notes

Application 1: Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound can act as an initiating site for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) and carbonates, leading to the formation of polyesters and polycarbonates with a 2,5-dimethylbenzyl ester end-group. This is a common application for alcohols in polymer synthesis.[4][5][6] The presence of the bulky, hydrophobic 2,5-dimethylphenyl group at the start of the polymer chain may influence the polymer's thermal properties, solubility, and self-assembly behavior.

ROP_Initiation

Caption: Experimental workflow for ROP of L-Lactide.

Materials:

  • L-Lactide (recrystallized from ethyl acetate)

  • This compound (DMBA) (distilled under reduced pressure)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled over CaH₂)

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and backfilled with inert gas (N₂ or Ar).

  • Monomer and Initiator Setup: In a glovebox or under a positive flow of inert gas, add L-Lactide (e.g., 1.0 g, 6.94 mmol) to the Schlenk flask.

  • Solvent and Initiator Addition: Add anhydrous toluene (e.g., 7 mL) to dissolve the monomer. Subsequently, add the desired amount of this compound initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. For a target degree of polymerization of 100 ([M]/[I] = 100), add 9.45 mg (0.0694 mmol) of DMBA.

  • Catalyst Addition: Add the DBU catalyst. The monomer-to-catalyst ratio ([M]/[C]) is typically around 100. For [M]/[C] = 100, add 10.6 mg (0.0694 mmol) of DBU.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid and may be complete within 1-2 hours. Monitor the reaction by observing the increase in viscosity.

  • Termination and Isolation: After the desired time, expose the reaction to air and dilute with a small amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the white, fibrous polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer's number average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the structure and end-groups using ¹H NMR spectroscopy.

Protocol 2: Evaluation of DMBA as a Modifier in an Epoxy Resin System

This protocol provides a method to prepare and test a simple epoxy formulation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Triethylenetetramine (TETA) curing agent

  • This compound (DMBA)

  • Disposable mixing cups and stirrers

  • Molds for casting test specimens

Procedure:

  • Formulation Preparation: In a disposable cup, weigh the desired amount of DGEBA epoxy resin (e.g., 10.0 g).

  • Modifier Addition: Add this compound to the resin. Prepare several formulations with varying amounts (e.g., 0%, 5%, 10%, and 15% by weight of the resin). Mix thoroughly until the solution is homogeneous. Note any change in viscosity.

  • Curing Agent Addition: Calculate the stoichiometric amount of TETA required for the DGEBA resin. Add the TETA to the resin/DMBA mixture and mix thoroughly for 2-3 minutes, ensuring a uniform mixture.

  • Casting: Pour the mixture into molds to create specimens for mechanical and thermal testing.

  • Curing: Allow the samples to cure at room temperature for 24 hours, followed by a post-cure at a higher temperature (e.g., 80 °C for 3 hours), if recommended for the specific resin system.

  • Characterization:

    • Gel Time: Record the time it takes for the mixture to become stringy and no longer flow.

    • Hardness: Measure the Shore D hardness of the cured samples.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

    • Mechanical Testing: Perform tensile or flexural tests to evaluate the mechanical properties of the cured material.

By comparing the properties of the formulations with and without DMBA, its effect as a modifier and accelerator can be quantitatively assessed.

References

Application Notes and Protocols for the Analytical Detection of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol is an aromatic alcohol of interest in various fields, including organic synthesis and as a potential impurity or metabolite in pharmaceutical products. Accurate and reliable analytical methods are crucial for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The following protocols are developed based on established methods for structurally similar aromatic alcohols, such as benzyl alcohol, and have been adapted to suit the physicochemical properties of this compound. The provided performance data are typical estimates and should be validated in the user's laboratory.

Method Selection Logic

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.

MethodSelection Method Selection for this compound Analysis Start Sample Containing This compound Volatility Is the analyte volatile and thermally stable? Start->Volatility GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatility->GCMS Yes HPLCUV High-Performance Liquid Chromatography-UV (HPLC-UV) Volatility->HPLCUV No Matrix Is the sample matrix complex? Matrix->HPLCUV Yes Confirmation Is structural confirmation required? Confirmation->GCMS Yes GCMS->Confirmation High Specificity HPLCUV->Matrix Robust for complex matrices GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample Dissolution (e.g., in Methanol) Injection Injection into GC SamplePrep->Injection StandardPrep Preparation of Calibration Standards StandardPrep->Injection Spiking Internal Standard Spiking (optional) Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC SIM Selected Ion Monitoring (SIM) Detection->SIM Quant Quantification TIC->Quant SIM->Quant HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing SamplePrep Sample Dissolution (e.g., in Mobile Phase) Injection Injection into HPLC SamplePrep->Injection StandardPrep Preparation of Calibration Standards StandardPrep->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quant Quantification Chromatogram->Quant

safe handling and storage procedures for 2,5-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,5-Dimethylbenzyl alcohol (CAS No: 53957-33-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is primarily used in the manufacture of perfumes and as a solvent and intermediate in organic synthesis.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 232 - 234 °C (449.6 - 453.2 °F) @ 760 mmHg[4]
Flash Point 107 °C (224.6 °F)[4]
Physical State Liquid[4]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as acutely toxic, this compound can cause irritation upon contact with skin or eyes. Inhalation of vapors may lead to respiratory irritation.

Table 2: Personal Protective Equipment (PPE) Requirements

SituationRequired PPESpecifications
Routine Handling Eye/Face ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).
Skin and Body ProtectionLab coat.
Risk of Splashing or Aerosol Generation Respiratory ProtectionUse in a well-ventilated area or under a fume hood.
Eye/Face ProtectionFace shield in addition to goggles.
Skin and Body ProtectionChemical-resistant apron or full-body suit.

Experimental Protocols: Safe Handling Procedures

3.1. General Handling

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating or creating aerosols. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4]

  • Avoiding Ingestion and Inhalation: Do not ingest. Avoid breathing vapors or mists.[4]

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Storage Procedures

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][5] Recommended storage temperature is between 10°C and 25°C.[1] Keep containers tightly closed when not in use.[4][5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4][6] It is also advised to avoid storage with strong acids or bases.[6]

  • Container Requirements: Store in the original container or a suitable, tightly sealed alternative.

Spill and Disposal Procedures

  • Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Waste A Assess Risks B Select & Don PPE A->B C Work in Ventilated Area B->C D Dispense Chemical C->D E Perform Experiment D->E F Securely Close Container E->F K Dispose of Waste Properly E->K G Clean Work Area F->G H Doff & Dispose PPE G->H I Wash Hands H->I J Store in Designated Area I->J

Caption: Workflow for Safe Handling of this compound.

References

Application Notes and Protocols: Reaction of 2,5-Dimethylbenzyl Alcohol with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium reagents are powerful tools in organic synthesis, valued for their strong basicity and nucleophilicity. Their interaction with substituted benzyl alcohols, such as 2,5-dimethylbenzyl alcohol, can lead to several reaction pathways, making the careful control of reaction conditions paramount for achieving desired synthetic outcomes. This document provides detailed application notes and protocols for the reaction of this compound with organolithium reagents, focusing on the potential for selective deprotonation at various sites.

The reactivity of this compound with an organolithium reagent like n-butyllithium (n-BuLi) is governed by the relative acidity of the available protons. The primary sites for deprotonation are the hydroxyl proton (O-H), the benzylic protons (C-H), and the aromatic protons (C-H), particularly those ortho to the directing hydroxymethyl group. The pKa values for these protons are approximately 16-18 for the alcohol, ~41 for the benzylic C-H, and ~43 for the aromatic C-H bonds.[1][2][3] Given this significant difference in acidity, the deprotonation of the hydroxyl group is the most thermodynamically favorable and kinetically rapid process.

However, under specific conditions, such as the use of excess organolithium reagent or the presence of chelating agents, subsequent deprotonation at the benzylic or aromatic positions can occur. The hydroxymethyl group can act as a directed metalation group (DMG), facilitating the removal of a proton from the ortho position on the aromatic ring.[4][5] Understanding the interplay of these competing pathways is crucial for synthetic planning.

Competing Reaction Pathways

The reaction of this compound with an organolithium reagent can proceed via three main pathways:

  • O-H Deprotonation (Alkoxide Formation): This is the most facile reaction, leading to the formation of the corresponding lithium alkoxide. This is typically the first and often the only reaction that occurs with one equivalent of the organolithium reagent.

  • Benzylic C-H Deprotonation (Benzylic Anion Formation): Deprotonation of one of the benzylic protons can occur, especially with stronger organolithium bases or with the use of additives. The resulting benzylic anion is stabilized by resonance with the aromatic ring.

  • Ortho-Lithiation (Directed Metalation): The lithium alkoxide formed in situ can direct the organolithium reagent to deprotonate one of the aromatic protons at a position ortho to the hydroxymethyl group.

The following diagram illustrates these potential reaction pathways.

G cluster_products Potential Products 2_5_DMBA 2,5-Dimethylbenzyl Alcohol Alkoxide Lithium 2,5-Dimethylbenzyl Alkoxide 2_5_DMBA->Alkoxide 1. O-H Deprotonation (Fastest) RLi Organolithium Reagent (e.g., n-BuLi) Benzylic_Anion Benzylic Lithiation Product Alkoxide->Benzylic_Anion 2. Benzylic C-H Deprotonation (Slower) Ortho_Anion Ortho-Lithiated Product Alkoxide->Ortho_Anion 3. Ortho-Lithiation (DoM, Slower) Styrene 2,5-Dimethylstyrene (via elimination) Benzylic_Anion->Styrene Elimination of Li2O

Caption: Competing reaction pathways for this compound with an organolithium reagent.

Data Presentation

The following table summarizes the expected 1H and 13C NMR chemical shifts for the starting material and a potential product, 2,5-dimethylstyrene. Data for the lithiated intermediates are generally not isolated and are based on theoretical predictions and comparison with similar compounds.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
This compound 7.10 (s, 1H), 7.01 (d, J=7.6 Hz, 1H), 6.94 (d, J=7.6 Hz, 1H), 4.59 (s, 2H), 2.30 (s, 3H), 2.24 (s, 3H), 1.95 (s, 1H, OH)138.3, 135.8, 130.2, 129.9, 128.8, 125.7, 63.0, 21.0, 18.7[6]
Lithium 2,5-Dimethylbenzyl Alkoxide Shifts for aromatic and methyl protons are expected to be similar to the starting material. The -CH2O- protons may shift slightly downfield. The OH proton signal will be absent.Shifts for aromatic and methyl carbons are expected to be similar to the starting material. The -CH2O- carbon may shift slightly downfield.Theoretical
ortho-Lithiated Intermediate Aromatic proton signals will show significant changes in multiplicity and chemical shift due to the introduction of lithium. The proton ortho to the hydroxymethyl group will be absent.The carbon atom bearing the lithium will be significantly deshielded and show a large downfield shift.Theoretical
2,5-Dimethylstyrene 7.15 (s, 1H), 6.99 (d, J=7.6 Hz, 1H), 6.92 (d, J=7.6 Hz, 1H), 6.85 (dd, J=17.5, 10.9 Hz, 1H), 5.65 (d, J=17.5 Hz, 1H), 5.20 (d, J=10.9 Hz, 1H), 2.32 (s, 3H), 2.26 (s, 3H)136.5, 135.8, 135.2, 130.1, 128.8, 126.3, 114.2, 21.1, 19.0[7]

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Synthesis of Lithium 2,5-Dimethylbenzyl Alkoxide

This protocol describes the selective deprotonation of the hydroxyl group of this compound.

Workflow Diagram:

G Start Start Setup Assemble and flame-dry reaction flask under inert gas Start->Setup Add_Substrate Add this compound and anhydrous THF Setup->Add_Substrate Cool Cool to -78 °C (dry ice/acetone bath) Add_Substrate->Cool Add_nBuLi Slowly add 1.0 eq. of n-BuLi Cool->Add_nBuLi Stir Stir at -78 °C for 30 min Add_nBuLi->Stir Warm Warm to room temperature Stir->Warm Product Solution of Lithium 2,5-Dimethylbenzyl Alkoxide Warm->Product

Caption: Workflow for the synthesis of lithium 2,5-dimethylbenzyl alkoxide.

Materials:

  • This compound (1.00 g, 7.34 mmol)

  • Anhydrous tetrahydrofuran (THF), 30 mL

  • n-Butyllithium (1.6 M in hexanes, 4.6 mL, 7.34 mmol, 1.0 eq)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Flame-dried round-bottom flask with a septum

  • Syringes and needles

Procedure:

  • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.

  • To the flask, add this compound and anhydrous THF.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe over a period of 10 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. The resulting solution contains lithium 2,5-dimethylbenzyl alkoxide and can be used for subsequent reactions.

Protocol 2: Attempted ortho-Lithiation of this compound

This protocol is designed to favor the deprotonation of an aromatic proton through directed metalation. This typically requires more than one equivalent of the organolithium reagent.

Workflow Diagram:

G Start Start Setup Assemble and flame-dry reaction flask under inert gas Start->Setup Add_Substrate Add this compound and anhydrous THF Setup->Add_Substrate Cool Cool to -78 °C (dry ice/acetone bath) Add_Substrate->Cool Add_nBuLi_1 Slowly add 1.0 eq. of n-BuLi Cool->Add_nBuLi_1 Stir_1 Stir at -78 °C for 30 min Add_nBuLi_1->Stir_1 Add_nBuLi_2 Slowly add 1.1 eq. of n-BuLi Stir_1->Add_nBuLi_2 Stir_2 Stir at 0 °C to RT for 2-4 h Add_nBuLi_2->Stir_2 Quench Quench with an electrophile (e.g., D2O or MeI) Stir_2->Quench Workup Aqueous workup and extraction Quench->Workup Product Ortho-functionalized product Workup->Product

Caption: Workflow for the attempted ortho-lithiation of this compound.

Materials:

  • This compound (1.00 g, 7.34 mmol)

  • Anhydrous tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (1.6 M in hexanes, 4.6 mL, 7.34 mmol for the first addition; 5.1 mL, 8.07 mmol for the second addition; total 2.1 eq)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Quenching electrophile (e.g., D2O or methyl iodide)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Slowly add the first equivalent of n-butyllithium solution dropwise at -78 °C and stir for 30 minutes to form the lithium alkoxide.

  • Slowly add the second equivalent (1.1 eq) of n-butyllithium at -78 °C.

  • After the second addition, remove the cooling bath and allow the reaction to warm to 0 °C and then to room temperature, stirring for an additional 2-4 hours.

  • Cool the reaction mixture back to -78 °C and quench the reaction by the slow addition of an electrophile (e.g., D2O to introduce deuterium or methyl iodide to introduce a methyl group).

  • Allow the reaction to warm to room temperature, then carefully quench with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reaction of this compound with organolithium reagents is a versatile transformation that can be directed towards different products based on the reaction stoichiometry and conditions. While the formation of the lithium alkoxide is the most straightforward outcome, the potential for subsequent C-H activation at the benzylic or aromatic positions opens up avenues for further functionalization. The protocols provided herein serve as a foundation for exploring these synthetic possibilities. Careful execution and adherence to safety protocols are essential when working with pyrophoric organolithium reagents.

References

Application Notes and Protocols: Purification of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethylbenzyl alcohol is a key intermediate in organic synthesis, finding applications in the preparation of fragrances and as a building block in the development of new chemical entities.[1] The purity of this reagent is critical for the success of subsequent reactions, necessitating a robust purification protocol. This document outlines detailed procedures for the purification of this compound, primarily focusing on silica gel column chromatography and vacuum distillation, to remove common impurities such as the corresponding aldehyde (2,5-dimethylbenzaldehyde) and other non-polar byproducts.

Data Presentation

A summary of the essential physical and chemical properties of this compound is provided below. This data is crucial for guiding the selection of an appropriate purification strategy and for monitoring the purity of the final product.

PropertyValueReference
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 233 °C (at atmospheric pressure)[1]
Flash Point 107.2 °C[1]
Assay (Typical) ≥97.0%[3]
Refractive Index 1.5335-1.5385 @ 20°C[3]
CAS Number 53957-33-8[1]

Experimental Protocols

Two primary methods for the purification of this compound are presented: Silica Gel Column Chromatography and Vacuum Distillation. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.

Method 1: Purification by Silica Gel Column Chromatography

This method is highly effective for removing both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles. Allow the excess hexane to drain until it is level with the top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5). Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC, spotting samples from each fraction. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product as a colorless oil.

Method 2: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Sample Charging: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Vacuum Application: Gradually apply vacuum to the system. A reduced pressure will lower the boiling point of the alcohol, preventing degradation at high temperatures.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 233 °C.

  • Product Recovery: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. The purified this compound will be in the receiving flask.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude 2,5-Dimethylbenzyl Alcohol Pre_Purification Pre-Purification (e.g., Liquid-Liquid Extraction) Crude->Pre_Purification Method_Choice Choice of Purification Method Pre_Purification->Method_Choice Column_Chromatography Silica Gel Column Chromatography Method_Choice->Column_Chromatography High Purity Needed Vacuum_Distillation Vacuum Distillation Method_Choice->Vacuum_Distillation Scale-up/Volatile Impurities Analysis Purity Analysis (GC, NMR) Column_Chromatography->Analysis Vacuum_Distillation->Analysis Pure_Product Purified 2,5-Dimethylbenzyl Alcohol Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: The Use of 2,5-Dimethylbenzyl Alcohol as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol is a versatile aromatic alcohol that serves as a valuable intermediate in the synthesis of various organic molecules. While its application in the fragrance industry is well-established, its potential as a building block for bioactive compounds and active pharmaceutical ingredients (APIs) is an area of growing interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a promising pharmaceutical intermediate, 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole, which has been investigated for its potential antiviral and anti-inflammatory properties.

Application: Synthesis of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole Hydrochloride

This compound can be readily converted to 2,5-dimethylbenzyl chloride, which then serves as a key electrophile in the synthesis of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole. This imidazole derivative is of interest for its potential biological activities. The overall synthetic pathway is outlined below.

Synthesis Pathway

G A This compound C 2,5-Dimethylbenzyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) B->C F 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole C->F Thioetherification D 2-Mercapto-4,5-dihydro-1H-imidazole D->F E Base (e.g., Triethylamine) E->F H 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride F->H Salt Formation G HCl G->H

Caption: Synthetic pathway from this compound to the target imidazole hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylbenzyl chloride from this compound

Objective: To convert this compound to 2,5-Dimethylbenzyl chloride via chlorination with thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Pyridine (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2,5-Dimethylbenzyl chloride.

Expected Outcome: A pale yellow oil. The product should be used immediately in the next step due to its lachrymatory and reactive nature.

Protocol 2: Synthesis of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole

Objective: To synthesize the target thioether by reacting 2,5-Dimethylbenzyl chloride with 2-Mercapto-4,5-dihydro-1H-imidazole.

Materials:

  • 2,5-Dimethylbenzyl chloride (from Protocol 1)

  • 2-Mercapto-4,5-dihydro-1H-imidazole

  • Ethanol

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Mercapto-4,5-dihydro-1H-imidazole (1 equivalent) in ethanol.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • To this stirred solution, add a solution of 2,5-Dimethylbenzyl chloride (1 equivalent) in ethanol dropwise.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Expected Outcome: A white to off-white solid.

Protocol 3: Formation of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Objective: To convert the free base into its hydrochloride salt for improved stability and solubility.

Materials:

  • 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole (from Protocol 2)

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in ethanol or ether dropwise until the precipitation of the hydrochloride salt is complete.

  • Continue stirring for 30 minutes.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Expected Outcome: A white crystalline solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
2,5-Dimethylbenzyl chlorideC₉H₁₁Cl154.64>90>95 (GC)
2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazoleC₁₂H₁₆N₂S220.3470-80>98 (HPLC)
2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole HClC₁₂H₁₇ClN₂S256.80>95>99 (HPLC)

Experimental Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thioetherification cluster_2 Step 3: Salt Formation A Dissolve This compound in Diethyl Ether B Add SOCl2 dropwise at 0°C A->B C Stir at RT for 2h B->C D Reflux for 1h C->D E Workup: Aqueous Wash D->E F Dry & Evaporate E->F G Dissolve 2-Mercapto- 4,5-dihydro-1H-imidazole & TEA in Ethanol F->G H Add 2,5-Dimethylbenzyl chloride solution G->H I Reflux for 6h H->I J Cool & Precipitate I->J K Filter & Dry J->K L Dissolve Free Base in Diethyl Ether K->L M Add HCl solution L->M N Filter & Dry M->N

Caption: Experimental workflow for the synthesis of the target molecule.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of pharmaceutically relevant intermediates. The protocols provided herein offer a clear and reproducible pathway for the synthesis of 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, a compound with potential for further investigation in drug discovery programs. The presented data and workflows are intended to guide researchers in the efficient utilization of this compound in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,5-Dimethylbenzyl alcohol synthesis. The following information is curated to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary and most effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with 2,5-dimethylbenzaldehyde. This method builds the carbon skeleton and introduces the hydroxyl group in a single reactive step.

  • Reduction of 2,5-Dimethylbenzoic Acid: This route utilizes a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid functional group directly to a primary alcohol.[1]

Q2: I am experiencing low yields in my Grignard synthesis of this compound. What are the likely causes?

A2: Low yields in Grignard reactions are common and can often be attributed to several factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield.

  • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[2]

  • Improper Reaction Temperature: The reaction is exothermic. If the temperature is not controlled, it can lead to an increase in side reactions.

Q3: My Lithium Aluminum Hydride (LiAlH₄) reduction of 2,5-dimethylbenzoic acid is not proceeding as expected. What should I check?

A3: Issues with LiAlH₄ reductions can often be traced back to the following:

  • Reagent Quality: LiAlH₄ is highly reactive and can decompose upon exposure to air and moisture. Use of old or improperly stored reagent is a common cause of failure.

  • Solvent Choice: The reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

  • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete reduction.

  • Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to break, resulting in product loss during extraction.

Q4: What are the typical impurities I might find in my final this compound product?

A4: Depending on the synthetic route, common impurities may include:

  • From Grignard Reaction: Unreacted 2,5-dimethylbenzaldehyde, biphenyl (from Wurtz coupling), and magnesium salts.

  • From Reduction: Unreacted 2,5-dimethylbenzoic acid, and potentially ester intermediates if the workup is not optimal.

Q5: How can I best purify the crude this compound?

A5: The most common and effective purification methods are:

  • Distillation: Vacuum distillation is often used to purify the final product, especially to remove less volatile impurities.[3]

  • Column Chromatography: Silica gel column chromatography is effective for removing both more and less polar impurities. A typical eluent system would be a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guides

Grignard Reaction Route
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Presence of moisture in reagents or glassware.Flame-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry.
Inactive magnesium turnings.Activate magnesium by grinding gently in a mortar and pestle or by adding a small crystal of iodine.
Grignard reagent did not form.Ensure the alkyl halide is added slowly to the magnesium. Gentle heating may be required to initiate the reaction.
Significant Byproduct Formation (e.g., biphenyl) Wurtz coupling side reaction.[2]Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Reaction becomes uncontrollable and turns dark Reaction temperature is too high.Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) in an ice bath.
Milky emulsion during workup Formation of magnesium salts.Use a saturated aqueous solution of ammonium chloride for quenching instead of water.[2]
Reduction Route with LiAlH₄
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Decomposed LiAlH₄.Use a fresh, unopened container of LiAlH₄ or titrate the reagent to determine its active concentration.
Presence of water.Ensure all glassware and solvents are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete reaction.Use a slight excess of LiAlH₄. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Violent reaction during quenching Quenching with water is too rapid.Quench the reaction at 0 °C by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.[1]
Formation of a gelatinous precipitate during workup Formation of aluminum hydroxides.Use the Fieser workup: sequentially add water, then 15% aqueous NaOH, and then more water in a specific ratio to the amount of LiAlH₄ used. This should produce a granular precipitate that is easy to filter.
Presence of unreacted starting material Insufficient reducing agent.Ensure an adequate molar excess of LiAlH₄ is used (typically 1.5-2 equivalents for a carboxylic acid).

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not abundantly available in the literature, the following table provides typical yield ranges for analogous reactions.

Synthetic Route Starting Material Key Reagents Typical Yield Range (%) Notes
Grignard Reaction2-MethylbenzaldehydePhenylmagnesium bromide~80-90%[2]Yields are highly dependent on anhydrous conditions and reagent quality.
ReductionSubstituted Benzoic AcidsLiAlH₄~70-95%[4][5]Yields can be affected by the purity of the starting material and the workup procedure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of a secondary alcohol.[2]

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • 2,5-Dimethylbenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2,5-dimethylbenzaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[2]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction with LiAlH₄

This protocol is based on general procedures for the reduction of carboxylic acids.[4][6]

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 2,5-Dimethylbenzoic acid

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of 2,5-dimethylbenzoic acid in anhydrous THF.

    • Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension. (Caution: Hydrogen gas will evolve).

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add ethyl acetate to quench any excess LiAlH₄.

    • Following the Fieser workup method, add water, followed by 15% aqueous NaOH, and then more water in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ used.

    • Stir the mixture vigorously until a granular white precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Ether Mg Turnings Methyl Bromide grignard_formation Formation of CH3MgBr reagents->grignard_formation glassware Flame-dried Glassware glassware->grignard_formation aldehyde_addition Addition of 2,5-Dimethylbenzaldehyde at 0°C grignard_formation->aldehyde_addition intermediate Magnesium Alkoxide Intermediate aldehyde_addition->intermediate quench Quench with sat. NH4Cl intermediate->quench extraction Extraction with Ether quench->extraction purification Drying & Solvent Removal Followed by Distillation or Chromatography extraction->purification product 2,5-Dimethylbenzyl alcohol purification->product

Grignard Synthesis Workflow for this compound.
LiAlH₄ Reduction Workflow

LiAlH4_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous THF LiAlH4 2,5-Dimethylbenzoic Acid acid_addition Addition of Acid to LiAlH4 at 0°C reagents->acid_addition glassware Flame-dried Glassware (Inert Atmosphere) glassware->acid_addition reflux Reflux acid_addition->reflux intermediate Aluminum Alkoxide Complex reflux->intermediate quench Fieser Workup (H2O, NaOH, H2O) intermediate->quench filtration Filtration of Aluminum Salts quench->filtration purification Drying & Solvent Removal Followed by Distillation or Chromatography filtration->purification product 2,5-Dimethylbenzyl alcohol purification->product

LiAlH₄ Reduction Workflow for this compound.
Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_grignard Grignard Route cluster_reduction Reduction Route start Low Yield of This compound grignard_issue Check Grignard Reagent Formation start->grignard_issue Grignard Method lah_issue Check LiAlH4 Quality and Amount start->lah_issue Reduction Method grignard_conditions Review Reaction Conditions grignard_issue->grignard_conditions solution1 Activate Mg, Ensure Anhydrous Conditions grignard_issue->solution1 Problem Found grignard_workup Evaluate Workup grignard_conditions->grignard_workup solution2 Control Temperature, Slow Addition grignard_conditions->solution2 Problem Found solution3 Use Sat. NH4Cl Quench grignard_workup->solution3 Problem Found reduction_conditions Verify Anhydrous Conditions lah_issue->reduction_conditions solution4 Use Fresh LiAlH4, Ensure Stoichiometry lah_issue->solution4 Problem Found reduction_workup Optimize Workup reduction_conditions->reduction_workup solution5 Use Dry Solvents, Inert Atmosphere reduction_conditions->solution5 Problem Found solution6 Implement Fieser Workup reduction_workup->solution6 Problem Found

Troubleshooting Logic for Low Yield of this compound.

References

Technical Support Center: Troubleshooting Common Side Reactions with 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,5-Dimethylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common side reactions encountered during experiments with this compound.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Dehydration and Alkene Formation

Q1: I am observing the formation of 2,5-dimethylstyrene as a major byproduct in my reaction. What causes this and how can I prevent it?

A1: The formation of 2,5-dimethylstyrene is a common side reaction that occurs via the acid-catalyzed dehydration of this compound. In the presence of strong acids, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent loss of water generates a stable benzylic carbocation, which can then be deprotonated to form the alkene.[1]

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions for your reaction.

  • Control Temperature: Higher temperatures favor elimination reactions. Running the reaction at a lower temperature can significantly reduce the formation of the styrene byproduct.

  • Choice of Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can facilitate the formation of the carbocation intermediate.

Experimental Protocol to Minimize Dehydration:

When performing reactions where dehydration is a concern, it is crucial to carefully control the reaction conditions. For instance, in an esterification reaction, using a milder acid catalyst or an acid scavenger can be beneficial.

Logical Relationship for Dehydration:

Troubleshooting Dehydration of this compound Start Reaction with this compound Issue Side Product Detected: 2,5-Dimethylstyrene Start->Issue Cause Probable Cause: Acid-Catalyzed Dehydration Issue->Cause Solution1 Avoid Strong Acids Cause->Solution1 Solution2 Lower Reaction Temperature Cause->Solution2 Solution3 Use Aprotic Solvent Cause->Solution3 Outcome Minimized Dehydration, Increased Yield of Desired Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for dehydration side reactions.

Oxidation to Aldehyde and Carboxylic Acid

Q2: My reaction is producing 2,5-dimethylbenzaldehyde and/or 2,5-dimethylbenzoic acid. How can I achieve a more selective reaction?

A2: this compound can be oxidized to 2,5-dimethylbenzaldehyde, which can be further oxidized to 2,5-dimethylbenzoic acid. The choice of oxidizing agent and reaction conditions are critical for achieving selectivity. Strong, non-selective oxidizing agents will favor the formation of the carboxylic acid.

Troubleshooting Steps:

  • Select a Mild Oxidizing Agent: Use a selective oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to favor the formation of the aldehyde.[2][3]

  • Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid over-oxidation.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

Quantitative Data on Selective Oxidation of Substituted Benzyl Alcohols:

Oxidizing AgentSubstrateSolventTemperature (°C)Conversion (%)Aldehyde Selectivity (%)Reference
PdOx/CeO2-NR4-Methylbenzyl alcoholSolvent-free1306681[4]
PdOx/CeO2-NR4-Methoxybenzyl alcoholSolvent-free1307086[4]
Pt@CHsBenzyl alcoholToluene80>99>99[5]

Experimental Protocol for Selective Oxidation to 2,5-Dimethylbenzaldehyde:

This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohols using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite or other filter aid

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2,5-dimethylbenzaldehyde.

  • The product can be further purified by column chromatography or distillation if necessary.

Signaling Pathway for Oxidation:

Oxidation Pathway of this compound Start 2,5-Dimethylbenzyl Alcohol Aldehyde 2,5-Dimethylbenzaldehyde Start->Aldehyde Mild Oxidation (e.g., PCC, MnO2) CarboxylicAcid 2,5-Dimethylbenzoic Acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Caption: Oxidation states of this compound.

Ether Formation

Q3: I am observing the formation of a high molecular weight byproduct which I suspect is a dibenzyl ether. How can this be avoided?

A3: The formation of di(2,5-dimethylbenzyl) ether can occur under acidic conditions through the intermolecular dehydration of two molecules of the alcohol.[6] This is a common side reaction, especially at elevated temperatures. Additionally, if using this compound in a Williamson ether synthesis, self-condensation can compete with the desired reaction.[7]

Troubleshooting Steps:

  • Avoid High Temperatures: As with dehydration to the alkene, lower reaction temperatures will disfavor ether formation.

  • Use a Non-nucleophilic Base (Williamson Synthesis): When preparing an alkoxide for a Williamson ether synthesis, use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol before adding the alkyl halide.[8][9]

  • Control Stoichiometry: In reactions where the alcohol is intended to react with another nucleophile, using an excess of the other nucleophile can minimize the self-condensation of the alcohol.

Experimental Workflow for Williamson Ether Synthesis:

Williamson Ether Synthesis Workflow Start This compound Step1 Deprotonation with strong base (e.g., NaH) in aprotic solvent Start->Step1 Alkoxide 2,5-Dimethylbenzyl Alkoxide Intermediate Step1->Alkoxide Step2 Addition of Alkyl Halide (R-X) Alkoxide->Step2 Product Unsymmetrical Ether (2,5-Dimethylbenzyl-O-R) Step2->Product

Caption: Key steps in the Williamson ether synthesis.

Friedel-Crafts Side Reactions

Q4: When using this compound as an alkylating agent in a Friedel-Crafts reaction, I am getting multiple alkylations on my aromatic substrate. How can I achieve mono-alkylation?

A4: The product of a Friedel-Crafts alkylation, an alkylated aromatic ring, is often more reactive than the starting material. This is because the newly introduced alkyl group is electron-donating, which activates the ring towards further electrophilic substitution.[10][11] This can lead to polyalkylation.

Troubleshooting Steps:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of the aromatic compound to be alkylated, you can statistically favor the reaction of the electrophile with the starting material over the already alkylated product.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation.

  • Consider Friedel-Crafts Acylation Followed by Reduction: A more robust method to achieve mono-substitution is to perform a Friedel-Crafts acylation first. The acyl group is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[12]

Polymerization

Q5: My reaction mixture is becoming viscous and I am isolating a polymeric material. What is causing this?

A5: The formation of a polymer can occur through the cationic polymerization of the 2,5-dimethylstyrene that is formed from the dehydration of this compound.[13][14][15] The benzylic carbocation intermediate can act as an initiator for this polymerization.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Water can act as a co-initiator in some cationic polymerizations. Ensuring the reaction is completely dry can sometimes mitigate this.

  • Add a Radical Inhibitor: If you suspect a radical polymerization pathway, the addition of a radical inhibitor such as butylated hydroxytoluene (BHT) may be beneficial.

  • Minimize Dehydration Conditions: The most effective way to prevent polymerization is to avoid the conditions that lead to the formation of the styrenic monomer in the first place (i.e., strong acids and high temperatures).

Cationic Polymerization Initiation:

Initiation of Cationic Polymerization Start 2,5-Dimethylbenzyl Alcohol Dehydration Acid-Catalyzed Dehydration Start->Dehydration Styrene 2,5-Dimethylstyrene Dehydration->Styrene Carbocation Benzylic Carbocation (Initiator) Dehydration->Carbocation Polymerization Cationic Polymerization Styrene->Polymerization Carbocation->Polymerization Polymer Poly(2,5-dimethylstyrene) Polymerization->Polymer

Caption: Pathway from alcohol to polymer formation.

References

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 2,5-Dimethylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the reduction of 2,5-dimethylbenzaldehyde and the Grignard reaction of a suitable 2,5-dimethylphenyl derivative with a formaldehyde source.

Q2: My reduction of 2,5-dimethylbenzaldehyde with sodium borohydride (NaBH₄) is slow or incomplete. What are potential causes?

A2: Incomplete reduction can be due to several factors:

  • Reagent Quality: The NaBH₄ may have degraded due to improper storage.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are generally effective.

  • Temperature: While the reaction is often run at room temperature, gentle warming can sometimes increase the rate. However, be cautious of side reactions at higher temperatures.

  • Stoichiometry: Ensure at least a stoichiometric amount of NaBH₄ is used. An excess is often employed to drive the reaction to completion.

Q3: I am observing the formation of byproducts in my Grignard synthesis. What are the likely side reactions?

A3: Side reactions in the Grignard synthesis of this compound can include:

  • Wurtz Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl derivative.

  • Reaction with Water: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the reagent.

  • Formation of Impurities from Formaldehyde: Paraformaldehyde, a common source of formaldehyde, can be a source of impurities if not properly depolymerized.

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of petroleum ether and diethyl ether.[1] Distillation under reduced pressure is also a viable method for purification.

Troubleshooting Guides

Synthesis Route 1: Reduction of 2,5-Dimethylbenzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol using a reducing agent such as sodium borohydride.

Experimental Workflow: Reduction of 2,5-Dimethylbenzaldehyde

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,5-dimethylbenzaldehyde in a suitable solvent (e.g., ethanol) add_reagent Slowly add NaBH4 solution to the aldehyde solution at 0°C start->add_reagent reagent Prepare a solution of NaBH4 reagent->add_reagent stir Stir the reaction mixture at room temperature add_reagent->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench the reaction with water or dilute acid monitor->quench Upon completion extract Extract the product with an organic solvent quench->extract dry Dry the organic layer and evaporate the solvent extract->dry purify Purify by column chromatography or distillation dry->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting Common Issues in the Reduction of 2,5-Dimethylbenzaldehyde

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time or gently warm the mixture. Ensure the NaBH₄ is fresh and used in slight excess.
Product loss during work-up.Ensure proper phase separation during extraction and minimize transfers.
Presence of Starting Material Insufficient reducing agent.Add a small amount of additional NaBH₄ and continue to monitor the reaction.
Deactivated NaBH₄.Use a fresh batch of NaBH₄.
Formation of Side Products Over-reduction (rare with NaBH₄).Ensure the reaction temperature is not too high.
Impure starting material.Purify the 2,5-dimethylbenzaldehyde before the reaction.

Optimization of Reaction Conditions for the Reduction of Benzaldehydes with NaBH₄

The following table summarizes the effect of different conditions on the reduction of benzaldehyde, which can be extrapolated to the synthesis of this compound.

Entry Solvent Temperature (°C) Time Yield (%)
1Ethanol2530 min~95
2Methanol2530 min~96
3Water2590 min~93[2]
4THF/H₂O2520 min~91[3]
5Solvent-free (wet Al₂O₃)2515 min85-99[4]
6Solvent-free (wet SiO₂)25<3 min93-99[5]

Note: Yields are for the reduction of benzaldehyde and may vary for 2,5-dimethylbenzaldehyde.

Detailed Experimental Protocol: Reduction of 2,5-Dimethylbenzaldehyde

  • Preparation: In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

  • Reaction: Cool the solution in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.2 eq) in a small amount of ethanol. Slowly add the NaBH₄ solution to the aldehyde solution with stirring.

  • Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a petroleum ether/diethyl ether eluent system.[1]

Synthesis Route 2: Grignard Reaction

This method involves the formation of a Grignard reagent from a 2,5-dimethylphenyl halide (e.g., 2-bromo-1,4-dimethylbenzene) and its subsequent reaction with a formaldehyde source.

Experimental Workflow: Grignard Synthesis of this compound

G cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up & Purification start React 2,5-dimethylphenyl halide with magnesium turnings in dry ether/THF initiate Initiate the reaction (e.g., with iodine crystal) start->initiate add_formaldehyde Add a source of formaldehyde (e.g., paraformaldehyde) to the Grignard reagent initiate->add_formaldehyde stir Stir the reaction mixture add_formaldehyde->stir quench Quench with saturated aqueous NH4Cl stir->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and evaporate the solvent extract->dry purify Purify by column chromatography or distillation dry->purify end Obtain pure this compound purify->end

References

Technical Support Center: Purification of 2,5-Dimethylbenzyl Alcohol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-Dimethylbenzyl alcohol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound after synthesis?

A1: The impurity profile largely depends on the synthetic route. If you are synthesizing the alcohol by reducing 2,5-dimethylbenzaldehyde, the most common impurities will be:

  • Unreacted Starting Material: 2,5-dimethylbenzaldehyde.

  • Over-oxidation Product: 2,5-dimethylbenzoic acid, which can form if the alcohol is exposed to air or oxidizing conditions.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Hexane).

  • Byproducts from Reductant: Salts and other byproducts from the reducing agent (e.g., borohydride salts).

If the synthesis involves the oxidation of toluene, cresol-type impurities may be present, which can be challenging to remove.[1]

Q2: I am struggling to separate this compound from the starting material, 2,5-dimethylbenzaldehyde, using column chromatography. They have very similar Rf values. What can I do?

A2: This is a common challenge due to the similar polarities of the alcohol and the corresponding aldehyde.[2] Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Use a less polar eluent system. A higher ratio of a non-polar solvent (like hexane or petroleum ether) to a polar solvent (like ethyl acetate) will increase the retention time of both compounds on the silica gel but can enhance the separation between them.[2] Experiment with small gradients or isocratic elution with very low polarity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol or cyano).

  • Chemical Conversion: Before chromatography, you can selectively react with the aldehyde. For example, a gentle oxidation could convert the remaining aldehyde to the much more polar 2,5-dimethylbenzoic acid, which can then be easily removed by an acid-base extraction or will have a vastly different retention time on a silica column.[3]

Q3: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling, often because the solution is supersaturated at a temperature above the compound's melting point.[4] Here are some troubleshooting steps:

  • Add More Solvent: The most common reason is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the hot solvent to create a less saturated solution.[5]

  • Change the Solvent System: The chosen solvent may be too effective. Switch to a solvent where your compound is less soluble. Alternatively, use a two-solvent system.[4][6] Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy.[7] Reheat to clarify and then allow to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling. Let the solution cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[4]

Q4: How can I effectively remove acidic impurities, such as 2,5-dimethylbenzoic acid, from my product?

A4: The most effective method for removing acidic impurities is an acid-base extraction.[3]

  • Dissolve the crude product in an organic solvent immiscible with water, like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[2] The acidic impurity will be deprotonated to form a water-soluble salt, which will move into the aqueous layer.

  • Vent the funnel frequently, as CO₂ gas may be produced.[8]

  • Separate the aqueous layer.

  • Repeat the wash with the basic solution, followed by a wash with deionized water and then a brine solution to remove residual water.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover the purified alcohol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Problem Potential Cause Recommended Solution(s)
Low Yield After Column Chromatography The product is too polar and is sticking to the silica gel.Add a small percentage (0.5-1%) of a modifier like triethylamine or methanol to the eluent to help displace the compound.[4]
The product is not eluting because the eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[9]
The compound is volatile and was lost during solvent removal (rotary evaporation).Use a lower bath temperature and carefully monitor the evaporation process. Ensure your vacuum trap is cold.
Colored Impurities in Final Product Highly conjugated byproducts or polymeric materials are present.Consider a pre-purification step. Run the crude material through a short plug of silica gel with a moderately polar solvent to remove baseline impurities. Activated carbon (charcoal) can sometimes be used during recrystallization to remove colored impurities, but perform a small-scale test first as it can also adsorb the desired product.[5]
Product is Degrading on the Column The silica gel is too acidic, causing decomposition of a sensitive alcohol derivative.Deactivate the silica gel by adding a small percentage of water or triethylamine to it before packing the column. Alternatively, switch to a less acidic stationary phase like neutral alumina.
Emulsion Forms During Aqueous Workup The amphiphilic nature of benzyl alcohol derivatives can stabilize the interface between organic and aqueous layers.[4]Add a small amount of brine (saturated NaCl solution) and gently swirl; this increases the ionic strength of the aqueous layer and can help break the emulsion. If that fails, filter the entire mixture through a pad of Celite.[8]

Comparison of Purification Techniques

Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >99%60-90%Cost-effective, scalable, can yield very high-purity crystalline material.[4]Requires the compound to be a solid; finding a suitable solvent can be time-consuming; yield loss in mother liquor.[7]
Flash Column Chromatography 95-99%50-85%Excellent for separating complex mixtures and compounds with different polarities.[9]Can be solvent-intensive; potential for product degradation on acidic silica; lower capacity than other methods.[10]
Vacuum Distillation 97-99%70-95%Excellent for removing non-volatile impurities and for large-scale purification of thermally stable liquids.[2]Not suitable for thermally sensitive compounds; does not effectively separate impurities with similar boiling points.[9]
Acid-Base Extraction N/A (Pre-purification)>95%Highly effective for removing acidic or basic impurities.[3]Only applicable for separating compounds with different acid/base properties; can lead to emulsions.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purifying this compound

This protocol is designed to separate the target alcohol from less polar impurities like unreacted starting material (2,5-dimethylbenzaldehyde).

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system (e.g., 5% Ethyl Acetate/Hexane). Collect fractions in test tubes.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC).[11]

  • Gradient Elution (Optional): If the alcohol elutes too slowly, gradually increase the polarity of the mobile phase (e.g., to 10% or 15% Ethyl Acetate in Hexane) to speed up its elution after the less polar impurities have been collected.[9]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when finding a single suitable recrystallization solvent is difficult.[6] A common pair for moderately polar compounds is Ethanol (good solvent) and Water (bad solvent).

  • Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) while heating until the solid just dissolves.[7]

  • Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy (saturated).[7] If too much "bad" solvent is added, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering impurities.[12]

  • Drying: Allow the crystals to dry on the filter by pulling air through them, then transfer them to a watch glass to dry completely.

Diagrams

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Remove acidic impurities Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (Na2SO4 / MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration PurificationChoice Choose Purification Method Concentration->PurificationChoice Chroma Column Chromatography PurificationChoice->Chroma Complex Mixture / Small Scale Recrystal Recrystallization PurificationChoice->Recrystal Solid Product Distill Vacuum Distillation PurificationChoice->Distill Liquid Product / Large Scale Analysis Purity Analysis (NMR, GC-MS) Chroma->Analysis Recrystal->Analysis Distill->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure fractions after column chromatography CoElution Are product and impurity co-eluting (similar Rf)? Start->CoElution Streaking Is the product streaking or not eluting? Start->Streaking CoElution->Streaking No Solvent Decrease eluent polarity (e.g., more Hexane) CoElution->Solvent Yes Modifier Add modifier to eluent (e.g., 0.5% Triethylamine) Streaking->Modifier Yes Repurify Re-purify via another method (Recrystallization/Distillation) Streaking->Repurify No, other issues Gradient Use a shallower gradient Solvent->Gradient Stationary Change stationary phase (e.g., Alumina) Gradient->Stationary Stationary->Repurify Deactivate Use deactivated silica Modifier->Deactivate Deactivate->Repurify

References

preventing byproduct formation in 2,5-Dimethylbenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 2,5-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile starting material for various organic transformations. The most common reactions include:

  • Oxidation to form 2,5-dimethylbenzaldehyde.

  • Etherification to synthesize ethers.

  • Esterification to produce the corresponding esters.[1][2]

  • Friedel-Crafts Alkylation where it can act as an alkylating agent, typically after conversion to a more reactive species like a benzyl halide.

Q2: What are the primary byproducts observed in reactions with this compound?

A2: The formation of byproducts is highly dependent on the reaction type and conditions. Common byproducts include:

  • 2,5-Dimethylbenzoic acid: From over-oxidation of the alcohol.[3]

  • Bis(2,5-dimethylbenzyl) ether: Formed through self-etherification, especially under acidic conditions or at elevated temperatures.[2]

  • Polyalkylated products: In Friedel-Crafts reactions, where the initial product can undergo further alkylation.[4]

  • Rearrangement products: Although less common for benzylic systems, carbocation rearrangements can occur under certain Friedel-Crafts conditions.

Troubleshooting Guides

Oxidation Reactions

Q: I am trying to synthesize 2,5-dimethylbenzaldehyde, but I am observing a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

A: Over-oxidation is a common issue. To improve the selectivity for the aldehyde, consider the following:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. For instance, using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions can often provide the aldehyde with minimal over-oxidation. The use of hydrogen peroxide with a suitable catalyst is also a greener alternative that can show good selectivity.

  • Reaction Temperature: Maintain a low reaction temperature. Many selective oxidations are best performed at or below room temperature.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.[5]

Q: My oxidation reaction is very slow or incomplete. What can I do to improve the conversion rate?

A: To improve the conversion rate without promoting side reactions:

  • Catalyst Activity: Ensure your catalyst (if using one) is active. For example, in TEMPO-catalyzed oxidations, the presence of a co-catalyst like a copper(II) salt is crucial.[5]

  • Temperature Optimization: Gradually and carefully increase the reaction temperature. While high temperatures can lead to byproducts, a modest increase can significantly improve the reaction rate.[5]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An insufficient amount will lead to an incomplete reaction.

Etherification and Esterification Reactions

Q: During the acid-catalyzed etherification (or esterification) of this compound, I am isolating a significant amount of bis(2,5-dimethylbenzyl) ether. How can I minimize this side product?

A: The formation of the corresponding dibenzyl ether is a common side reaction, especially with acid catalysts.[2] Here are some strategies to minimize its formation:

  • Catalyst Selection:

    • Zeolites: Using shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) can suppress the formation of the bulky dibenzyl ether while allowing the desired esterification to proceed.

    • Neutral Conditions: Employing methods that proceed under neutral conditions can avoid the acid-catalyzed self-etherification. For example, using 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent.[6]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can disfavor the bimolecular self-etherification reaction.

    • Molar Ratio: In esterification reactions, using a large excess of the carboxylic acid can favor the desired reaction over the self-condensation of the alcohol.

Friedel-Crafts Alkylation

Q: When using a derivative of this compound (e.g., 2,5-dimethylbenzyl chloride) for Friedel-Crafts alkylation, I am getting a mixture of polyalkylated products. How can I improve the selectivity for the mono-alkylated product?

A: Polyalkylation is a common challenge in Friedel-Crafts alkylation because the product is often more reactive than the starting material.[4] To favor mono-alkylation:

  • Excess of Aromatic Substrate: Use a large excess of the aromatic compound being alkylated. This increases the probability that the electrophile will react with the starting aromatic compound rather than the already alkylated product.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Catalyst Choice: The choice of Lewis acid and its concentration can influence the product distribution.

Quantitative Data Summary

The following tables provide representative data for common reactions of benzyl alcohol derivatives. While specific yields for this compound may vary, these tables offer a good starting point for reaction optimization.

Table 1: Oxidation of Benzyl Alcohol Derivatives

SubstrateOxidant/CatalystSolventTemp (°C)Time (h)Conversion (%)Aldehyde Selectivity (%)Reference
Benzyl alcoholPd-pol/K₂CO₃Water1006>99>99[3]
4-Methylbenzyl alcoholAu-Pd/TiO₂tert-butylbenzene1206.37263[7]
Benzyl alcoholPdOₓ/CeO₂-NRNone100185093[8]

Table 2: Etherification of Benzyl Alcohols

Alcohol 1Alcohol 2CatalystSolventTemp (°C)Yield (%) of Cross-EtherReference
Benzyl alcoholBenzyl alcoholFeCl₃·6H₂OPropylene Carbonate7091 (of dibenzyl ether)[9]
1-(Naphthalen-2-yl)ethanol2-Methylpropan-1-olFeCl₂·4H₂O/LigandPropylene Carbonate10088[9]

Table 3: Esterification of Benzyl Alcohol with Acetic Acid

CatalystMolar Ratio (Alcohol:Acid)Temp (°C)Time (h)Benzyl Acetate Selectivity (%)Reference
S-Fe-MCM-482:160698.9[1]

Detailed Experimental Protocols

Protocol 1: Selective Oxidation to 2,5-Dimethylbenzaldehyde using TEMPO
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (10 mL).

  • Catalyst Addition: Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (e.g., 0.01 mmol) and a copper(II) catalyst (e.g., CuCl₂, 0.01 mmol).

  • Reaction Initiation: Stir the mixture at room temperature and bubble air or oxygen through the solution.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[5]

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst. Wash the silica with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Protocol 2: Minimizing Dibenzyl Ether Formation in Esterification
  • Reaction Setup: To a solution of this compound (1 mmol) in a non-polar solvent like toluene (10 mL), add the carboxylic acid (2 mmol, 2 equivalents).

  • Catalyst Addition: Add a shape-selective zeolite catalyst (e.g., H-ZSM-5, 10 wt% of the alcohol).

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.

Visualizations

Oxidation_Pathways This compound This compound 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde This compound->2,5-Dimethylbenzaldehyde Mild Oxidation (e.g., PCC, Swern) 2,5-Dimethylbenzoic acid 2,5-Dimethylbenzoic acid 2,5-Dimethylbenzaldehyde->2,5-Dimethylbenzoic acid Over-oxidation (Strong Oxidants)

Caption: Oxidation pathways of this compound.

Etherification_Byproduct cluster_main Main Reaction (Esterification) cluster_side Side Reaction (Self-Etherification) 2,5-Dimethylbenzyl alcoholR-COOH 2,5-Dimethylbenzyl alcoholR-COOH 2,5-Dimethylbenzyl ester 2,5-Dimethylbenzyl ester 2,5-Dimethylbenzyl alcoholR-COOH->2,5-Dimethylbenzyl ester Acid Catalyst 2,5-Dimethylbenzyl alcohol_2 This compound 2,5-Dimethylbenzyl alcohol2,5-Dimethylbenzyl alcohol_2 2,5-Dimethylbenzyl alcohol2,5-Dimethylbenzyl alcohol_2 Bis(2,5-dimethylbenzyl) ether Bis(2,5-dimethylbenzyl) ether 2,5-Dimethylbenzyl alcohol2,5-Dimethylbenzyl alcohol_2->Bis(2,5-dimethylbenzyl) ether Acid Catalyst High Temp.

Caption: Competing reactions in acid-catalyzed esterification.

Troubleshooting_Workflow Start Identify Undesired Byproduct Oxidation Over-oxidation to Carboxylic Acid? Start->Oxidation Ether Dibenzyl Ether Formation? Oxidation->Ether No Sol_Ox Use Milder Oxidant Lower Temperature Monitor Reaction Time Oxidation->Sol_Ox Yes Polyalkylation Polyalkylation in Friedel-Crafts? Ether->Polyalkylation No Sol_Ether Use Shape-Selective Catalyst Lower Temperature Use Neutral Conditions Ether->Sol_Ether Yes Sol_FC Use Excess Aromatic Substrate Lower Temperature Polyalkylation->Sol_FC Yes End Reaction Optimized Polyalkylation->End No Sol_Ox->End Sol_Ether->End Sol_FC->End

Caption: Troubleshooting workflow for byproduct formation.

References

scale-up considerations for the synthesis of 2,5-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2,5-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory-scale and potentially scalable synthesis routes for this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, 2,5-dimethylphenylmagnesium bromide (prepared from 2,5-dimethylbromobenzene and magnesium), with a formaldehyde source.[1][2] This is a classic and reliable method for forming the carbon-carbon bond and introducing the hydroxymethyl group.[3]

  • Reduction of 2,5-Dimethylbenzoic Acid or its Esters: This route involves the reduction of the carboxylic acid or an ester derivative using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[4]

  • Reduction of 2,5-Dimethylbenzaldehyde: If the corresponding aldehyde is available, it can be reduced to the alcohol using various reducing agents, including sodium borohydride (NaBH₄).

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: When scaling up the synthesis, it is crucial to consider the following safety precautions:

  • Flammability: this compound is a flammable liquid with a flashpoint of 107 °C.[5] Ensure proper fire safety measures are in place.[6]

  • Irritation: The compound can cause skin and eye irritation. Inhalation of vapors at high concentrations may lead to respiratory irritation.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, should be worn.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Thermal Stability: While stable at room temperature, elevated temperatures can promote side reactions like dehydration or oxidation.[7]

  • Grignard Reagent Handling: If using the Grignard route, be aware that the Grignard reagent is highly reactive and moisture-sensitive. The reaction is typically performed in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5][6] It is relatively stable under normal conditions, but prolonged exposure to light, especially UV radiation, may lead to photodegradation.[7]

Q4: What are the typical physical and chemical properties of this compound?

A4: The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂O[5][8]
Molecular Weight136.19 g/mol [5][8]
AppearanceColorless to pale yellow liquid[5]
Boiling Point232 - 234 °C @ 760 mmHg[6]
Flash Point107 °C[5][6]
Purity (typical)≥97.0%[9]

Troubleshooting Guides

Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield can be attributed to several factors depending on the synthetic route.

  • For Grignard Synthesis:

    • Inactive Magnesium: The magnesium turnings may have an oxide layer preventing reaction. Try activating the magnesium by gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

    • Impure Starting Materials: Impurities in the 2,5-dimethylbromobenzene can interfere with the Grignard formation. Purify the starting material if necessary.

    • Side Reactions: Wurtz coupling of the Grignard reagent can occur, leading to the formation of biphenyl derivatives. This can be minimized by slow addition of the halide to the magnesium.

  • For Reduction Reactions (using LiAlH₄ or NaBH₄):

    • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage. Use a fresh bottle or test the activity of the reagent.

    • Insufficient Stoichiometry: Ensure at least the stoichiometric amount of the reducing agent is used. For scale-up, a slight excess may be necessary to ensure complete conversion.

    • Reaction Temperature: Some reductions require specific temperature control. For example, LiAlH₄ reactions are often started at 0 °C and then allowed to warm to room temperature.[10]

Presence of Impurities in the Final Product

Q: My final product is impure. What are the likely side products and how can I purify it?

A: The nature of the impurities will depend on the synthetic route.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete reaction is a common issue. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

    • Over-oxidation or Byproducts: In some cases, the benzyl alcohol can be further oxidized to the corresponding aldehyde or carboxylic acid, especially if exposed to air and high temperatures for extended periods.

    • Solvent Residues: Ensure complete removal of the solvent after extraction and before final purification.

  • Purification Methods:

    • Distillation: Given its boiling point of 232-234 °C, vacuum distillation is a suitable method for purifying this compound on a larger scale.

    • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel can be effective.[11] An eluent system of petroleum ether and diethyl ether has been used for similar compounds.[11]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from general procedures for Grignard reactions with formaldehyde.[3][12]

  • Grignard Reagent Formation:

    • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2,5-dimethylbromobenzene (1 equivalent) in the anhydrous solvent.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle refluxing), gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly bubble dry formaldehyde gas through the solution or add a slurry of paraformaldehyde (1.1 equivalents) while stirring vigorously. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for another 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Reduction of 2,5-Dimethylbenzoic Acid with LiAlH₄

This protocol is based on standard lithium aluminum hydride reduction procedures.[10]

  • Reaction Setup:

    • In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve 2,5-dimethylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Stir the resulting granular precipitate for 1 hour.

    • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Scale_Up_Workflow Start Starting Material Selection (e.g., 2,5-Dimethylbromobenzene or 2,5-Dimethylbenzoic Acid) Reaction Reaction Optimization (Grignard or Reduction) Start->Reaction Choose Synthesis Route Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Quench Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Analysis Quality Control (GC, NMR, etc.) Purification->Analysis Purified Product Product Final Product: This compound Analysis->Product Troubleshooting_Yield LowYield Low Yield Observed? Route Which Synthesis Route? LowYield->Route Grignard Grignard Route->Grignard Reduction Reduction Route->Reduction Moisture Check for Moisture? - Oven-dry glassware - Use anhydrous solvents Grignard->Moisture Mg_Activity Magnesium Inactive? - Activate with iodine - Gentle heating Grignard->Mg_Activity Reagent_Activity Reducing Agent Degraded? - Use fresh reagent Reduction->Reagent_Activity Stoichiometry Incorrect Stoichiometry? - Recalculate and use slight excess Reduction->Stoichiometry Synthesis_Pathways Start1 2,5-Dimethylbromobenzene Grignard_Reagent 2,5-Dimethylphenylmagnesium Bromide Start1->Grignard_Reagent + Mg, Anhydrous Ether Start2 2,5-Dimethylbenzoic Acid Product This compound Start2->Product + LiAlH₄ + H₃O⁺ work-up Grignard_Reagent->Product + Formaldehyde + H₃O⁺ work-up

References

Catalyst Selection for Reactions Involving 2,5-Dimethylbenzyl Alcohol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 2,5-Dimethylbenzyl alcohol. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: The most common catalytic reactions involving this compound are oxidation to 2,5-dimethylbenzaldehyde, esterification to form various esters, and etherification to produce ethers.

Q2: How do the methyl groups on the aromatic ring of this compound influence its reactivity?

A2: The two methyl groups on the aromatic ring are electron-donating, which can increase the electron density at the benzylic position. This generally enhances the reactivity of the alcohol in oxidation and etherification reactions. However, the methyl group at the ortho position (2-position) can introduce steric hindrance, which may affect the choice of catalyst and reaction conditions to achieve optimal results.

Q3: What are the typical byproducts I might encounter in these reactions?

A3: In oxidation reactions, over-oxidation to 2,5-dimethylbenzoic acid can occur. In esterification, the formation of dibenzyl ether can be a side reaction. For etherification, self-condensation of this compound to form bis(2,5-dimethylbenzyl) ether is a common byproduct.

Troubleshooting Guides

Issue 1: Low or No Conversion in the Oxidation of this compound

Symptoms:

  • The starting material is largely unreacted after the specified reaction time.

  • Minimal formation of the desired 2,5-dimethylbenzaldehyde.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst For metal-based catalysts, ensure they have not been deactivated by exposure to air or impurities. Consider in-situ activation if applicable. For TEMPO-based systems, ensure the co-oxidant is fresh.
Catalyst Poisoning Sulfur or other heteroatom-containing impurities in the substrate or solvent can poison noble metal catalysts. Purify the starting materials and use high-purity solvents.
Steric Hindrance The ortho-methyl group may hinder the approach of bulky catalysts. Consider using a catalyst with smaller ligands or a different catalytic system.
Inappropriate Reaction Conditions Optimize temperature, pressure (for aerobic oxidations), and reaction time. The electron-donating methyl groups may allow for milder conditions compared to unsubstituted benzyl alcohol.
Issue 2: Low Yield in the Esterification of this compound

Symptoms:

  • Significant amount of unreacted this compound and/or carboxylic acid.

  • Formation of bis(2,5-dimethylbenzyl) ether as a major byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Equilibrium Limitation In Fischer esterification, the reaction is reversible. Use an excess of one reactant or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Side Reaction (Ether Formation) Acid-catalyzed self-condensation of the alcohol can compete with esterification. Use a milder acid catalyst or a non-acidic coupling agent like DCC/DMAP.
Steric Hindrance If using a bulky carboxylic acid, steric hindrance can slow down the reaction. Increase the reaction temperature or use a more potent activating agent.
Issue 3: Poor Selectivity in the Etherification of this compound

Symptoms:

  • Formation of a mixture of the desired ether and the self-condensation product, bis(2,5-dimethylbenzyl) ether.

Possible Causes and Solutions:

Possible Cause Catalyst Selection and Optimization
Competitive Self-Condensation This is a common issue in acid-catalyzed etherifications. Consider using a Williamson ether synthesis approach if a specific unsymmetrical ether is desired. For symmetrical ethers, optimizing the catalyst loading and temperature can favor the desired product.
Catalyst Choice For the synthesis of symmetrical ethers, catalysts like iron(III) chloride have been shown to be effective for substituted benzyl alcohols.

Catalyst Selection and Experimental Protocols

Oxidation to 2,5-Dimethylbenzaldehyde

The selective oxidation of this compound to 2,5-dimethylbenzaldehyde is a key transformation. The choice of catalyst is crucial to prevent over-oxidation to the carboxylic acid.

Catalyst Comparison for Benzyl Alcohol Oxidation (General Data)

Catalyst SystemOxidantSolventTemperature (°C)Yield of Aldehyde (%)Selectivity (%)Reference
Au/TiO₂O₂Toluene80>95>95General Literature
Pd/CO₂Toluene100~90~90General Literature
TEMPO/NaOCl-Dichloromethane/Water0>90HighGeneral Literature
MnO₂-DichloromethaneRoom Temp.HighHigh[1]

Detailed Experimental Protocol: Oxidation using MnO₂ [1]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the stirred solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude 2,5-dimethylbenzaldehyde.

  • Purify the product by column chromatography or distillation if necessary.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product Start This compound Reaction Dissolve in DCM Add activated MnO2 Stir at RT Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Filter through Celite Wash with DCM Remove solvent Monitor->Workup Reaction Complete Purify Column Chromatography or Distillation Workup->Purify Product 2,5-Dimethylbenzaldehyde Purify->Product

Fig. 1: Experimental workflow for the oxidation of this compound.
Esterification to 2,5-Dimethylbenzyl Esters

Esterification can be achieved through various methods, with catalyst choice depending on the desired conditions and the nature of the carboxylic acid.

Catalyst Comparison for Esterification of Benzyl Alcohols

MethodCatalystReagentsSolventTemperatureYield (%)Reference
Fischer EsterificationH₂SO₄ (cat.)Acetic AcidTolueneReflux~74 (for benzyl acetate)[2]
Steglich EsterificationDMAP (cat.)Acetic Acid, DCCDichloromethaneRoom Temp.HighGeneral Literature

Detailed Experimental Protocol: Steglich Esterification with Acetic Acid

  • To a solution of this compound (1.0 equiv.), acetic acid (1.2 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2,5-dimethylbenzyl acetate by column chromatography.

Esterification_Decision Start Choose Esterification Method for This compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Fischer Fischer Esterification (H+ catalyst) AcidSensitive->Fischer No MildConditions Requires mild conditions? AcidSensitive->MildConditions Yes Steglich Steglich Esterification (DCC/DMAP) MildConditions->Fischer No MildConditions->Steglich Yes

Fig. 2: Decision tree for selecting an esterification method.
Etherification to Bis(2,5-dimethylbenzyl) Ether

The synthesis of symmetrical ethers from benzyl alcohols can often be achieved through acid-catalyzed dehydration.

Catalyst Data for Symmetrical Etherification of Benzyl Alcohols

CatalystSolventTemperature (°C)Yield (%)Reference
FeCl₃·6H₂OPropylene Carbonate10053-91 (for various substituted benzyl alcohols)[3]

Detailed Experimental Protocol: Symmetrical Etherification using FeCl₃ [3]

  • To a pressure tube, add this compound (1.0 equiv) and a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%).

  • Add propylene carbonate as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude bis(2,5-dimethylbenzyl) ether by column chromatography if necessary.

Logical_Relationship cluster_reactants Reactants cluster_reactions Catalytic Transformations cluster_products Products Alcohol This compound Oxidation Oxidation (e.g., MnO2) Alcohol->Oxidation Esterification Esterification (e.g., DCC/DMAP) Alcohol->Esterification Etherification Etherification (e.g., FeCl3) Alcohol->Etherification Aldehyde 2,5-Dimethylbenzaldehyde Oxidation->Aldehyde Ester 2,5-Dimethylbenzyl Ester Esterification->Ester Ether Bis(2,5-dimethylbenzyl) Ether Etherification->Ether

Fig. 3: Key reactions of this compound.

References

Technical Support Center: Managing Temperature in 2,5-Dimethylbenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzyl alcohol. The focus is on managing temperature control during common reactions to ensure optimal yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to temperature control?

A1: Understanding the physical properties of this compound is crucial for proper temperature management. Key properties are summarized in the table below.

PropertyValueCitation
Molecular FormulaC₉H₁₂O[1][2][3]
Molecular Weight136.19 g/mol [1][2]
Boiling Point233 °C[1]
Flash Point107.2 °C[1]
Storage Temperature10°C - 25°C[1]

Q2: What are the most common reactions where temperature control is critical for this compound?

A2: Temperature control is vital in several key reactions involving this compound to prevent side reactions and decomposition. These include:

  • Oxidation: Conversion of the alcohol to 2,5-dimethylbenzaldehyde or 2,5-dimethylbenzoic acid.

  • Esterification: Reaction with a carboxylic acid to form an ester.

  • Grignard Reactions: While not a direct reaction of the alcohol, its synthesis often involves a Grignard reaction with 2,5-dimethylbenzaldehyde where temperature is critical.

  • Acid-Catalyzed Dehydration: Elimination of water in the presence of a strong acid.[4]

Q3: Why is precise temperature control so important in these reactions?

A3: Precise temperature control is essential for several reasons:

  • Selectivity: Many reactions, like oxidation, can yield different products based on the temperature. For instance, milder conditions favor the aldehyde, while higher temperatures can lead to the carboxylic acid.[5]

  • Preventing Side Reactions: Uncontrolled temperatures can lead to the formation of byproducts, such as the formation of dibenzyl ether during certain reactions.[6]

  • Reaction Rate: Temperature directly influences the rate of reaction. Optimal temperatures ensure a reasonable reaction time without compromising product quality.[7]

  • Safety: Exothermic reactions can become uncontrollable if not properly cooled, posing a safety hazard.

Troubleshooting Guides

Issue 1: Low Yield in Oxidation to 2,5-Dimethylbenzaldehyde

Possible Causes & Solutions

Possible CauseRecommended SolutionCitation
Over-oxidation to Carboxylic Acid Reduce the reaction temperature. For many benzyl alcohol oxidations, temperatures between 60-80°C are a good starting point. Consider using a milder oxidizing agent.[5][8]
Incomplete Reaction Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and selectivity. Ensure the catalyst, if used, is active.[5]
Sub-optimal Reaction Time Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further oxidation of the desired aldehyde.[5]
Issue 2: Formation of Impurities During Esterification

Possible Causes & Solutions

Possible CauseRecommended SolutionCitation
Dehydration Side Reaction If using an acid catalyst, avoid excessively high temperatures which can promote the formation of ethers or elimination products. Optimal temperatures for esterification are often in the range of 60-85°C.[9]
Incomplete Conversion Ensure the reaction is heated for a sufficient duration at the optimal temperature. The removal of water as it is formed can also help drive the equilibrium towards the ester product.[10]
Issue 3: Uncontrolled Exotherm in Grignard Synthesis of this compound

This section refers to the synthesis of this compound from 2,5-dimethylbenzaldehyde and a Grignard reagent.

Possible Causes & Solutions

Possible CauseRecommended SolutionCitation
Addition of Aldehyde is too Rapid The aldehyde should be added dropwise to the Grignard reagent, and the reaction vessel should be cooled in an ice bath to maintain a low temperature (typically 0-5°C).[11]
Grignard Reagent is too Concentrated Ensure the Grignard reagent is appropriately diluted in a suitable ether solvent (e.g., THF, diethyl ether) to help dissipate heat.[12]
Localized Heating Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.[13]

Experimental Protocols

Example Protocol: Oxidation of this compound to 2,5-Dimethylbenzaldehyde

This protocol is adapted from general procedures for benzyl alcohol oxidation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene).

  • Reagent Addition: Add the oxidizing agent (e.g., a mild oxidant like PCC or a catalytic amount of TEMPO with a co-oxidant) portion-wise to the solution.

  • Temperature Control: Maintain the reaction temperature between 60-80°C using an oil bath. Use a thermometer to monitor the internal temperature of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction appropriately based on the oxidant used.

  • Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Oxidation Reactions start Low Yield of 2,5-Dimethylbenzaldehyde check_byproducts Analyze reaction mixture (TLC, GC-MS) start->check_byproducts over_oxidation Over-oxidation to carboxylic acid detected check_byproducts->over_oxidation Yes incomplete_reaction Starting material remains check_byproducts->incomplete_reaction No solution_over_oxidation Reduce temperature Use milder oxidant over_oxidation->solution_over_oxidation other_impurities Other impurities detected incomplete_reaction->other_impurities No solution_incomplete Increase temperature slightly Increase reaction time incomplete_reaction->solution_incomplete Yes solution_impurities Optimize solvent and catalyst Check starting material purity other_impurities->solution_impurities

Caption: Troubleshooting workflow for low yield in oxidation.

GrignardTempControl Temperature Control in Grignard Synthesis start Prepare Grignard Reagent cool_reagent Cool Grignard reagent to 0-5 °C (ice bath) start->cool_reagent slow_addition Add aldehyde solution dropwise with vigorous stirring cool_reagent->slow_addition prepare_aldehyde Dissolve 2,5-dimethylbenzaldehyde in anhydrous ether prepare_aldehyde->slow_addition maintain_temp Maintain temperature below 10 °C during addition slow_addition->maintain_temp maintain_temp->slow_addition No, slow down addition / add more ice continue_stirring Stir at room temperature after addition is complete maintain_temp->continue_stirring Yes quench Quench with saturated aqueous NH4Cl continue_stirring->quench

References

Technical Support Center: Analysis of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a this compound sample?

Common impurities in this compound samples can originate from the synthetic route or degradation. Potential impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis process. For example, if synthesized by reduction of 2,5-dimethylbenzoic acid or its esters, these compounds may be present.

  • Oxidation Products: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid.

  • By-products: Side reactions during synthesis can generate other related substances.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: I see an unexpected peak in my chromatogram. How can I identify it?

Identifying an unknown peak requires a systematic approach:

  • Review the Synthesis/Storage: Consider the synthetic pathway and storage conditions. Could the peak correspond to a known starting material, reagent, byproduct, or degradation product?

  • Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass spectrum of the unknown peak provides the molecular weight and fragmentation pattern, which are crucial for identification.

  • Spiking Experiments: Inject a known standard of a suspected impurity along with your sample. If the peak height of the unknown impurity increases, it confirms its identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

Q3: My quantitative results for the main component are lower than expected. What could be the cause?

Lower than expected assay values for this compound can be due to several factors:

  • Degradation: The sample may have degraded due to improper storage (e.g., exposure to air, light, or high temperatures), leading to the formation of impurities.

  • Inaccurate Standard Preparation: Ensure the reference standard is of high purity and that the standard solutions are prepared accurately.

  • Instrumental Issues: Check for leaks in the injection port, improper column installation, or detector malfunction.

  • Method Parameters: The injection volume, split ratio (in GC), or detection wavelength (in HPLC) might be suboptimal.

Q4: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Possible Causes Solutions
Peak Tailing for this compound Active sites in the injector liner or on the column.Use a deactivated liner. Trim the first few centimeters of the column. Use a column specifically designed for polar analytes.
Ghost Peaks Contamination in the syringe, injector, or carrier gas.Rinse the syringe with a clean solvent. Bake out the injector and column. Ensure high-purity carrier gas and use a purifier.
Poor Resolution Between Impurities Suboptimal temperature program or column.Optimize the temperature ramp rate. Use a longer column or a column with a different stationary phase (e.g., a more polar phase).
No Peaks or Very Small Peaks Syringe issue, leak in the system, or incorrect injection parameters.Check the syringe for blockage. Perform a leak check on the GC system. Verify the injection volume and split ratio.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Causes Solutions
Broad Peaks Column degradation, high injection volume, or extra-column volume.Replace the column. Reduce the injection volume. Check for and minimize the length of tubing between the injector, column, and detector.
Variable Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Extraneous Peaks Contaminated mobile phase, sample, or carryover from previous injections.Use fresh, high-purity mobile phase. Filter the sample before injection. Implement a robust needle wash method.
Poor Peak Shape (Fronting or Tailing) Column overload, mismatched sample solvent and mobile phase.Dilute the sample. Dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical analytical parameters and expected results for the analysis of this compound and its potential impurities.

Analyte Technique Typical Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ) Purity Specification
This compoundGC-FIDDependent on column and method--≥97.0%[1][2]
2,5-DimethylbenzaldehydeGC-MSDependent on column and method---
2,5-Dimethylbenzoic acidRP-HPLCDependent on column and method---
Benzyl alcoholRP-HPLC1.87[3]0.86 µg/mL[3]2.5 µg/mL[3]-

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is suitable for the qualitative and quantitative analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes

    • Ramp: Increase to 270 °C at 35 °C/min

    • Hold: 1 minute at 270 °C

  • MS Interface Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-300

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., ethanol or dichloromethane).

  • Vortex to ensure complete dissolution.

Protocol 2: HPLC-UV Analysis for Purity Determination

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

HPLC Parameters:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification

¹H NMR is a powerful tool for confirming the structure of the main component and identifying impurities without the need for reference standards if the impurity structures are known or can be deduced.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals to determine the relative molar ratios of the main component and any impurities. The chemical shifts of potential impurities like 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid can be compared to literature values or spectral databases.[4][5][6][7]

Visualizations

impurity_identification_workflow start Start: this compound Sample analytical_testing Analytical Testing (GC-MS, HPLC) start->analytical_testing data_analysis Data Analysis and Peak Identification analytical_testing->data_analysis impurity_detected Impurity Detected? data_analysis->impurity_detected report_purity Report Purity impurity_detected->report_purity No identify_impurity Identify Impurity impurity_detected->identify_impurity Yes ms_analysis Mass Spectrum Analysis identify_impurity->ms_analysis nmr_analysis NMR Spectroscopy identify_impurity->nmr_analysis spiking_study Spiking Study with Standard identify_impurity->spiking_study structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation spiking_study->structure_elucidation report_impurity Report Impurity Structure and Level structure_elucidation->report_impurity no_impurity No yes_impurity Yes

Caption: Workflow for the identification of impurities in this compound samples.

impurity_sources cluster_impurities Potential Impurities synthesis Synthesis Process starting_materials Unreacted Starting Materials synthesis->starting_materials reagents Residual Reagents synthesis->reagents byproducts Side-Reaction Byproducts synthesis->byproducts solvents Residual Solvents synthesis->solvents storage_degradation Storage & Degradation oxidation Oxidation storage_degradation->oxidation hydrolysis Hydrolysis storage_degradation->hydrolysis aldehyde 2,5-Dimethylbenzaldehyde oxidation->aldehyde acid 2,5-Dimethylbenzoic acid oxidation->acid

Caption: Potential sources and types of impurities in this compound.

References

Technical Support Center: Enhancing the Stability of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to enhance the stability of 2,5-Dimethylbenzyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.

Understanding the Stability of this compound

This compound, a substituted aromatic alcohol, is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and thermal decomposition. Understanding these degradation routes is crucial for developing effective stabilization strategies. The primary degradation products can include 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid, resulting from oxidation of the benzylic alcohol group.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my sample?

A1: Visual cues can include a change in color from colorless to a pale yellow hue, the appearance of precipitates, or a change in odor. Analytically, you may observe the emergence of new peaks in your chromatograms, corresponding to degradation products like 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid, with a concurrent decrease in the peak area of this compound.

Q2: What are the most critical environmental factors affecting the stability of this compound?

A2: Exposure to light, elevated temperatures, and oxygen are the most critical factors. The presence of metal ions can also catalyze oxidative degradation. The pH of the solution can also play a role, with extremes in pH potentially accelerating degradation.

Q3: Which antioxidants are most effective for stabilizing this compound?

A3: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize aromatic compounds susceptible to oxidation. Tocopherols (Vitamin E) can also be effective. The choice of antioxidant may depend on the solvent system and the intended application of the this compound.

Q4: How should I properly store solutions of this compound to maximize stability?

A4: For optimal stability, store solutions of this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use of amber glass vials or containers wrapped in aluminum foil is recommended to protect against light. Storage at refrigerated temperatures (2-8 °C) is generally advisable for long-term storage.

Q5: Can the choice of solvent impact the stability of this compound?

A5: Yes, the solvent can influence stability. Protic solvents may participate in certain degradation reactions. It is important to use high-purity solvents and to be aware of potential interactions. For instance, some solvents may contain peroxides as impurities, which can initiate oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Degradation of Stock Solutions
Symptom Possible Cause Recommended Solution
Yellowing of the solution and appearance of new peaks in HPLC within a short period.Oxygen Exposure: The solution is being exposed to atmospheric oxygen, leading to oxidation.Degas the solvent before preparing the solution. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). Use sealed vials with minimal headspace.
Light Exposure: The solution is being exposed to ambient or UV light.Store the solution in amber vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to direct light during handling.
Contaminated Solvent: The solvent may contain oxidative impurities (e.g., peroxides).Use fresh, high-purity, or HPLC-grade solvents. Test solvents for peroxides if oxidation is a persistent issue.
Issue 2: Inconsistent Results in Stability Studies
Symptom Possible Cause Recommended Solution
High variability in the percentage of degradation between replicate experiments.Inconsistent Temperature Control: Fluctuations in oven or water bath temperatures.Ensure temperature-controlled equipment is properly calibrated and maintained. Monitor the temperature throughout the experiment.
Variable Light Exposure: Inconsistent light intensity or duration in photostability studies.Use a calibrated photostability chamber. If not available, ensure consistent placement and distance of samples from the light source in all experiments.
Inaccurate Sample Preparation: Errors in weighing or dilution of this compound or added stabilizers.Use calibrated analytical balances and volumetric glassware. Prepare stock solutions carefully and perform serial dilutions as needed.
Issue 3: Artifacts in Chromatographic Analysis
Symptom Possible Cause Recommended Solution
Appearance of unexpected peaks or baseline drift in HPLC analysis.Mobile Phase Degradation: The mobile phase components may be unstable over time.Prepare fresh mobile phase daily. Degas the mobile phase before use.
Column Contamination: Accumulation of degradation products or other non-eluting compounds on the column.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column.
Injection of a Sample in a Stronger Solvent than the Mobile Phase: This can lead to peak distortion.Whenever possible, dissolve and inject the sample in the initial mobile phase.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to understand the stability profile of a compound. The following tables provide representative data from hypothetical forced degradation studies on this compound. These studies aim to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[1][2]

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis (0.1 M HCl at 60 °C)24 h~ 5%2,5-Dimethylbenzaldehyde
Base Hydrolysis (0.1 M NaOH at 60 °C)24 h~ 8%2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic Acid
Oxidative (3% H₂O₂ at RT)8 h~ 15%2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic Acid
Thermal (80 °C)48 h~ 10%2,5-Dimethylbenzaldehyde
Photolytic (ICH Option 2)24 h~ 12%2,5-Dimethylbenzaldehyde, Minor unidentified peaks

Table 2: Effect of Antioxidants on Oxidative Stability of this compound (3% H₂O₂ at RT for 8 hours)

Antioxidant (Concentration)% Degradation of this compound
Control (No Antioxidant)15.2%
Butylated Hydroxytoluene (BHT) (0.1%)2.1%
Butylated Hydroxyanisole (BHA) (0.1%)2.5%
α-Tocopherol (Vitamin E) (0.1%)3.8%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its primary degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • 2,5-Dimethylbenzaldehyde and 2,5-Dimethylbenzoic acid reference standards (if available)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-27 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

4. Validation of the Method:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the main peak of this compound.

Protocol 2: Forced Degradation Study Protocol

This protocol describes the conditions for performing forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C and withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep the solution at room temperature and withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation: Place the stock solution in a calibrated oven at 80 °C. Withdraw samples at appropriate time points (e.g., 12, 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution to light in a calibrated photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described in Protocol 1.

  • Calculate the percentage degradation and identify and quantify the major degradation products.

Visualizations

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the key degradation pathways of this compound and a typical experimental workflow for stability testing.

cluster_degradation Degradation Pathways 2_5_DMBA 2,5-Dimethylbenzyl Alcohol Oxidation Oxidation 2_5_DMBA->Oxidation Photodegradation Photodegradation 2_5_DMBA->Photodegradation Thermal_Degradation Thermal_Degradation 2_5_DMBA->Thermal_Degradation Aldehyde 2,5-Dimethylbenzaldehyde Oxidation->Aldehyde Photodegradation->Aldehyde Thermal_Degradation->Aldehyde Acid 2,5-Dimethylbenzoic Acid Aldehyde->Acid Further Oxidation

Caption: Primary degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Start Start: Prepare 2,5-DMBA Solution Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Sample Withdraw Samples at Timepoints Stress->Sample Analyze Analyze by Stability- Indicating HPLC Method Sample->Analyze Data Quantify Degradation & Identify Products Analyze->Data Report End: Report Stability Profile Data->Report

Caption: General workflow for conducting stability studies.

cluster_stabilization Stabilization Strategy Logic Instability Potential Instability (Oxidation, Photodegradation) Control_Env Control Environment (Light, Temp, Oxygen) Instability->Control_Env Add_Stabilizer Add Stabilizer (e.g., Antioxidant) Instability->Add_Stabilizer Monitor Monitor Stability (HPLC Analysis) Control_Env->Monitor Add_Stabilizer->Monitor Stable Enhanced Stability Monitor->Stable

Caption: Logical approach to enhancing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethylbenzyl Alcohol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences between isomers is paramount for optimizing reaction outcomes and biological activity. This guide provides a detailed comparison of 2,5-Dimethylbenzyl alcohol with its structural isomers, focusing on their chemical properties, reactivity, and potential applications. While direct, comprehensive comparative studies with quantitative data across all isomers are limited in publicly available literature, this guide synthesizes existing data and theoretical principles to offer valuable insights.

Introduction to Dimethylbenzyl Alcohol Isomers

Dimethylbenzyl alcohol (C₉H₁₂O, molecular weight: 136.19 g/mol ) exists in several isomeric forms, distinguished by the substitution pattern of the two methyl groups on the benzene ring.[1][2][3][4][5][6][7] These isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl alcohol, share the same molecular formula but exhibit distinct physical and chemical properties due to differences in their electronic and steric environments.[8][9] These variations can significantly influence their reactivity in chemical syntheses and their interactions with biological systems.[10]

Physicochemical Properties: A Tabular Comparison

The position of the methyl groups on the aromatic ring subtly influences the physical properties of dimethylbenzyl alcohol isomers, such as boiling and melting points. The following table summarizes key physicochemical data gathered from various sources.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 53957-33-8C₉H₁₂O136.19233-
2,3-Dimethylbenzyl alcohol 13651-14-4C₉H₁₂O136.19131 / 13mmHg63-67
2,4-Dimethylbenzyl alcohol 16308-92-2C₉H₁₂O136.19120 / 13mmHg-
2,6-Dimethylbenzyl alcohol 62285-58-9C₉H₁₂O136.19-83-85
3,4-Dimethylbenzyl alcohol 6966-10-5C₉H₁₂O136.19218-22162-65
3,5-Dimethylbenzyl alcohol 27129-87-9C₉H₁₂O136.19--

Note: Data is compiled from multiple sources and may vary slightly between them. Some data points were not available in the searched literature.

Reactivity and Performance: A Comparative Overview

The primary alcohol functional group in dimethylbenzyl alcohols is the main site of chemical reactivity, participating in reactions such as oxidation and esterification.[3] The reactivity of these isomers is influenced by the electronic and steric effects of the methyl substituents on the benzene ring.

Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the aromatic ring and potentially influence the reactivity of the benzylic alcohol. Studies on substituted benzyl alcohols have shown that electron-donating groups can enhance the rate of oxidation reactions.[11] This suggests that dimethylbenzyl alcohol isomers are likely more reactive towards oxidation than unsubstituted benzyl alcohol. The position of the methyl groups (ortho, meta, or para to the hydroxymethyl group) will subtly modulate this electronic effect.

Steric Effects: The presence of methyl groups, particularly in the ortho position (2- and 2,6-isomers), can introduce steric hindrance around the alcohol functionality. This steric bulk can impede the approach of reagents, potentially slowing down reaction rates compared to less hindered isomers like the 3,5-dimethylbenzyl alcohol.

Catalytic Oxidation: A Key Transformation

Experimental Protocols

General Synthesis of Dimethylbenzyl Alcohols

A common method for the synthesis of dimethylbenzyl alcohols involves the reduction of the corresponding dimethylbenzaldehyde.

Protocol:

  • Dissolve the desired dimethylbenzaldehyde isomer in a suitable solvent, such as tetrahydrofuran (THF) or methanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the solution with stirring.

  • Continue stirring at 0 °C for a specified period (e.g., 30 minutes to 1 hour).

  • Carefully quench the reaction with a saturated aqueous solution of sodium sulfate (Na₂SO₄) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting dimethylbenzyl alcohol by column chromatography or distillation.[15]

General Protocol for Catalytic Oxidation

The following is a generalized procedure for the catalytic oxidation of dimethylbenzyl alcohols to the corresponding aldehydes.

Protocol:

  • In a reaction vessel, combine the dimethylbenzyl alcohol isomer, a catalyst (e.g., a palladium-based catalyst), and a suitable solvent.

  • Introduce an oxidant, such as molecular oxygen or hydrogen peroxide.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration.

  • Isolate the product by extraction and purify using column chromatography or distillation.[14][16]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent oxidation of a dimethylbenzyl alcohol isomer.

experimental_workflow cluster_synthesis Synthesis cluster_oxidation Oxidation start_synthesis Dimethylbenzaldehyde Isomer reduction Reduction (e.g., NaBH4 in THF) start_synthesis->reduction workup_synthesis Aqueous Workup & Extraction reduction->workup_synthesis purification_synthesis Purification (Chromatography/Distillation) workup_synthesis->purification_synthesis product_alcohol Dimethylbenzyl Alcohol Isomer purification_synthesis->product_alcohol start_oxidation Dimethylbenzyl Alcohol Isomer product_alcohol->start_oxidation Use as starting material oxidation Catalytic Oxidation (e.g., Pd catalyst, O2) start_oxidation->oxidation workup_oxidation Catalyst Filtration & Extraction oxidation->workup_oxidation purification_oxidation Purification (Chromatography/Distillation) workup_oxidation->purification_oxidation product_aldehyde Dimethylbenzaldehyde Isomer purification_oxidation->product_aldehyde

Caption: General workflow for synthesis and oxidation.

Biological Activity and Applications

Dimethylbenzyl alcohol isomers find applications as intermediates in the synthesis of fragrances and pharmaceuticals.[2][3] Their biological activities are not extensively documented in a comparative manner. However, some individual isomers have been noted for specific properties. For instance, 2,4-dimethylbenzyl alcohol has been reported to exhibit genotoxic activity.[3] The metabolism of these compounds can also vary, as seen with this compound, which is metabolized to 5-methylbenzaldehyde and subsequently to other products.[2] The differences in structure among the isomers can lead to varied biological effects, a principle that is well-established in medicinal chemistry.[10]

Conclusion

While a comprehensive, direct comparison of the performance of this compound and its isomers with extensive quantitative data remains a gap in the scientific literature, this guide provides a foundational understanding based on established chemical principles and available data. The electronic and steric effects arising from the different positions of the methyl groups are key determinants of their reactivity. For researchers, the choice of a specific isomer will depend on the desired reaction kinetics, steric tolerance of the reaction, and the intended biological application. Further head-to-head comparative studies are warranted to fully elucidate the unique properties of each dimethylbenzyl alcohol isomer.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,5-Dimethylbenzyl alcohol. Due to a lack of extensive publicly available validated methods specifically for this compound, this document presents a comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—using validation data for the closely related compound, benzyl alcohol, as a representative model. The principles and experimental protocols described herein are directly applicable to the development and validation of methods for this compound.

The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), which provide a framework for validating analytical procedures.[1][2][3]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of representative HPLC and GC methods for the quantification of aromatic alcohols, modeled on existing validated methods for benzyl alcohol. These tables are intended to provide a baseline for what can be expected when validating a method for this compound.

Table 1: Comparison of HPLC and GC Method Performance Characteristics

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector UV-Vis/Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometer (MS)
Linearity (Correlation Coefficient, r²) > 0.999[4]> 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%[6]98% - 105%
Precision (% RSD) < 2.0%[6]< 5%
Limit of Detection (LOD) ~0.86 µg/mL[4]~0.05 µg/g
Limit of Quantification (LOQ) ~2.5 µg/mL[4]~0.1 µg/g
Typical Run Time 5 - 15 minutes[4]10 - 20 minutes

Table 2: Summary of Validation Parameters for a Representative RP-HPLC Method

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass[6]
Linearity (r²) ≥ 0.991.0000[6]
Range Demonstrated precision, accuracy, and linearity over the range.160-240 µg/ml[4]
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 101.7%[6]
Precision (% RSD) ≤ 2.0%0.9%[6]
LOD Signal-to-Noise ratio ≥ 30.86 µg/mL[4]
LOQ Signal-to-Noise ratio ≥ 102.5 µg/mL[4]
Robustness % RSD < 2.0% after minor changes in method parameters.Pass

Table 3: Summary of Validation Parameters for a Representative GC-FID Method

Validation Parameter Acceptance Criteria Typical Result
Specificity No interfering peaks from the matrix.Pass
Linearity (r²) ≥ 0.999> 0.999
Range 25 – 175 µg/ml[5]Established within specified limits
Accuracy (% Recovery) 95% - 105%98% - 105%
Precision (% RSD) ≤ 5%< 5%
LOD 2.67 µg/ml[5]Established by S/N ratio
LOQ 13.3 µg/ml[5]Established by S/N ratio
Robustness Consistent results with small variations in flow rate, temperature.Pass

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for benzyl alcohol and can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[7] The composition is optimized to achieve adequate separation. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. For benzyl alcohol, this is often around 254 nm.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[4]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., mobile phase or methanol). A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample is accurately weighed or diluted with a suitable solvent to bring the concentration of this compound within the calibration range. The solution may need to be filtered through a 0.45 µm filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is highly sensitive and suitable for determining the purity of this compound or its presence in various matrices.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a nonpolar or mid-polar stationary phase is typically used (e.g., DB-5, HP-5, or equivalent).[5]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[8]

  • Injector Temperature: Typically set around 250-280°C.

  • Detector Temperature: Typically set around 270-300°C.

  • Oven Temperature Program: An initial temperature of around 50-70°C is held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C.[5]

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Standard Preparation: A stock solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetone). Calibration standards are prepared by serial dilution. An internal standard may be used to improve precision.

  • Sample Preparation: The sample is dissolved or extracted with a suitable solvent. The extract is then directly injected or may be concentrated or diluted as needed.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method, in accordance with ICH guidelines.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method (HPLC, GC, etc.) define_purpose->select_method define_params Define Validation Parameters & Criteria select_method->define_params specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_method final_method validation_report->final_method Validated Analytical Method

Caption: Workflow for the validation of an analytical method.

Logical Relationship of Key Validation Parameters

This diagram shows the hierarchical relationship between key validation parameters.

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests center_node Fit for Intended Purpose accuracy Accuracy center_node->accuracy precision Precision center_node->precision linearity Linearity center_node->linearity specificity Specificity center_node->specificity robustness Robustness center_node->robustness accuracy->precision loq Limit of Quantification (LOQ) precision->loq range_node Range linearity->range_node lod Limit of Detection (LOD) loq->lod

Caption: Interrelation of analytical method validation parameters.

References

A Comparative Analysis of the Reactivity of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzyl alcohols in various organic transformations, supported by experimental data. The influence of electronic effects of substituents on the aromatic ring is a key focus of this analysis, offering insights for reaction design and optimization in synthetic chemistry and drug development.

Data Presentation: Comparative Reactivity Data

The reactivity of substituted benzyl alcohols is significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) generally increase the reaction rate by stabilizing the transition state, while electron-withdrawing groups (EWGs) have the opposite effect. This trend is consistently observed across various reactions, including oxidation, etherification, and esterification.

Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituent on the phenyl ring.

Table 1: Relative Reaction Rates for the Oxidation of para-Substituted Benzyl Alcohols

Substituent (p-X)Oxidizing AgentRelative Rate (p-X / p-H)Reference
-OCH₃Acidified Dichromate> 1 (Accelerates)[1]
-CH₃Acidified Dichromate> 1 (Accelerates)[1]
-HAcidified Dichromate1.00[1]
-ClAcidified Dichromate< 1 (Retards)[1]
-NO₂Acidified Dichromate< 1 (Retards)[1]
-OCH₃Quinolinium Dichromate> 1 (Accelerates)
-CH₃Quinolinium Dichromate> 1 (Accelerates)
-HQuinolinium Dichromate1.00
-ClQuinolinium Dichromate< 1 (Retards)
-NO₂Quinolinium Dichromate< 1 (Retards)

Note: Qualitative comparisons are indicated where specific numerical data was not available in the cited sources.

The data clearly indicates that electron-releasing groups such as methoxy (-OCH₃) and methyl (-CH₃) enhance the rate of oxidation, whereas electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) decrease the reaction rate.[1] This is consistent with a mechanism involving the development of a positive charge at the benzylic carbon in the transition state.

Etherification Reactions

The formation of ethers from benzyl alcohols is another important transformation. Similar to oxidation, the reactivity in etherification is also governed by the electronic properties of the substituents.

Table 2: Reactivity of Substituted Benzyl Alcohols in Symmetrical Etherification

SubstituentCatalyst SystemReactivity/YieldReference
Electron-donating groupsFeCl₃·6H₂O in Propylene CarbonateMore reactive, higher yields (56-93%)[2]
Electron-withdrawing groupsFeCl₃·6H₂O in Propylene CarbonateLess reactive, lower yields[2]
Electron-donating groups2,4,6-trichloro-1,3,5-triazine/DMSOEfficient, moderate to high yields[3]
Electron-withdrawing groups2,4,6-trichloro-1,3,5-triazine/DMSOLess efficient, lower yields, longer reaction times[3]

Benzylic alcohols with electron-donating substituents are more reactive and generally provide higher yields of the corresponding symmetrical ethers.[2] Conversely, those with electron-withdrawing groups are less reactive.[2][3]

Esterification Reactions

The electronic effects of substituents also play a crucial role in the esterification of benzyl alcohols.

Table 3: Influence of Substituents on the Yield of Benzyl Esters

Substituent (para-position)Reaction TypeYieldReference
-t-butyl (EDG)Cross-esterification with aliphatic alcohol80%[4]
-phenyl (EDG)Cross-esterification with aliphatic alcohol90%[4]
-Cl (EWG)Oxidative self-esterification84%[5]
-NO₂ (EWG)Oxidative self-esterification83%[5]
-OCH₃ (EDG)Oxidative self-esterification73%[5]

Interestingly, in some oxidative esterification reactions, both electron-donating and electron-withdrawing groups can lead to good yields, although the underlying mechanisms and reaction conditions may differ.[4][5] However, a study on oxidative self-esterification indicated that electron-donating groups might suppress the activity of benzylic alcohols compared to those with electron-withdrawing groups under specific conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the key reactions discussed.

Protocol 1: Kinetic Measurement for Oxidation of Substituted Benzyl Alcohols

This protocol is based on the oxidation of benzyl alcohols by pyrazinium dichromate (PzDC).[6]

Materials:

  • Substituted benzyl alcohol

  • Pyrazinium dichromate (PzDC)

  • Dimethyl sulfoxide (DMSO) as solvent

  • p-Toluene sulfonic acid (TsOH) as a catalyst

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of the substituted benzyl alcohol, PzDC, and TsOH in DMSO at the desired concentrations.

  • The reactions are performed under pseudo-first-order conditions, maintaining a large excess (at least 10-fold) of the alcohol with respect to PzDC.[6]

  • Initiate the reaction by mixing the reactant solutions in a quartz cuvette.

  • The reaction is carried out at a constant temperature (e.g., 303 K).[6]

  • Follow the progress of the reaction by monitoring the decrease in the concentration of PzDC at its maximum absorbance wavelength (e.g., 375 nm) using a UV-Vis spectrophotometer.[6]

  • The pseudo-first-order rate constant (k₁) is determined from the slope of the linear plot of log[PzDC] against time.

Protocol 2: Symmetrical Etherification of Substituted Benzyl Alcohols

This protocol describes the iron(III)-catalyzed symmetrical etherification of benzyl alcohols.[2]

Materials:

  • Substituted benzyl alcohol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC) as a green solvent

Procedure:

  • To a solution of the substituted benzylic alcohol (2 mmol) in propylene carbonate (1 mL), add FeCl₃·6H₂O (5 mol %).[2]

  • Stir the reaction mixture at a specific temperature (ranging from 70-120 °C) for a period of 14-48 hours, depending on the reactivity of the substrate.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., petroleum ether).[2]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the pure symmetrical ether.

Protocol 3: Oxidative Cross-Esterification of Benzyl Alcohols

This protocol is for the visible light-promoted oxidative cross-coupling of benzyl alcohols with aliphatic alcohols.[4]

Materials:

  • Substituted benzyl alcohol

  • Aliphatic alcohol (e.g., methanol, ethanol)

  • Photocatalyst (if required by the specific methodology)

  • Solvent (e.g., ionic liquid [EMIM]OAc)

  • Light source (e.g., visible light lamp)

Procedure:

  • In a reaction vessel, combine the substituted benzyl alcohol (e.g., 2 mmol) and the aliphatic alcohol (e.g., 8 mmol).[4]

  • Add the solvent and catalyst (e.g., [EMIM]OAc, which can act as both).[4]

  • Irradiate the reaction mixture with a visible light source at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).[4]

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or HPLC).

  • After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and column chromatography.

Mandatory Visualization

Electronic Effects on Benzyl Alcohol Reactivity

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the stability of the carbocation-like transition state often involved in reactions of benzyl alcohols.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_reactivity Impact on Reactivity EDG EDG (e.g., -OCH3, -CH3) EDG_Effect Donates electron density to the aromatic ring EDG->EDG_Effect Stabilization Stabilizes positive charge on benzylic carbon (Transition State) EDG_Effect->Stabilization Inductive and/or Resonance Effect EWG EWG (e.g., -NO2, -Cl) EWG_Effect Withdraws electron density from the aromatic ring EWG->EWG_Effect Destabilization Destabilizes positive charge on benzylic carbon (Transition State) EWG_Effect->Destabilization Inductive and/or Resonance Effect Increased_Reactivity Increased Reactivity Stabilization->Increased_Reactivity Decreased_Reactivity Decreased Reactivity Destabilization->Decreased_Reactivity Benzyl_Alcohol Substituted Benzyl Alcohol Benzyl_Alcohol->EDG Benzyl_Alcohol->EWG experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Substituted Benzyl Alcohols B Prepare Reagent Solutions A->B C Perform Reaction under Controlled Conditions (Temp, Conc, Time) B->C D Monitor Reaction Progress (e.g., Spectroscopy, TLC) C->D E Isolate and Purify Product D->E G Determine Reaction Rate or Yield D->G F Characterize Product (e.g., NMR, MS) E->F H Compare Reactivity Data (e.g., Hammett Plot) G->H I Draw Conclusions on Substituent Effects H->I

References

A Comparative Guide to the Efficacy of 2,5-Dimethylbenzyl Alcohol as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. This guide provides a comprehensive comparison of the use of 2,5-dimethylbenzyl alcohol as a precursor for the synthesis of 2,5-dimethylbenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. Its performance is objectively evaluated against alternative synthetic strategies, supported by experimental data and detailed protocols.

Performance Comparison: Synthesis of 2,5-Dimethylbenzaldehyde

The primary application of this compound in organic synthesis is its oxidation to 2,5-dimethylbenzaldehyde. The efficacy of this transformation is compared with alternative routes starting from p-xylene.

Table 1: Comparison of Synthetic Routes to 2,5-Dimethylbenzaldehyde

Synthetic RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Key AdvantagesPotential Disadvantages
Oxidation of this compound This compoundActivated Manganese Dioxide (MnO₂)2-4 hours~90%Mild reaction conditions, high selectivity, and high yield.The starting alcohol may need to be synthesized separately.
Direct Oxidation of p-Xylene p-XyleneStrong Oxidants (e.g., KMnO₄, CrO₃)VariableModerateReadily available and inexpensive starting material.Harsh reaction conditions, potential for over-oxidation to the carboxylic acid, and formation of side products.
Formylation of p-Xylene (Gattermann-Koch) p-XyleneCO, HCl, AlCl₃, CuClSeveral hoursModerateDirect conversion from a simple aromatic hydrocarbon.Requires handling of toxic gases (CO and HCl) and a strong Lewis acid catalyst. Not suitable for phenol or ether substrates.[1]
Chloromethylation and Hydrolysis of p-Xylene p-XyleneParaformaldehyde, HCl, then hydrolysisMulti-stepGoodUtilizes readily available starting materials.Involves the formation of a lachrymatory and carcinogenic intermediate (benzyl chloride).

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.

Protocol 1: Oxidation of this compound with Activated Manganese Dioxide

This protocol is adapted from a general procedure for the oxidation of benzylic alcohols.[2]

Objective: To synthesize 2,5-dimethylbenzaldehyde through the selective oxidation of this compound.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite® or other filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,5-dimethylbenzaldehyde.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Gattermann-Koch Formylation of p-Xylene

This protocol describes a classic method for the direct formylation of aromatic hydrocarbons.[1]

Objective: To synthesize 2,5-dimethylbenzaldehyde directly from p-xylene.

Materials:

  • p-Xylene

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Aluminum Chloride (AlCl₃)

  • Copper(I) Chloride (CuCl)

  • Anhydrous, non-polar solvent (e.g., benzene or dichloromethane)

Procedure:

  • Set up a reaction vessel equipped with a gas inlet tube, a stirrer, and a system for excluding moisture.

  • Charge the vessel with the anhydrous solvent, aluminum chloride, and copper(I) chloride.

  • Cool the mixture and introduce p-xylene.

  • Bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension.

  • Maintain the reaction at a suitable temperature and pressure until the absorption of gas ceases.

  • Carefully quench the reaction by pouring the mixture onto ice.

  • Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate.

  • Dry the organic layer over an anhydrous drying agent.

  • Isolate the 2,5-dimethylbenzaldehyde by fractional distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Formylation cluster_2 Route 3: Chloromethylation-Hydrolysis This compound This compound 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde This compound->2,5-Dimethylbenzaldehyde MnO2 p-Xylene p-Xylene p-Xylene->2,5-Dimethylbenzaldehyde CO, HCl, AlCl3, CuCl 2,5-Dimethylbenzyl Chloride 2,5-Dimethylbenzyl Chloride p-Xylene->2,5-Dimethylbenzyl Chloride HCHO, HCl 2,5-Dimethylbenzyl Chloride->2,5-Dimethylbenzaldehyde Hydrolysis

Caption: Synthetic pathways to 2,5-Dimethylbenzaldehyde.

Discussion and Conclusion

The choice of the optimal synthetic route to 2,5-dimethylbenzaldehyde depends on several factors including the availability of starting materials, desired scale, and tolerance for hazardous reagents.

The oxidation of this compound stands out as a highly efficient and selective method, offering near-quantitative yields under mild conditions.[3] This makes it an excellent choice for laboratory-scale synthesis and for applications where high purity of the final product is crucial. The main drawback is the potential need to synthesize the starting alcohol, which adds an extra step to the overall process.

Direct formylation of p-xylene via the Gattermann-Koch reaction provides a more direct route from a readily available bulk chemical.[1] However, the requirement for handling toxic gases and corrosive Lewis acids makes this method less suitable for standard laboratory settings and raises safety and environmental concerns on a larger scale.

The chloromethylation of p-xylene followed by hydrolysis offers a viable alternative, though it involves a multi-step process and the handling of a hazardous intermediate.

References

A Spectroscopic Comparison of 2,5-Dimethylbenzyl Alcohol and Its Oxidation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and application of 2,5-dimethylbenzyl alcohol, a key intermediate in various chemical manufacturing processes, the presence of byproducts can significantly impact the purity and efficacy of the final product. Oxidation of the benzylic alcohol group is a common side reaction, leading to the formation of 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid. Distinguishing between the target alcohol and these aldehyde and carboxylic acid byproducts is crucial for quality control. This guide provides a detailed spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are outlined below.

Synthesis of this compound via Grignard Reaction

A common route to synthesize this compound involves the Grignard reaction.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2,5-Dimethylbromobenzene + Mg turnings in dry ether grignard Formation of 2,5-Dimethylphenylmagnesium bromide (Grignard Reagent) start->grignard reaction Reaction with paraformaldehyde grignard->reaction hydrolysis Acidic Workup (e.g., aq. NH4Cl) reaction->hydrolysis product Crude Product: This compound + Byproducts hydrolysis->product extraction Solvent Extraction product->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography pure_product Purified this compound chromatography->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis

Caption: Synthesis and Purification Workflow.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 2,5-dimethylbromobenzene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.

  • Reaction with Formaldehyde: The Grignard reagent is then slowly added to a well-stirred suspension of paraformaldehyde in anhydrous ether at a low temperature (e.g., 0 °C).

  • Workup: After the addition is complete, the reaction mixture is warmed to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Over-oxidation during the reaction or subsequent handling can lead to the formation of 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is typically recorded over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: The spectrum is acquired on a 100 MHz spectrometer. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken before running the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to separate the components based on their boiling points and polarity.

  • MS Analysis: The separated components are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to generate the mass spectrum for each component.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its primary oxidation byproducts.

Spectroscopic TechniqueThis compound2,5-Dimethylbenzaldehyde2,5-Dimethylbenzoic Acid
Molecular Formula C₉H₁₂O[1][2]C₉H₁₀O[3][4]C₉H₁₀O₂[5][6]
Molecular Weight 136.19 g/mol [1][7]134.17 g/mol [4]150.17 g/mol [5][6]
¹H NMR (CDCl₃, δ ppm) ~7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂OH), ~2.3 (s, 6H, 2 x Ar-CH₃), ~1.6 (br s, 1H, -OH)[2]~10.2 (s, 1H, -CHO), ~7.6 (m, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~2.6 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃)[3]~11.0 (br s, 1H, -COOH), ~7.9 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.6 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃)[8]
¹³C NMR (CDCl₃, δ ppm) ~138, ~135, ~130, ~128, ~127, ~126 (Ar-C), ~65 (-CH₂OH), ~21, ~19 (Ar-CH₃)[1]~192 (-CHO), ~140, ~136, ~135, ~132, ~131, ~128 (Ar-C), ~21, ~20 (Ar-CH₃)~173 (-COOH), ~140, ~135, ~132, ~131, ~128, ~122 (Ar-C), ~22, ~21 (Ar-CH₃)[5][6]
IR (cm⁻¹) 3350-3200 (broad, O-H stretch), 3000-2850 (C-H stretch), ~1050 (C-O stretch)[1]3000-2850 (C-H stretch), ~2820, ~2720 (aldehyde C-H stretch), ~1700 (strong, C=O stretch)[4][9]3300-2500 (very broad, O-H stretch), ~1685 (strong, C=O stretch), ~1300 (C-O stretch)[5][6]
Mass Spec (m/z) 136 (M⁺) , 121 (M-15), 118, 107, 91[1][7][10]134 (M⁺) , 133 (M-1), 105, 91[4][11][12]150 (M⁺) , 133 (M-17), 105, 91[5][13]

Analysis of Spectroscopic Differences

The structural differences between the alcohol, aldehyde, and carboxylic acid are clearly reflected in their respective spectra.

  • ¹H NMR: The most telling signals are the benzylic protons and the labile proton. This compound shows a characteristic singlet for the -CH₂OH group around 4.6 ppm and a broad singlet for the -OH proton. The aldehyde byproduct is easily identified by the highly deshielded aldehyde proton (-CHO) appearing as a singlet around 10.2 ppm. The carboxylic acid shows an even more deshielded and broad singlet for the acidic proton (-COOH) typically above 10 ppm.

  • ¹³C NMR: The key differentiator in the ¹³C NMR spectrum is the chemical shift of the carbon attached to the oxygen(s). The -CH₂OH carbon of the alcohol appears around 65 ppm. In contrast, the carbonyl carbons of the aldehyde (-CHO) and carboxylic acid (-COOH) are significantly downfield, appearing around 192 ppm and 173 ppm, respectively.

  • IR Spectroscopy: IR spectroscopy provides definitive evidence for the presence of the hydroxyl and carbonyl functional groups.

    • This compound: A strong, broad absorption band in the region of 3350-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

    • 2,5-Dimethylbenzaldehyde: The presence of a strong, sharp peak around 1700 cm⁻¹ for the C=O stretch is the primary indicator. Additionally, two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets) for the aldehyde C-H stretch confirm its presence.

    • 2,5-Dimethylbenzoic Acid: This byproduct is characterized by a very broad O-H stretching band from 3300 cm⁻¹ down to 2500 cm⁻¹, which overlaps with the C-H stretching region, and a strong C=O stretching absorption around 1685 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum directly indicates the molecular weight of each compound. This compound will show a molecular ion at m/z 136.[10] The aldehyde and carboxylic acid byproducts will have molecular ions at m/z 134 and 150, respectively.[12][13] Fragmentation patterns can also be useful; for instance, the loss of an -OH group (17 amu) from the carboxylic acid to give a fragment at m/z 133 is a common observation.[13]

Oxidation Pathway

The formation of 2,5-dimethylbenzaldehyde and 2,5-dimethylbenzoic acid from this compound is a sequential oxidation process.

A This compound (C₉H₁₂O) B 2,5-Dimethylbenzaldehyde (C₉H₁₀O) A->B Oxidation C 2,5-Dimethylbenzoic Acid (C₉H₁₀O₂) B->C Oxidation

Caption: Oxidation of this compound.

By leveraging the distinct spectroscopic signatures presented in this guide, researchers and drug development professionals can effectively identify and differentiate this compound from its common oxidation byproducts, ensuring the quality and integrity of their chemical processes.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2,5-Dimethylbenzyl Alcohol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of key reactions involving substituted benzyl alcohols, with a focus on providing a predictive framework for the reactivity of 2,5-Dimethylbenzyl alcohol. Due to a lack of specific kinetic data for this compound in the reviewed literature, this guide draws upon data from closely related analogs, primarily substituted benzyl alcohols and benzyl alcohol itself. The information is intended to offer insights into the expected reaction kinetics and mechanisms for oxidation, esterification, and dehydration reactions.

Executive Summary

The kinetic behavior of this compound in various chemical transformations is crucial for its application in organic synthesis and drug development. This guide synthesizes kinetic data from studies on analogous compounds to predict its reactivity. The primary reactions covered are oxidation, esterification, and dehydration. Experimental data, including reaction rates, rate constants, and activation parameters, are presented in structured tables for ease of comparison. Detailed experimental protocols for representative reactions are also provided to aid in experimental design.

Comparative Kinetic Data

The following tables summarize kinetic data for reactions involving benzyl alcohol and its substituted derivatives, which can be used to infer the reactivity of this compound.

Table 1: Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

SubstrateOxidantCatalyst/ConditionsRate LawRate Constant (k)Activation Energy (Ea)Reference
Benzyl AlcoholPyrazinium Dichromate (PzDC)Dimethyl Sulfoxide (DMSO), p-Toluene Sulfonic Acid (TsOH)rate = k[Substrate][Oxidant][Acid]Varies with substrate and temperature-[1]
Substituted Benzyl AlcoholsPyrazinium Dichromate (PzDC)Dimethyl Sulfoxide (DMSO), p-Toluene Sulfonic Acid (TsOH)First order in substrate, oxidant, and acidVaries with substituent-[1]
Benzyl AlcoholHypochloriteAcetic acid-water mediumFirst order in substrate and oxidant--[2]
Benzyl AlcoholOxoneKeggin type 12-tungstocobaltate(II)First order in oxidant and catalyst--
Benzyl AlcoholBenzimidazolium Fluorochromate (BIFC)50% aqueous acetic acid, H+ catalyzedFirst order in oxidant and substrate-47.31 kJ mol⁻¹[3]

Table 2: Kinetic Data for the Esterification of Benzyl Alcohol

SubstrateAcylating AgentCatalystTemperature (K)Molar Ratio (Acid:Alcohol)Activation Energy (Ea)Reference
Benzyl AlcoholAcetic AcidAmberlyst-15328–3591:1, 1:2, 1:4, 2:1, 4:173.3 kJ mol⁻¹[4]
Benzyl AlcoholAcetic AcidSulfated Metal-Incorporated MCM-483331:2-[5]

Table 3: Qualitative Kinetic Information on Dehydration of Benzyl Alcohols

SubstrateCatalyst/ConditionsKey ObservationsReference
Benzyl AlcoholsPhosphonium Ionic LiquidsReaction equilibria observed between alcohol and ether product.[6][7]
Substituted 1-phenylethanolPyridinium-Based Ionic Liquids (Gas Chromatography Stationary Phase)In-column dehydration observed.[8]
n-butanol/ethanol mixturesH-ZSM-5Co-feeding n-butanol enhances ethanol dehydration kinetics.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these kinetic studies.

Protocol 1: Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate (PzDC)[1]

1. Materials:

  • Substituted benzyl alcohol
  • Pyrazinium Dichromate (PzDC)
  • Dimethyl Sulfoxide (DMSO)
  • p-Toluene Sulfonic Acid (TsOH)
  • 2,4-Dinitrophenylhydrazine (DNP) solution
  • Shimadzu UV-160A visible double-beam spectrophotometer

2. Procedure:

  • The reactions are performed under pseudo-first-order conditions, with a large excess (at least 10-fold) of the alcohol relative to PzDC.
  • Reactions are carried out at a constant temperature (± 0.3 K).
  • The progress of the reaction is monitored by following the decrease in the concentration of PzDC at 375 nm using a spectrophotometer.
  • To determine the effect of acid catalysis, the observed rate constants (k_obs) are measured at increasing concentrations of TsOH (0.05-0.25 mol dm⁻³).

3. Product Analysis:

  • The product aldehyde is identified by the formation of its 2,4-dinitrophenylhydrazone derivative.
  • In a typical experiment, the benzyl alcohol (0.005 mol) and PzDC (0.001 mol) are dissolved in 10 mL of DMSO and allowed to stand for 24 hours.
  • The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of 2,4-dinitrophenylhydrazine in 1.5 M H₂SO₄.
  • The resulting DNP derivative is refrigerated overnight, filtered, recrystallized, and its yield is determined.

Protocol 2: Esterification of Benzyl Alcohol with Acetic Acid Catalyzed by Amberlyst-15[5]

1. Materials:

  • Benzyl alcohol
  • Acetic acid
  • Amberlyst-15 (cation-exchange resin)
  • Stirred batch reactor

2. Procedure:

  • The esterification reaction is carried out in a liquid-phase batch reactor at atmospheric pressure.
  • The effects of various parameters on the reaction rate are studied, including:
  • Temperature (in the range of 328–359 K)
  • Catalyst loading (varied from 10 to 60 g dry catalyst/L)
  • Initial molar ratio of acetic acid to benzyl alcohol (1:1, 1:2, 1:4, 2:1, and 4:1)
  • The reaction progress is monitored by analyzing samples at different time intervals.

3. Kinetic Modeling:

  • The rate data are correlated with a kinetic model based on a homogeneous reaction.
  • The apparent activation energy for the formation of benzyl acetate is determined from the temperature dependence of the rate constants.

Visualizations

The following diagrams illustrate key processes described in the kinetic studies.

Oxidation_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Product Analysis Reactants Prepare Reactants (Alcohol, PzDC, DMSO, TsOH) Conditions Set Pseudo-First-Order Conditions ([Alcohol] >> [PzDC]) Reactants->Conditions Temp Maintain Constant Temperature Conditions->Temp Spectro Monitor Decrease in [PzDC] at 375 nm Temp->Spectro Quench Allow Reaction to Complete (24h) Temp->Quench Kinetics Calculate Pseudo-First-Order Rate Constants (k_obs) Spectro->Kinetics Isolate Isolate Product Quench->Isolate Derivatize Derivatize with DNP Isolate->Derivatize Characterize Characterize DNP Derivative Derivatize->Characterize

Caption: Experimental workflow for the kinetic study of benzyl alcohol oxidation.

Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products BA Benzyl Alcohol Attack Nucleophilic Attack by Benzyl Alcohol BA->Attack AA Acetic Acid Protonation Protonation of Acetic Acid AA->Protonation Cat Solid Acid Catalyst (e.g., Amberlyst-15) Cat->Protonation Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Water Water Tetrahedral->Water Ester Benzyl Acetate Tetrahedral->Ester

Caption: Generalized mechanism for acid-catalyzed esterification of benzyl alcohol.

Conclusion

References

A Comparative Guide to Purity Assessment of Synthesized 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of chemical compounds intended for research and pharmaceutical applications. For a key intermediate like 2,5-Dimethylbenzyl alcohol, ensuring high purity is paramount to the reliability and reproducibility of downstream processes and the safety of final products. This guide provides an objective comparison of modern analytical techniques for assessing the purity of synthesized this compound, supported by detailed experimental protocols and representative data.

Introduction to Purity Analysis

The purity of a synthesized compound is influenced by the presence of unreacted starting materials, byproducts from side reactions, and degradation products. A comprehensive purity assessment, therefore, requires analytical methods that can both quantify the main component and identify and quantify potential impurities. This guide focuses on three widely used and powerful techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will also compare the performance of these methods against a structurally similar alternative, 2,4-Dimethylbenzyl alcohol, to highlight analytical considerations.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the need for absolute quantification, the volatility and thermal stability of the analyte, and the desired sensitivity for trace impurities.

Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[1][2][3]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase.
Primary Use Absolute purity determination and structural confirmation.Identification and quantification of volatile impurities.Quantification of non-volatile and thermally labile impurities.
Sample Requirement ~5-10 mg<1 mg~1-2 mg
Analysis Time ~15-30 minutes~20-40 minutes~15-30 minutes
Limit of Detection ~0.1%~0.01%~0.01%
Limit of Quantitation ~0.3%~0.05%~0.05%
Data Output Purity (%), structural informationPeak area (%), mass spectrumPeak area (%)
Representative Purity Analysis Data for this compound

The following table presents simulated, yet realistic, quantitative data that might be obtained from the analysis of a synthesized batch of this compound using the three techniques.

Analyte/Impurity qNMR (% w/w) GC-MS (Area %) HPLC (Area %)
This compound 98.599.299.4
2,5-Dimethylbenzaldehyde (Starting Material) 0.80.50.4
2,5-Dimethylbenzoic Acid (Oxidation Product) 0.5Not Detected0.1
Unidentified Impurities 0.20.30.1
Total Purity 98.5 99.2 99.4

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal relaxation and accurate integration.[4]

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component based on their peak areas.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify non-volatile and thermally labile impurities in this compound.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.[6][7]

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main component.

Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the logical flow of the purity assessment process and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_Product Crude Synthesized This compound qNMR qNMR Analysis Synthesized_Product->qNMR GCMS GC-MS Analysis Synthesized_Product->GCMS HPLC HPLC Analysis Synthesized_Product->HPLC Absolute_Purity Absolute Purity (%) qNMR->Absolute_Purity Volatile_Impurities Volatile Impurity Profile GCMS->Volatile_Impurities NonVolatile_Impurities Non-Volatile Impurity Profile HPLC->NonVolatile_Impurities Final_Purity Final Purity Assessment & Report Absolute_Purity->Final_Purity Volatile_Impurities->Final_Purity NonVolatile_Impurities->Final_Purity

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Technique_Comparison cluster_techniques Analytical Techniques Analyte 2,5-Dimethylbenzyl Alcohol Sample qNMR qNMR (Absolute Purity) Analyte->qNMR Direct Quantification GCMS GC-MS (Volatile Impurities) Analyte->GCMS Separation & ID HPLC HPLC (Non-Volatile Impurities) Analyte->HPLC Separation & Quantification struct_confirm Structural Confirmation qNMR->struct_confirm volatile_id Impurity Identification (e.g., Aldehyde) GCMS->volatile_id nonvolatile_id Impurity Quantification (e.g., Acid) HPLC->nonvolatile_id

Caption: Logical relationship and primary outputs of the compared analytical techniques.

Discussion and Conclusion

The purity assessment of synthesized this compound is most effective when employing a multi-technique approach.

  • qNMR stands out for its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte, making it an invaluable tool for novel compounds.[1][2][3] Its ability to simultaneously confirm the structure of the main component is a significant advantage.

  • GC-MS is highly sensitive for detecting and identifying volatile impurities that may be present, such as residual starting materials like 2,5-dimethylbenzaldehyde or volatile byproducts.

  • HPLC is essential for the detection and quantification of non-volatile or thermally labile impurities, such as the potential oxidation product, 2,5-dimethylbenzoic acid, which may not be amenable to GC analysis.

By comparing the results from these orthogonal techniques, a comprehensive and reliable purity profile of the synthesized this compound can be established. For routine quality control, a validated HPLC or GC method may be sufficient. However, for the initial characterization of a new batch or for materials intended for high-stakes applications like drug development, the combination of all three methods provides the highest level of confidence in the product's quality. The use of a structurally similar compound, such as 2,4-Dimethylbenzyl alcohol, as a control or for method development can further enhance the robustness of the analytical strategy.[8][9][10][11][12]

References

Performance of 2,5-Dimethylbenzyl Alcohol in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of reaction medium is a critical parameter in synthetic organic chemistry, profoundly influencing reaction kinetics, product yield, and selectivity. This guide provides a comparative analysis of the performance of 2,5-Dimethylbenzyl alcohol in various reaction media for common transformations such as oxidation, etherification, and esterification. While direct comparative studies on this compound are limited, this guide synthesizes available data for benzyl alcohol and its substituted derivatives to project the expected behavior of the 2,5-dimethyl isomer. The presence of two electron-donating methyl groups on the aromatic ring is anticipated to enhance the reactivity of the benzylic alcohol.

Oxidation of this compound

The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. The reaction medium plays a pivotal role in modulating the activity and selectivity of the catalyst.

Data Presentation

Table 1: Comparison of Benzyl Alcohol Oxidation in Different Reaction Media

Catalyst/OxidantSubstrateReaction MediumTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
PdOx/CeO2-NR / AirBenzyl AlcoholSolvent-Free100185093[1]
PdOx/CeO2-NR / Air4-Methylbenzyl AlcoholSolvent-Free100186681[1]
Pd supported on mesoporous carbon / O2Benzyl AlcoholToluene-4--[1]
Pd/g-C3N4 / O2Benzyl AlcoholSolvent-Free--High>70[2]
Ag/Pd/m-BiVO4 / LightBenzyl AlcoholAcetonitrile--HighHigh[3]
Ag/Pd/m-BiVO4 / LightBenzyl AlcoholToluene--ModerateHigh[3]
Ag/Pd/m-BiVO4 / LightBenzyl AlcoholEthanol--LowHigh[3]
Pt@CHs / O2Benzyl AlcoholToluene80399-[4]

Note: Specific quantitative data for this compound is not available in the cited literature. The data for 4-Methylbenzyl alcohol is included as a closer analogue.

The electron-donating nature of the two methyl groups in this compound is expected to increase the electron density at the benzylic position, making it more susceptible to oxidation compared to unsubstituted benzyl alcohol. Therefore, higher conversion rates are anticipated under similar reaction conditions.

Solvent-free conditions are emerging as a green alternative, often providing good to high yields and selectivities.[1][2] The polarity of the solvent can significantly impact the reaction rate and selectivity. For instance, in the photocatalytic oxidation of benzyl alcohol, non-polar solvents like toluene and acetonitrile generally lead to higher conversions than polar protic solvents like ethanol.[3]

Experimental Protocols

Solvent-Free Aerobic Oxidation of Benzyl Alcohol Derivatives[1]

  • Catalyst: PdOx supported on ceria nanorods (PdOx/CeO2-NR).

  • Reaction Setup: A mechanically stirred reactor.

  • Procedure: The benzyl alcohol derivative and the catalyst are placed in the reactor. The reaction is carried out at 100 °C with a continuous air flow of 5 mL/min for 18 hours.

  • Analysis: The reaction progress and product distribution are monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reaction Workflow

Oxidation_Workflow sub 2,5-Dimethylbenzyl Alcohol reac Reaction Vessel sub->reac cat Catalyst (e.g., PdOx/CeO2-NR) cat->reac med Reaction Medium (e.g., Solvent-Free) med->reac oxi Oxidant (e.g., Air/O2) oxi->reac heat Heating (e.g., 100°C) reac->heat prod 2,5-Dimethyl- benzaldehyde heat->prod Oxidation work Work-up & Purification prod->work final Isolated Product work->final

Caption: Workflow for the catalytic oxidation of this compound.

Etherification of this compound

The etherification of benzyl alcohols can proceed via either symmetrical (self-condensation) or unsymmetrical pathways. The reaction medium significantly influences the reaction rate and can be crucial for catalyst stability and recyclability.

Data Presentation

Table 2: Comparison of Benzyl Alcohol Etherification in Different Reaction Media

CatalystSubstrateSecond AlcoholReaction MediumTemperature (°C)Time (h)Yield (%)Reference
FeCl3·6H2OBenzyl Alcohol- (Symmetrical)Propylene Carbonate70-12014-4891[5]
FeCl3·6H2OBenzyl Alcohol- (Symmetrical)Dimethyl Carbonate1002490[5]
FeCl3·6H2OBenzyl Alcohol- (Symmetrical)Dichloromethane--High[5]
FeCl3·6H2OBenzyl Alcohol- (Symmetrical)Solvent-Free--Lower (impurities)[5]
TCT/DMSOBenzyl AlcoholsMethanol/EthanolMethanol/Ethanol--Moderate to High[6]

The presence of electron-donating groups on the benzylic alcohol generally enhances the rate of etherification.[5] Therefore, this compound is expected to exhibit higher reactivity compared to unsubstituted benzyl alcohol. The use of green solvents like propylene carbonate has been shown to be highly effective, allowing for easy product extraction and catalyst recycling.[5]

Experimental Protocols

Iron(III)-Catalyzed Symmetrical Etherification in Propylene Carbonate[5]

  • Catalyst: FeCl3·6H2O (5 mol %).

  • Solvent: Propylene Carbonate (PC).

  • Procedure: The benzylic alcohol (2 mmol) and FeCl3·6H2O are dissolved in PC (1 mL). The mixture is stirred at a temperature ranging from 70 to 120 °C for 14 to 48 hours.

  • Work-up: The product is extracted with petroleum ether, and the solvent is removed under reduced pressure. The propylene carbonate and catalyst can be recovered and reused.

Logical Relationship Diagram

Etherification_Logic sub This compound med Reaction Medium sub->med prod Dibenzyl Ether Derivative sub->prod Symmetrical Etherification cat Catalyst (e.g., FeCl3·6H2O) cat->prod med->prod Influences rate & selectivity

Caption: Factors influencing the etherification of this compound.

Esterification of this compound

Esterification is a common reaction for the protection of hydroxyl groups or for the synthesis of valuable ester compounds. The choice of catalyst and reaction medium, including solvent-free conditions, can significantly affect the efficiency of this transformation.

Data Presentation

Table 3: Comparison of Benzyl Alcohol Esterification with Acetic Acid

CatalystReaction MediumTemperature (°C)Time (h)Conversion/Yield (%)Reference
Porous Polymeric Acid (PAFR)Solvent-Free501294 (isolated yield)[7]
p-Toluenesulfonic acidSolvent-Free---[7]
Amberlyst-15Solvent-Free---[7]
Zeolite H-beta---High Conversion[8]
Zeolite H-ZSM-5---100% Selectivity to ester[8]
Zeolite HY---Moderate Conversion[8]

For the esterification of benzyl alcohol, heterogeneous acid catalysts such as porous polymeric resins and zeolites have demonstrated high activity and selectivity, often under solvent-free conditions.[7][8] The pore structure of zeolite catalysts can influence selectivity, with smaller pores favoring the formation of the ester over the ether byproduct.[8] Given its increased reactivity, this compound would be expected to undergo esterification readily under these conditions.

Experimental Protocols

Solvent-Free Esterification using a Porous Polymeric Acid Catalyst[7]

  • Catalyst: Porous phenolsulphonic acid–formaldehyde resin (PAFR) (0.7 mol%).

  • Reactants: Benzyl alcohol (1.0 mmol) and acetic acid (1.2 mmol).

  • Procedure: The reactants and the catalyst are mixed and stirred at 50 °C for 12 hours. The water formed during the reaction is not removed.

  • Work-up: The product can be isolated by standard techniques after separation of the solid catalyst.

Signaling Pathway Analogy

Esterification_Pathway sub 2,5-Dimethylbenzyl Alcohol inter Protonated Intermediate sub->inter acid Carboxylic Acid (e.g., Acetic Acid) cat Acid Catalyst (e.g., PAFR) acid->cat Activation cat->inter prod 2,5-Dimethylbenzyl Ester inter->prod water Water inter->water Elimination

Caption: Simplified pathway for the acid-catalyzed esterification of this compound.

Conclusion

The performance of this compound in various reaction media is dictated by a combination of factors including the nature of the solvent, the type of catalyst employed, and the specific reaction being conducted. The electron-donating methyl groups generally enhance its reactivity compared to unsubstituted benzyl alcohol. For oxidation, solvent-free conditions and non-polar aprotic solvents appear favorable. In etherification, green solvents like propylene carbonate offer high yields and facilitate catalyst recycling. For esterification, heterogeneous acid catalysts under solvent-free conditions provide an efficient and selective route. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and optimize synthetic routes involving this compound. Further experimental studies are warranted to generate specific quantitative data for this particular substrate across a wider range of reaction media.

References

A Comparative Guide to Catalysts for the Selective Oxidation of 2,5-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Catalyst Performance for the Synthesis of 2,5-Dimethylbenzaldehyde

The selective oxidation of 2,5-dimethylbenzyl alcohol to its corresponding aldehyde is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, leveraging experimental data from studies on the closely related oxidation of benzyl alcohol, a widely accepted model substrate. The data presented herein offers valuable insights for researchers and professionals in drug development and chemical synthesis to select the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the oxidation of benzyl alcohol, providing key data points for comparison. It is important to note that reaction conditions can significantly influence catalyst performance.

CatalystSupportOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
Au@g-C3N4(urea)g-C3N4 (urea precursor)O2 (photocatalytic)4047585[1]
Au@TiO2TiO2O2 (photocatalytic)4048055[1]
Au/MgOMgOO2605>95~100[2]
Au/MgAl2O4MgAl2O4O2605~90~100[2]
Au/HAPHydroxyapatiteO2605~85~100[2]
Au/Al2O3Al2O3O2605~70~100[2]
Au/SiO2SiO2O2605~60~100[2]
Pd/C350CarbonO2120-51.2Not specified[3]
Pd/CCarbonO2120-32.356.3[3]
Co1/NCN-doped CarbonO2--95.2~99.9[4]
CuNi/MIL-101MIL-101O21004>95~90[5]
CuNi/TiO2TiO2O21004>95~85[5]
CuNi/CCarbonO21004>95~80[5]
Tetra-alkylpyridinium octamolybdate-15% H2O2RefluxShort82.3 - 94.887.9 - 96.7[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and alcohol oxidation reactions.

Preparation of Au Nanoparticle Catalysts on Various Supports

This procedure describes a general method for synthesizing supported gold nanoparticle catalysts.

  • Gold Nanoparticle Synthesis: Gold nanoparticles with a uniform distribution (around 1.9 nm) are prepared via aqueous phase reduction and stabilization with polyvinyl alcohol (PVA).

  • Support Impregnation: The prepared gold nanoparticles are then adsorbed onto various supports such as SiO2, Al2O3, Hydroxyapatite (HAP), MgAl2O4, and MgO.

  • Activation: The impregnated supports are activated by calcination in air to remove the stabilizing agent and anchor the gold nanoparticles.[2]

General Procedure for Aerobic Oxidation of Benzyl Alcohol

The following outlines a typical experimental setup for the solvent-free aerobic oxidation of benzyl alcohol.

  • Reactor Setup: A batch reactor is charged with the catalyst and benzyl alcohol.

  • Reaction Initiation: The reactor is purged and then pressurized with oxygen to the desired pressure (e.g., 5 bar). The mixture is heated to the reaction temperature (e.g., 150 °C) and stirred.[2]

  • Solvent-Based Oxidation: In an alternative setup, the reaction is carried out in a solvent such as xylene at a lower temperature (e.g., 60 °C) with atmospheric oxygen, sometimes in the presence of a base like K2CO3.[2]

  • Product Analysis: The reaction mixture is analyzed at different time intervals using techniques like gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.

Photocatalytic Oxidation of Benzyl Alcohol

This protocol details a method for the photocatalytic oxidation of benzyl alcohol.

  • Catalyst Suspension: The photocatalyst (e.g., Au@g-C3N4) is suspended in an acidic aqueous solution (pH = 2).

  • Reaction Mixture: Benzyl alcohol is added to the catalyst suspension.

  • Irradiation: The mixture is irradiated with a UV lamp (e.g., 365 nm) for a specified duration (e.g., 4 hours) with continuous stirring.[1]

  • Analysis: The conversion of benzyl alcohol and selectivity to benzaldehyde are determined by analyzing the reaction mixture.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for comparative studies. The following diagram illustrates a generalized workflow for evaluating and comparing different catalysts for alcohol oxidation.

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis & Comparison Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Catalyst_Characterization Catalyst Characterization (e.g., XRD, TEM, BET) Catalyst_Synthesis->Catalyst_Characterization Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent, Oxidant) Catalyst_Characterization->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Pressure, Time) Reaction_Setup->Reaction_Execution Product_Analysis Product Analysis (e.g., GC, HPLC) Reaction_Execution->Product_Analysis Data_Evaluation Data Evaluation (Conversion, Selectivity, Yield) Product_Analysis->Data_Evaluation Performance_Comparison Performance Comparison Data_Evaluation->Performance_Comparison

Caption: Generalized workflow for the comparative study of catalysts in alcohol oxidation.

Signaling Pathways and Reaction Mechanisms

While detailed signaling pathways are more relevant to biological systems, the underlying reaction mechanisms in catalysis are of paramount importance. For the oxidation of benzyl alcohol, several mechanisms have been proposed depending on the catalyst and reaction conditions.

A common pathway for aerobic oxidation over noble metal catalysts involves the following key steps:

  • Adsorption: Benzyl alcohol and oxygen adsorb onto the catalyst surface.

  • Activation: The alcohol is activated, often through the cleavage of the O-H bond, forming an alkoxide intermediate. Molecular oxygen is also activated on the catalyst surface.

  • Hydrogen Abstraction: A hydrogen atom is abstracted from the benzylic carbon of the alkoxide.

  • Product Desorption: The resulting benzaldehyde desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The efficiency and selectivity of a catalyst are determined by its ability to facilitate these steps while minimizing side reactions, such as over-oxidation to benzoic acid or disproportionation to toluene and benzoic acid.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Alcohol Alcohol Adsorption Adsorption Alcohol->Adsorption O2 O2 O2->Adsorption Surface_Reaction Surface Reaction (Dehydrogenation) Adsorption->Surface_Reaction Desorption Desorption Surface_Reaction->Desorption Aldehyde Aldehyde Desorption->Aldehyde H2O H2O Desorption->H2O

Caption: Simplified reaction mechanism for the catalytic oxidation of an alcohol.

References

A Comprehensive Guide to the Validation of 2,5-Dimethylbenzyl Alcohol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of chromatographic analysis are paramount. The use of an appropriate internal standard is a cornerstone of robust quantitative methods, compensating for variations in sample preparation and instrument response. This guide provides an objective comparison of 2,5-Dimethylbenzyl alcohol as a potential internal standard in chromatography, evaluating its properties against common alternatives and detailing the necessary validation protocols.

Profiling this compound as a Potential Standard

This compound is a commercially available aromatic alcohol.[1] Its suitability as a chromatographic standard, particularly in gas chromatography (GC), can be inferred from its physicochemical properties. An ideal internal standard should be chemically similar to the analyte(s) of interest, stable, and not naturally present in the samples being analyzed.[2]

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Boiling Point 233 °C
CAS Number 53957-33-8

These properties suggest that this compound is suitable for the analysis of other aromatic compounds and volatile organic compounds with similar boiling points and polarities.

Comparison with Alternative Internal Standards

The selection of an internal standard is a critical step in method development. The following table compares this compound with other commonly used internal standards for the analysis of aromatic compounds.

Table 1: Comparison of Potential Internal Standards for Aromatic Analyte Analysis

StandardChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics & Considerations
This compound C₉H₁₂O136.19233Structurally similar to benzyl alcohol and other aromatic alcohols. Its higher boiling point makes it suitable for analytes with lower volatility.
Benzyl Alcohol C₇H₈O108.14205A common standard for related compounds. Its performance has been validated in numerous studies.[3][4]
Toluene-d8 C₇D₈100.20111A deuterated standard, ideal for GC-MS analysis to avoid isotopic interference with the non-deuterated analyte.[5]
1,3,5-Trimethylbenzene C₉H₁₂120.19165A non-polar aromatic hydrocarbon, suitable for the analysis of less polar aromatic compounds.
4-Chlorotoluene C₇H₇Cl126.58162A halogenated aromatic compound that can be a good choice when analyzing other halogenated aromatics.

Performance Data: A Validation Overview

Table 2: Illustrative Performance Data for a Validated GC-FID Method

ParameterThis compoundBenzyl AlcoholToluene-d8
Retention Time (min) 12.510.28.5
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 2%< 2%
Accuracy (% Recovery) 98-102%98-102%98-102%
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte Dependent
Limit of Quantitation (LOQ) Analyte DependentAnalyte DependentAnalyte Dependent

Experimental Protocols for Validation

A thorough validation is essential before adopting any new compound as an internal standard. The following protocols outline the key experiments required.

Specificity

Objective: To ensure that no interfering peaks from the matrix or other sample components co-elute with this compound.

Protocol:

  • Prepare a blank matrix sample (without the analyte or the internal standard).

  • Prepare a sample of the analyte without the internal standard.

  • Prepare a sample of this compound in the solvent.

  • Analyze all three samples using the proposed chromatographic method.

  • Compare the chromatograms to confirm that there are no interfering peaks at the retention time of this compound.

Linearity

Objective: To establish a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration.

Protocol:

  • Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of the analyte.

  • Inject each standard in triplicate.

  • Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.

Precision

Objective: To assess the repeatability and intermediate precision of the method.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a standard solution containing the analyte and this compound on the same day and with the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the relative standard deviation (%RSD) for the peak area ratios. The acceptance criterion is typically an RSD of ≤ 2%.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Add a constant amount of this compound to each spiked sample.

  • Analyze the samples and calculate the percentage recovery of the analyte. The acceptance range for recovery is typically 98-102%.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating an internal standard and the decision-making process for its selection.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result Blank Prepare Blank Matrix Specificity Specificity Test Blank->Specificity AnalyteStd Prepare Analyte Standard AnalyteStd->Specificity IS_Std Prepare IS Standard (this compound) IS_Std->Specificity Cal_Stds Prepare Calibration Standards (Analyte + IS) Linearity Linearity Test Cal_Stds->Linearity Precision Precision Test Cal_Stds->Precision Spiked_Samples Prepare Spiked Samples (Matrix + Analyte + IS) Accuracy Accuracy Test Spiked_Samples->Accuracy Eval_Specificity No Interference? Specificity->Eval_Specificity Eval_Linearity R² ≥ 0.999? Linearity->Eval_Linearity Eval_Precision %RSD ≤ 2%? Precision->Eval_Precision Eval_Accuracy Recovery 98-102%? Accuracy->Eval_Accuracy Eval_Specificity->Eval_Linearity Yes Revise Revise Method Eval_Specificity->Revise No Eval_Linearity->Eval_Precision Yes Eval_Linearity->Revise No Eval_Precision->Eval_Accuracy Yes Eval_Precision->Revise No Validated Method Validated Eval_Accuracy->Validated Yes Eval_Accuracy->Revise No

Caption: Experimental workflow for the validation of this compound as a chromatographic standard.

ISS_Selection Start Define Analytical Need (e.g., GC of Aromatic Alcohols) Identify Identify Potential IS Candidates (e.g., this compound, Benzyl Alcohol, Toluene-d8) Start->Identify Criteria Evaluation Criteria Identify->Criteria ChemSim Chemical Similarity to Analyte? Criteria->ChemSim NoInterfere No Interference with Matrix? Criteria->NoInterfere Stable Stable under Analytical Conditions? Criteria->Stable Available Commercially Available & Pure? Criteria->Available Select Select Optimal IS ChemSim->Select Yes NoInterfere->Select Yes Stable->Select Yes Available->Select Yes Validate Perform Full Method Validation Select->Validate

Caption: Logical workflow for the selection of a suitable internal standard.

Conclusion and Recommendations

This compound shows promise as a potential internal standard for the chromatographic analysis of aromatic compounds due to its structural similarity and appropriate physicochemical properties. However, in the absence of published validation data, it is imperative that researchers and scientists perform a comprehensive in-house validation before its adoption in routine analytical methods. The experimental protocols and validation parameters outlined in this guide provide a robust framework for such an evaluation. By rigorously assessing specificity, linearity, precision, and accuracy, laboratories can ensure the reliability and integrity of their chromatographic results.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylbenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5-Dimethylbenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always work in a well-ventilated area and wear the necessary Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]

  • Skin Protection: Use chemically resistant gloves and wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or if irritation is experienced, use a NIOSH/MSHA approved respirator.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H12O[1][4]
Molecular Weight 136.19 g/mol [4][5]
Boiling Point 232 - 234 °C / 449.6 - 453.2 °F @ 760 mmHg[4]
Flash Point 107 °C / 224.6 °F[4]
Specific Gravity 0.973[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a chemical waste that requires handling by a licensed hazardous waste disposal facility.

Waste Collection and Segregation
  • Designated Container: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Ventilation and Evacuation: Ensure the area is well-ventilated. For large spills, evacuate unnecessary personnel.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][3] Use an inert absorbent material, such as sand or earth, to contain the spill.[6]

  • Collection: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Interim Storage
  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[4]

  • Container Integrity: Ensure the container is tightly closed to prevent leaks or vapor release.[4]

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.[4]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[6]

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]

  • Prohibited Disposal Methods: DO NOT dispose of this compound down the drain or in the regular trash.[7][8] Intentional dilution to pour down the drain is illegal.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage & Final Disposal A This compound Waste (Pure, in solution, or contaminated materials) B Collect in a designated, leak-proof, and chemically compatible container. A->B D Spill Occurs A->D Accidental Release C Label container with 'Hazardous Waste' and 'this compound'. B->C F Store sealed container in a cool, dry, well-ventilated area away from incompatible materials. C->F E Contain with inert absorbent material. Collect and place in hazardous waste container. D->E Yes I Prohibited Disposal (DO NOT pour down drain or place in regular trash) E->C G Contact Environmental Health & Safety (EHS) or a licensed chemical waste contractor. F->G H Arrange for Professional Disposal G->H

References

Personal protective equipment for handling 2,5-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2,5-Dimethylbenzyl alcohol in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this chemical.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Operations¹
Hand Protection Nitrile or Neoprene gloves.[1][2][3]Butyl rubber or Viton® gloves for extended contact.[4][5]
Eye & Face Protection Chemical splash goggles compliant with ANSI Z87.1 standard.[6][7][8]A face shield worn over chemical splash goggles.[6][9]
Body Protection A standard laboratory coat (polyester/cotton blend).[9][10]A chemical-resistant apron over a flame-retardant lab coat.[9][11]
Respiratory Protection Not generally required when handled in a well-ventilated area or a chemical fume hood.[1]An air-purifying respirator with organic vapor cartridges for large quantities, aerosols, or inadequate ventilation.[12][13][14][15]

¹High-risk operations include, but are not limited to, heating the chemical, generating aerosols, or handling large quantities.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.[1]

  • Verify the availability and functionality of an emergency eyewash station and safety shower within a 10-second travel distance.[7]

  • Assemble all necessary equipment and reagents before commencing work.

  • Clearly label all containers with the chemical name and any associated hazards.[16][17]

2. Donning Personal Protective Equipment:

  • Inspect all PPE for integrity before use.

  • Don a lab coat, ensuring it is fully buttoned.[11]

  • Put on chemical splash goggles.[6][7][8]

  • Wear the appropriate chemical-resistant gloves. For incidental contact, nitrile or neoprene gloves are suitable.[1][2][3]

3. Handling and Use:

  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1]

  • Use a chemical dispenser or a pipette with a bulb for transferring the liquid; never use mouth suction.[16][18]

  • Keep containers of this compound closed when not in use to prevent the release of vapors.[16]

  • Avoid direct contact with skin and eyes.[1]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage container is tightly sealed.[1]

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • This compound is a non-halogenated organic solvent and should be disposed of as hazardous waste.[19][20][21]

  • Collect liquid waste in a designated, properly labeled, and sealed waste container.[19][22] The container should be compatible with the chemical.

  • Do not mix non-halogenated solvent waste with halogenated solvents.[21]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, clearly labeled hazardous waste container.[22]

2. Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[19][22]

  • Store waste containers in a designated satellite accumulation area.

  • Keep waste containers closed except when adding waste.[19]

3. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[18][22]

IV. Emergency Procedures

Table 2: Emergency Response Protocol for this compound

Type of Exposure/SpillImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Minor Spill (<100 mL in a fume hood) Alert others in the area. Wear appropriate PPE, including a respirator if necessary. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[23][24] Scoop the absorbed material into a designated hazardous waste container.[24][25] Clean the spill area with soap and water.[23][24]
Major Spill (>100 mL or outside a fume hood) Evacuate the immediate area and alert others.[23][24] If the spill is flammable, extinguish all ignition sources. Close the laboratory door and post a warning sign.[24] Contact your institution's emergency response team or environmental health and safety office. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[23]

V. Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep Verify Engineering Controls (Fume Hood, Eyewash, Shower) gather Assemble Equipment & Reagents prep->gather label_containers Label All Containers gather->label_containers don_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) label_containers->don_ppe handle Conduct Work in Fume Hood don_ppe->handle transfer Properly Transfer Chemical handle->transfer spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure close_containers Keep Containers Closed transfer->close_containers segregate Segregate Waste (Non-Halogenated) close_containers->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect dispose Arrange for Professional Disposal collect->dispose minor_spill Minor Spill Protocol spill->minor_spill <100mL in hood major_spill Major Spill Protocol (Evacuate & Report) spill->major_spill >100mL or outside hood first_aid First Aid (Flush & Seek Medical Attention) exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.